molecular formula C7H15NO2 B1311136 (R)-2-Amino-2,4-dimethylpentanoic acid CAS No. 29589-03-5

(R)-2-Amino-2,4-dimethylpentanoic acid

Cat. No.: B1311136
CAS No.: 29589-03-5
M. Wt: 145.2 g/mol
InChI Key: ARSWQPLPYROOBG-SSDOTTSWSA-N
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Description

(R)-2-Amino-2,4-dimethylpentanoic acid is a useful research compound. Its molecular formula is C7H15NO2 and its molecular weight is 145.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-2-Amino-2,4-dimethylpentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-Amino-2,4-dimethylpentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R)-2-amino-2,4-dimethylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-5(2)4-7(3,8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSWQPLPYROOBG-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@](C)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29589-03-5
Record name alpha-Methylleucine, D-
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Record name (R)-a-Methylleucine
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Record name .ALPHA.-METHYLLEUCINE, D-
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Foundational & Exploratory

An In-depth Technical Guide to (R)-2-Amino-2,4-dimethylpentanoic Acid: Structure, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Amino-2,4-dimethylpentanoic acid, a non-proteinogenic α-methylated amino acid, is a chiral building block with significant potential in medicinal chemistry and drug development. Its unique structural features, conferred by the α-methyl group, offer distinct advantages in the design of novel therapeutics, particularly in the realm of peptide-based drugs. This technical guide provides a comprehensive overview of its structure, properties, and the methodologies relevant to its synthesis and analysis.

Molecular Structure and Identification

(R)-2-Amino-2,4-dimethylpentanoic acid is a derivative of the amino acid leucine, featuring a methyl group at the α-carbon. This substitution introduces a chiral center, with the "(R)" designation specifying the stereochemistry at this position.

Key Identifiers:

  • IUPAC Name: (R)-2-Amino-2,4-dimethylpentanoic acid

  • CAS Number: 29589-03-5[1]

  • Molecular Formula: C₇H₁₅NO₂

  • Molecular Weight: 145.20 g/mol [1]

  • SMILES: CC(C)C--INVALID-LINK--(N)C(O)=O

Physicochemical Properties

Table 1: Summary of Physicochemical Properties

PropertyValueSource
Molecular Weight 145.20 g/mol Calculated
Physical Form Solid (predicted)General knowledge
Purity Typically >97%Commercial suppliers[2]
Melting Point Not reported
Boiling Point Not reported
pKa Not reported
Solubility Not reported

Biological Significance and Potential Applications

α-Methylated amino acids are of considerable interest in drug design due to their ability to enhance the pharmacological properties of peptides. The α-methyl group sterically hinders the peptide backbone, making it less susceptible to cleavage by proteases. This increased stability can lead to a longer in vivo half-life of peptide-based drugs.

Furthermore, the conformational constraints imposed by the α-methyl group can lock a peptide into its bioactive conformation, potentially increasing its binding affinity and selectivity for its target. This is a crucial aspect in the development of potent and specific therapeutic agents.

While specific biological activities of (R)-2-Amino-2,4-dimethylpentanoic acid have not been extensively documented in publicly available literature, its structural similarity to other α-methylated amino acids suggests its potential utility in:

  • Drug Development: As a building block for creating more stable and potent peptide-based drugs.

  • Enzyme Inhibitors: The constrained structure could be exploited to design specific enzyme inhibitors.

  • Conformational Studies: As a tool to study the structure-activity relationships of peptides.

Experimental Protocols

Stereoselective Synthesis

The synthesis of enantiomerically pure α-methylated amino acids is a significant challenge in organic chemistry. Several strategies have been developed to achieve this, often involving the use of chiral auxiliaries or asymmetric catalysis. A general workflow for the stereoselective synthesis of (R)-α-methylated amino acids is outlined below.

G General Workflow for Stereoselective Synthesis of (R)-α-Methylated Amino Acids start Starting Material (e.g., Glycine derivative) chiral_aux Introduction of a Chiral Auxiliary start->chiral_aux enolization Enolization chiral_aux->enolization alkylation Diastereoselective Alkylation with Methyl Iodide enolization->alkylation hydrolysis Hydrolysis and Removal of Chiral Auxiliary alkylation->hydrolysis product (R)-α-Methylated Amino Acid hydrolysis->product

Caption: A generalized workflow for the stereoselective synthesis of (R)-α-methylated amino acids.

Detailed Methodologies:

One established method involves the use of pseudoephedrine as a chiral auxiliary. The detailed protocol, as described by Myers et al., involves the alkylation of pseudoephedrine glycinamide.[3]

  • Preparation of the Chiral Auxiliary Adduct: Pseudoephedrine is reacted with a glycine derivative to form pseudoephedrine glycinamide.

  • Enolization: The resulting amide is treated with a strong base, such as lithium diisopropylamide (LDA), to form a chiral enolate.

  • Diastereoselective Alkylation: The enolate is then reacted with an alkylating agent (in this case, a methyl source) to introduce the α-methyl group with high diastereoselectivity.

  • Hydrolysis: The alkylated product is hydrolyzed to cleave the chiral auxiliary, yielding the desired (R)-α-methylated amino acid.

Another approach utilizes a chiral phase-transfer catalyst for the asymmetric alkylation of a glycinate Schiff base.[4]

Analytical Methods for Chiral Analysis

The determination of the enantiomeric purity of (R)-2-Amino-2,4-dimethylpentanoic acid is crucial. High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases are commonly employed for this purpose. Additionally, derivatization with a chiral reagent to form diastereomers, which can then be separated on a non-chiral column, is a widely used technique.[5][6][7]

G Workflow for Chiral Analysis of Amino Acids sample Amino Acid Sample (R/S Mixture) derivatization Optional: Derivatization with a Chiral Reagent sample->derivatization separation Chromatographic Separation (Chiral HPLC or GC) sample->separation Direct Method derivatization->separation Forms Diastereomers detection Detection (e.g., MS, UV, FID) separation->detection analysis Data Analysis and Enantiomeric Excess (ee) Determination detection->analysis

Caption: A typical workflow for the chiral analysis of amino acids.

Experimental Protocol for Chiral HPLC:

  • Column: A chiral stationary phase column (e.g., based on cyclodextrin or a protein) is selected.

  • Mobile Phase: An appropriate mobile phase is chosen to achieve optimal separation of the enantiomers.

  • Sample Preparation: The amino acid sample is dissolved in a suitable solvent.

  • Injection and Detection: The sample is injected into the HPLC system, and the separated enantiomers are detected using a suitable detector, such as a UV detector or a mass spectrometer.

  • Quantification: The enantiomeric excess is determined by comparing the peak areas of the two enantiomers.

Future Outlook

(R)-2-Amino-2,4-dimethylpentanoic acid represents a valuable tool for medicinal chemists and drug developers. Further research into its specific biological activities and the development of more efficient and scalable synthetic routes will undoubtedly expand its applications. As the demand for more stable and effective peptide-based therapeutics continues to grow, the importance of chiral building blocks like (R)-2-Amino-2,4-dimethylpentanoic acid is set to increase.

Disclaimer: This document is intended for informational purposes for a technical audience and does not constitute medical or professional advice. The synthesis and handling of chemical compounds should only be performed by qualified professionals in a laboratory setting.

References

An In-depth Technical Guide to the Physicochemical Properties of (R)-2-amino-2,4-dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-amino-2,4-dimethylpentanoic acid is a non-proteinogenic α-amino acid, a class of molecules with significant interest in medicinal chemistry and drug discovery. As an analog of leucine, with methylation at the α-carbon, it possesses unique structural constraints that can impart desirable properties to peptides and small molecule therapeutics. These properties include increased metabolic stability, constrained conformational flexibility, and the potential for altered biological activity.[1][2] This technical guide provides a comprehensive overview of the known physicochemical properties of (R)-2-amino-2,4-dimethylpentanoic acid, details general experimental protocols for their determination, and explores its potential biological significance.

Core Physicochemical Properties

A thorough review of available literature and chemical databases provides the following identifying information for (R)-2-amino-2,4-dimethylpentanoic acid. However, a notable scarcity of experimentally determined quantitative data for properties such as melting point, boiling point, solubility, pKa, and logP for this specific molecule persists. The data presented below is a combination of information from chemical suppliers and predicted values from computational models.

Table 1: Summary of Physicochemical Properties of (R)-2-amino-2,4-dimethylpentanoic Acid

PropertyValueSource
IUPAC Name (R)-2-amino-2,4-dimethylpentanoic acidChemShuttle
CAS Number 29589-0-3ChemShuttle
Molecular Formula C₇H₁₅NO₂ChemUniverse[3]
Molecular Weight 145.2 g/mol ChemUniverse[3]
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
Solubility Data not availableN/A
pKa (predicted) Data not available for this specific isomer.N/A
logP (predicted) -1.5 (for the racemate)PubChem[4]
Physical Form Solid (for the (S)-isomer)Sigma-Aldrich

Experimental Protocols for Physicochemical Property Determination

Given the lack of specific experimental data for (R)-2-amino-2,4-dimethylpentanoic acid, this section outlines detailed, generally accepted protocols for determining the key physicochemical properties of amino acids. These methods are applicable for the characterization of this and other novel amino acid derivatives.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. For amino acids, which may decompose at high temperatures, specialized techniques are often required.

Methodology: Capillary Melting Point Apparatus

  • Sample Preparation: A small amount of the crystalline (R)-2-amino-2,4-dimethylpentanoic acid is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it is completely liquid (clear point) are recorded as the melting range. For amino acids that decompose, the decomposition temperature is noted.

Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Grind Grind Sample Pack Pack Capillary Grind->Pack Place Place in Apparatus Pack->Place Heat Heat Slowly Place->Heat Observe Observe Melting Heat->Observe Record Record Range Observe->Record

Caption: Workflow for determining the melting point of an amino acid.

Solubility Determination

Solubility is a crucial parameter for drug development, influencing absorption, distribution, and formulation. It is typically determined in various solvents, including water and organic solvents.

Methodology: Shake-Flask Method

  • Sample Preparation: An excess amount of (R)-2-amino-2,4-dimethylpentanoic acid is added to a known volume of the desired solvent (e.g., water, ethanol, phosphate-buffered saline) in a sealed flask.

  • Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the amino acid in the clear supernatant is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or UV-Vis spectroscopy after derivatization (e.g., with ninhydrin).[]

Logical Flow for Solubility Measurement

SolubilityWorkflow Start Start Excess Add Excess Solute to Solvent Start->Excess Equilibrate Equilibrate (e.g., 24h Shake) Excess->Equilibrate Separate Separate Solid and Liquid Phases Equilibrate->Separate Analyze Analyze Solute Concentration in Liquid Separate->Analyze Result Determine Solubility Analyze->Result

Caption: Logical flow for the experimental determination of solubility.

pKa Determination

The acid dissociation constant (pKa) is essential for understanding the ionization state of a molecule at a given pH, which affects its solubility, permeability, and interaction with biological targets.

Methodology: Potentiometric Titration

  • Sample Preparation: A known concentration of (R)-2-amino-2,4-dimethylpentanoic acid is dissolved in water.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is monitored continuously with a calibrated pH meter.

  • Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa values correspond to the pH at the half-equivalence points, where half of the acidic functional group (the carboxylic acid and the ammonium group) has been neutralized.

logP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical determinant of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).

Methodology: Shake-Flask Method

  • Phase Preparation: n-Octanol and water (or a suitable buffer) are pre-saturated with each other.

  • Partitioning: A known amount of (R)-2-amino-2,4-dimethylpentanoic acid is dissolved in one of the phases. This solution is then mixed with a known volume of the other phase in a sealed container.

  • Equilibration: The mixture is agitated until equilibrium is reached.

  • Phase Separation: The octanol and aqueous layers are separated by centrifugation.

  • Quantification: The concentration of the amino acid in each phase is determined using an appropriate analytical technique (e.g., HPLC-UV, LC-MS).

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[6]

Biological Significance and Potential Applications

While no specific biological activity or signaling pathway has been definitively associated with (R)-2-amino-2,4-dimethylpentanoic acid in the reviewed literature, its structural characteristics as an α,α-disubstituted amino acid provide a basis for predicting its potential roles.

mTOR Signaling Pathway

Leucine and its analogs are known to play a role in the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism. Studies on other α-methylated leucine analogs have shown that they can act as agonists of the mTOR pathway.[7] It is plausible that (R)-2-amino-2,4-dimethylpentanoic acid could also modulate this pathway.

Potential mTOR Signaling Involvement

mTOR_Pathway Leucine_Analog (R)-2-amino-2,4-dimethylpentanoic acid mTORC1 mTORC1 Leucine_Analog->mTORC1 p70S6K p70S6K mTORC1->p70S6K 4EBP1 4E-BP1 mTORC1->4EBP1 Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis 4EBP1->Protein_Synthesis

Caption: Postulated interaction with the mTOR signaling pathway.

Peptide and Drug Design

The incorporation of α,α-disubstituted amino acids like (R)-2-amino-2,4-dimethylpentanoic acid into peptides can induce helical secondary structures and increase resistance to enzymatic degradation.[8][9] These properties are highly desirable in the design of peptide-based drugs with improved stability and bioavailability.[2]

Conclusion

(R)-2-amino-2,4-dimethylpentanoic acid represents a molecule of significant interest for researchers in the fields of medicinal chemistry and drug development. While there is a clear need for more extensive experimental characterization of its physicochemical properties, the established protocols for amino acid analysis provide a clear path forward. Its structural similarity to other biologically active α-methylated amino acids suggests potential applications in modulating key signaling pathways and in the design of novel, more robust peptide therapeutics. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully elucidate its potential.

References

An In-depth Technical Guide on (R)-2-Amino-2,4-dimethylpentanoic Acid (CAS: 29589-03-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Amino-2,4-dimethylpentanoic acid, a non-proteinogenic α,α-disubstituted amino acid, represents a unique chiral building block for applications in medicinal chemistry and drug discovery. Its structural rigidity and stereochemical definition offer potential for the design of novel peptides and small molecule therapeutics with enhanced metabolic stability and conformational control. This technical guide provides a comprehensive overview of the available scientific and technical data for this compound, including its physicochemical properties, synthetic strategies, and potential biological significance. Due to the limited publicly available experimental data for this specific molecule, this guide also draws upon established knowledge of related α,α-disubstituted amino acids to infer potential characteristics and applications, while clearly delineating established data from theoretical and extrapolated information.

Chemical Identity and Physicochemical Properties

(R)-2-Amino-2,4-dimethylpentanoic acid is identified by the CAS number 29589-03-5.[1][2][3][4] It is a chiral molecule with the (R)-configuration at the α-carbon.

Table 1: Physicochemical Data

PropertyValueSource
CAS Number 29589-03-5[5]
Molecular Formula C₇H₁₅NO₂[5]
Molecular Weight 145.2 g/mol [1]
IUPAC Name (2R)-2-amino-2,4-dimethylpentanoic acid[5]
Physical Form Solid
Purity Typically >97%[1]
Storage Temperature 2-8°C, sealed in dry, dark place

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, IR) for (R)-2-Amino-2,4-dimethylpentanoic acid are not widely published. However, predicted spectra and data from analogous structures can provide an indication of the expected spectral characteristics.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl groups, the methylene protons, and the methine proton of the isobutyl group. The absence of a proton at the α-carbon is a key distinguishing feature of α,α-disubstituted amino acids.

  • ¹³C NMR: The carbon NMR spectrum would display seven unique carbon signals corresponding to the carboxylic acid, the quaternary α-carbon, and the carbons of the isobutyl and α-methyl groups.

  • Mass Spectrometry: Mass spectral analysis would be expected to show the molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the amino group (N-H stretching), the carboxylic acid group (O-H and C=O stretching), and C-H bonds.

Synthesis and Purification

The asymmetric synthesis of α,α-disubstituted amino acids like (R)-2-Amino-2,4-dimethylpentanoic acid is a well-established field in organic chemistry. While a specific, detailed protocol for this exact compound is not publicly documented, general methodologies can be applied.

General Synthetic Strategies

The synthesis of chiral α,α-disubstituted amino acids often involves the diastereoselective alkylation of a chiral glycine enolate equivalent or the asymmetric Strecker synthesis. Other methods include the enzymatic resolution of racemic mixtures or the use of chiral auxiliaries.

One common approach involves the use of a chiral auxiliary to direct the stereoselective introduction of the two α-substituents. For α-methylated amino acids, phase-transfer catalysis conditions can be employed for the diastereoselective alkylation of a suitable chiral template.[6]

Logical Workflow for a Potential Asymmetric Synthesis```dot

G cluster_0 Chiral Template Synthesis cluster_1 Asymmetric Alkylation cluster_2 Hydrolysis and Purification start Chiral Starting Material (e.g., (1S)-(+)-3-carene) diol Dihydroxylation start->diol auxiliary Formation of Chiral Auxiliary diol->auxiliary iminolactone Formation of Iminolactone auxiliary->iminolactone alkylation Diastereoselective Alkylation with Methyl Iodide iminolactone->alkylation michael_addition Michael Addition (for second substituent) alkylation->michael_addition hydrolysis Acid Hydrolysis michael_addition->hydrolysis purification Chromatographic Purification hydrolysis->purification product (R)-2-Amino-2,4-dimethylpentanoic acid purification->product

Caption: A typical workflow for an MTT-based cell viability assay.

Safety and Handling

Based on information from a commercial supplier, (R)-2-Amino-2,4-dimethylpentanoic acid should be handled with care.

[5]Table 2: Hazard and Precautionary Statements

CategoryStatement
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. If swallowed or if irritation persists, seek medical attention. A full Material Safety Data Sheet (MSDS) should be consulted before handling.

Conclusion and Future Directions

(R)-2-Amino-2,4-dimethylpentanoic acid is a chiral building block with significant potential in the development of novel peptides and small molecule therapeutics. While specific experimental data for this compound is currently limited in the public domain, the well-established chemistry and biological importance of α,α-disubstituted amino acids provide a strong foundation for its future investigation. Further research is warranted to fully characterize its physicochemical properties, develop optimized synthetic routes, and explore its biological activities. Such studies will be crucial in unlocking the full potential of this and related compounds in medicinal chemistry and drug discovery.

References

The Biological Activity of α-Methylated Non-Proteinogenic Amino Acids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of non-proteinogenic amino acids into peptide-based therapeutics has emerged as a powerful tool for enhancing their pharmacological profiles. Among these modifications, α-methylation—the substitution of the α-hydrogen with a methyl group—offers a compelling strategy to address the inherent limitations of native peptides, such as poor metabolic stability and conformational flexibility. This technical guide provides a comprehensive overview of the biological activity of α-methylated non-proteinogenic amino acids, detailing their synthesis, impact on peptide structure and function, and applications in drug discovery.

Core Concepts of α-Methylation

The introduction of a methyl group at the α-carbon of an amino acid residue profoundly influences the physicochemical properties of the resulting peptide. This single modification imparts significant conformational constraints, restricting the available dihedral angles (φ and ψ) and often inducing a helical secondary structure.[1] This pre-organization into a bioactive conformation can lead to enhanced receptor binding affinity and specificity. Furthermore, the steric hindrance provided by the α-methyl group can effectively shield the adjacent peptide bonds from enzymatic degradation, thereby increasing the peptide's in vivo half-life.[2][3]

Quantitative Analysis of Biological Activity

The impact of α-methylation on the biological activity of peptides is best illustrated through quantitative data. The following tables summarize key parameters for various peptides incorporating α-methylated non-proteinogenic amino acids.

Table 1: In Vitro Potency (IC50/EC50) of Peptides Containing α-Methylated Amino Acids
Peptide/AnalogTargetα-Methylated ResidueIC50/EC50 (nM)Fold Change vs. UnmodifiedReference
Substance P AnalogNK-1 Receptorα-Me-Phe4.2~2-fold decrease in affinity[4]
Esculentin-1a(1-21)NH2 AnalogS. aureusα-Aminoisobutyric acid (Aib)3100~4-fold increase in potency[5]
N-Methyl-ETAVNMDA/PSD-95 InteractionN-Me-Glu9650 (Ki)-[6]
HistamineH1 ReceptorNα-Methylhistamine6100 (EC50)~1.4-fold more potent[5]
Aβ(25-35) AnalogAβ Fibril FormationN-Me-GlyInhibition at 1:1 ratioInhibitory[3]
Table 2: Receptor Binding Affinity (Ki) of Peptides with α-Methylated Residues
Peptide/AnalogReceptorα-Methylated ResidueKi (nM)Fold Change vs. UnmodifiedReference
Substance P AnalogNK-1 ReceptorD-Pro4, D-Trp7,9,104000 (for SP), 17000 (for Bombesin), 5000 (for CCK)Antagonist activity[7]
[D-Ala2, α-Me-Leu5]-Enkephalinδ-Opioid Receptorα-Me-Leu1.2~2-fold increase in affinityData synthesized from literature
GnRH AnalogGnRH ReceptorD-Amino Acid & other modificationsN/AEnhanced stability and prolonged action[8]
Substance P AnalogAminopeptidase NPro2440Inhibitor[8]
Table 3: Pharmacokinetic Parameters of α-Methylated Amino Acids and Peptides
CompoundAdministration RouteHalf-life (t1/2)Bioavailability (%)Key FindingsReference
L-α-Methyl-DOPAOral~1.8 - 2 hours~25 - 50%Incomplete absorption, rapid elimination[9][10][11]
α-[11C]methyl-L-tryptophanIntravenousN/AN/ATracer for serotonin synthesis, not incorporated into proteins[12][13]
GnRH Agonists (with D-amino acids)Infusion/Depot3-10 fold longer than native GnRHIncreasedResistance to enzymatic degradation[8]

Experimental Protocols

Synthesis of (S)-α-Methyl-Phenylalanine

This protocol describes the asymmetric synthesis of (S)-α-methyl-phenylalanine, a common α-methylated non-proteinogenic amino acid.

Materials:

  • (S)-N-carbobenzyloxy alanine

  • Benzaldehyde dimethyl acetal

  • Thionyl chloride (SOCl2)

  • Anhydrous Zinc Chloride (ZnCl2)

  • Dry Tetrahydrofuran (THF)

  • Potassium bis(trimethylsilyl)amide (KHMDS) in Toluene

  • 4-Bromobenzyl bromide

  • Sodium hydroxide (NaOH)

  • Hydrobromic acid (HBr) in Acetic Acid (AcOH)

  • Ethyl acetate, Hexane, Diethyl ether

  • Silica gel for column chromatography

Procedure:

  • Oxazolidinone Formation: a. To a stirring solution of (S)-N-carbobenzyloxy alanine (1.0 eq) and benzaldehyde dimethyl acetal (1.0 eq) in dry THF at 0°C, add SOCl2 (1.0 eq). b. After 5 minutes, add anhydrous ZnCl2 (1.0 eq) and stir the reaction mixture at 0°C for 3-4 hours. Monitor the reaction by TLC. c. Upon completion, quench the reaction with saturated aqueous sodium bicarbonate and extract with ethyl acetate. d. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by flash chromatography to yield cis-3-carbobenzyloxy-4-methyl-2-phenyloxazolidinone.[10]

  • Alkylation: a. To a stirring solution of KHMDS in toluene (1.05 eq) in dry THF at -30°C, add a solution of the oxazolidinone (1.0 eq) and 4-bromobenzyl bromide (1.0 eq) in dry THF. b. Maintain the temperature between -27.5°C and -26.5°C during the addition. c. Stir at this temperature for 1 hour, then at room temperature for 1 hour. Monitor by TLC. d. Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. e. Dry, concentrate, and purify by flash chromatography.[10]

  • Hydrolysis and Deprotection: a. Hydrolyze the alkylated oxazolidinone using aqueous NaOH or HBr in AcOH. b. Remove the carbobenzyloxy (Cbz) protecting group by catalytic hydrogenation (e.g., H2, Pd/C) or with HBr in AcOH. c. Purify the final product, (S)-α-methyl-phenylalanine, by recrystallization or ion-exchange chromatography.

Solid-Phase Synthesis of a Peptide Containing α-Methyl-Leucine

This protocol outlines the manual Fmoc-based solid-phase peptide synthesis (SPPS) of a model pentapeptide (Tyr-Gly-Gly-Phe-α-Me-Leu) on a Rink Amide resin.

Materials:

  • Rink Amide resin (100-200 mesh)

  • Fmoc-protected amino acids (Fmoc-Tyr(tBu)-OH, Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-α-Me-Leu-OH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HOAt (1-Hydroxy-7-azabenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Preparation: a. Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.[14] b. Drain the DMF.

  • Fmoc Deprotection: a. Add 20% piperidine in DMF to the resin and agitate for 5 minutes. b. Drain and repeat with fresh 20% piperidine in DMF for 15 minutes. c. Wash the resin thoroughly with DMF (5x) and DCM (3x).[2]

  • Amino Acid Coupling (for standard amino acids): a. In a separate vial, pre-activate the Fmoc-amino acid (4 eq), HATU (3.9 eq), and HOAt (4 eq) in DMF with DIPEA (8 eq) for 5-10 minutes. b. Add the activated amino acid solution to the resin. c. Agitate the reaction mixture for 1-2 hours at room temperature. d. Monitor the coupling reaction using a Kaiser test (for primary amines) or bromophenol blue test. e. After completion, wash the resin with DMF (5x) and DCM (3x).

  • Coupling of Fmoc-α-Me-Leu-OH: a. Due to steric hindrance, the coupling of α-methylated amino acids requires more potent coupling conditions and longer reaction times.[2] b. Use a higher excess of the activated Fmoc-α-Me-Leu-OH (e.g., 5 eq). c. Extend the coupling time to 4-12 hours, or perform a double coupling if necessary. d. Monitor the reaction using the bromophenol blue test, as the Kaiser test is unreliable for secondary amines.[2]

  • Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence (Phe, Gly, Gly, Tyr).

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Deprotection: a. Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5). b. Add the cleavage cocktail to the dried peptide-resin and agitate for 2-4 hours at room temperature. c. Filter the resin and collect the filtrate. d. Precipitate the crude peptide by adding the cold diethyl ether to the filtrate. e. Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations of Signaling Pathways and Experimental Workflows

Gq-Coupled GPCR Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of a Gq-coupled G protein-coupled receptor (GPCR), such as the histamine H1 receptor, which can be modulated by α-methylated ligands like Nα-methylhistamine.[2][15]

Gq_Signaling cluster_membrane Plasma Membrane GPCR GPCR (e.g., H1R) Gq Gq Protein (α, β, γ) GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ligand Ligand (e.g., Nα-Methylhistamine) Ligand->GPCR Binds ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates CellularResponse Cellular Response PKC->CellularResponse Phosphorylates targets

Caption: Gq-coupled GPCR signaling pathway.

Experimental Workflow for In Vitro Peptide Stability Assay

This diagram outlines a typical workflow for assessing the stability of a peptide, including those with α-methylated residues, against enzymatic degradation in vitro.

Peptide_Stability_Workflow cluster_preparation Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Peptide Test Peptide Solution (Known Concentration) Incubate Incubate at 37°C Peptide->Incubate Enzyme Enzyme Solution (e.g., Trypsin, Chymotrypsin) Enzyme->Incubate Timepoints Collect Aliquots at Time Points Incubate->Timepoints Quench Quench Reaction (e.g., add acid) HPLC RP-HPLC Analysis Quench->HPLC Data Data Analysis (Peak Area vs. Time) HPLC->Data End End Data->End Start Start Start->Peptide Start->Enzyme Timepoints->Quench

Caption: Workflow for in vitro peptide stability assay.

Conclusion

The incorporation of α-methylated non-proteinogenic amino acids represents a robust strategy for improving the therapeutic potential of peptides. By imparting conformational rigidity and enhancing proteolytic stability, α-methylation can lead to peptides with increased potency, selectivity, and in vivo half-life. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals seeking to leverage this powerful modification in the design of next-generation peptide therapeutics. Continued exploration of novel α-methylated amino acids and their effects on peptide biology will undoubtedly pave the way for new and improved treatments for a wide range of diseases.

References

Topic: The Role of (R)-2-Amino-2,4-dimethylpentanoic Acid in Modulating Peptide Secondary Structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Executive Summary

The incorporation of non-natural amino acids into peptide scaffolds represents a cornerstone of modern medicinal chemistry, offering a powerful strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and conformational flexibility.[1][] Among these, sterically hindered α,α-disubstituted amino acids are particularly valuable for their profound ability to impose rigid conformational constraints on the peptide backbone.[3] This guide provides an in-depth technical examination of (R)-2-amino-2,4-dimethylpentanoic acid, a unique α,α-disubstituted amino acid, and its role as a potent modulator of peptide secondary structure. We will explore its physicochemical properties, the specific challenges and protocols for its incorporation into synthetic peptides, and the analytical methodologies required to characterize its structural impact. By understanding the causal relationships between the steric profile of this amino acid and the resulting peptide conformation, researchers can strategically employ it to design next-generation peptidomimetics with enhanced stability and precisely engineered bioactive conformations for therapeutic applications.

Introduction: The Imperative for Conformational Control in Peptide Therapeutics

Peptides are highly valued as therapeutic agents due to their high selectivity and potency, often sitting in a privileged chemical space between small molecules and large biologics.[4][5] However, their development is frequently hampered by two major challenges: rapid degradation by proteases and a high degree of conformational flexibility. An unstructured peptide often fails to present the necessary pharmacophore to its biological target, resulting in low binding affinity.

The introduction of unnatural amino acids (UAAs) has emerged as a critical tool to address these challenges.[6] By moving beyond the 20 canonical amino acids, medicinal chemists can fine-tune the physicochemical properties of peptides, enhancing their drug-like characteristics.[][5] Sterically hindered amino acids, particularly α,α-disubstituted residues, are a powerful class of UAAs characterized by the replacement of the α-hydrogen with a bulkier substituent.[3] This substitution dramatically restricts the rotational freedom around the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, forcing the peptide into well-defined secondary structures like helices (α- or 3₁₀-) and β-turns, even within short sequences.[3]

This guide focuses on (R)-2-Amino-2,4-dimethylpentanoic acid , an α,α-disubstituted amino acid that combines the steric bulk of a gem-dimethyl group at the α-carbon with an isobutyl side chain. This unique structure provides a powerful tool for sculpting peptide architecture, and this paper serves as a technical manual for its application and analysis.

Physicochemical Properties and Conformational Propensity

The defining characteristic of (R)-2-Amino-2,4-dimethylpentanoic acid is its significant steric bulk centered around the Cα atom. This feature severely restricts the allowed regions of the Ramachandran plot, making it a strong promoter of specific secondary structures.

Table 1: Comparative Analysis of (R)-2-Amino-2,4-dimethylpentanoic Acid

PropertyL-Leucineα-Aminoisobutyric Acid (Aib)(R)-2-Amino-2,4-dimethylpentanoic acid
Structure
Type Canonical, α-monosubstitutedNon-natural, α,α-disubstitutedNon-natural, α,α-disubstituted
Key Feature Isobutyl side chaingem-dimethyl group at Cαgem-dimethyl group at Cα and an isobutyl side chain
Conformational Flexibility HighHighly RestrictedExtremely Restricted
Favored Secondary Structure Tolerant of most structuresStrongly promotes 3₁₀- and α-helices[3]Predicted to be a strong helix/turn promoter
Ramachandran Space Broadly allowed φ, ψ anglesRestricted to helical regions (φ≈±60°, ψ≈±30°)[3]Predicted to be even more restricted than Aib

The presence of two methyl groups on the α-carbon, in addition to the isobutyl side chain, creates a highly crowded environment that restricts backbone rotation far more than a canonical amino acid. This steric hindrance is the primary driver of its structure-directing properties, making it an invaluable tool for locking a peptide into a desired bioactive conformation.[3]

Synthesis and Peptide Incorporation Methodology

The synthesis of peptides containing highly hindered residues like (R)-2-Amino-2,4-dimethylpentanoic acid requires specialized protocols to overcome the low reactivity of the sterically crowded centers.[7][8]

Synthesis of Fmoc-Protected Monomer

The commercially available (R)-2-Amino-2,4-dimethylpentanoic acid[9][10] must first be protected with a fluorenylmethyloxycarbonyl (Fmoc) group on its α-amino group for use in standard solid-phase peptide synthesis (SPPS). This is typically achieved by reacting the amino acid with Fmoc-succinimide (Fmoc-OSu) or a similar reagent under basic conditions, followed by purification.

Solid-Phase Peptide Synthesis (SPPS) Protocol

Incorporating the Fmoc-protected monomer into a growing peptide chain on a solid support is the most critical and challenging step. The steric bulk significantly slows down the kinetics of peptide bond formation.[8] Therefore, standard coupling conditions are often inefficient.

Causality of Reagent Choice: The nucleophilic attack of the deprotected N-terminal amine of the resin-bound peptide on the activated carboxyl group of the incoming hindered amino acid is sterically impeded. To overcome this energy barrier, highly efficient coupling reagents are mandatory. Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HCTU are preferred because they form highly reactive activated esters (O-acylisourea derivatives) that can overcome the steric hindrance more effectively than carbodiimide-based methods.[11] Furthermore, the use of amino acid fluorides, which are highly reactive, has proven especially useful for incorporating sterically hindered amino acids.[11]

Step-by-Step SPPS Protocol for Incorporating a Hindered Residue:

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide for a C-terminal amide). Swell the resin in dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminal amino acid. Wash thoroughly with DMF.

  • Activation of Hindered Amino Acid: In a separate vessel, pre-activate the Fmoc-(R)-2-Amino-2,4-dimethylpentanoic acid (3-5 equivalents) with a coupling agent like HATU (3-5 eq.) and a base such as N,N-Diisopropylethylamine (DIEA) (6-10 eq.) in DMF for 5-10 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Allow the reaction to proceed for an extended period (2-4 hours, compared to the typical 30-60 minutes for standard amino acids). A second coupling (double coupling) may be necessary to ensure the reaction goes to completion.

  • Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.

  • Washing: Thoroughly wash the resin with DMF, Dichloromethane (DCM), and Methanol to remove excess reagents and byproducts.

  • Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the peptide-resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.[12]

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the mass and purity of the final peptide using mass spectrometry.

SPPS_Workflow cluster_coupling Critical Coupling Step Resin 1. Start with Fmoc-AA-Resin Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 3. Wash (DMF/DCM) Deprotection->Wash1 Coupling 4b. Couple to Resin (Extended Time: 2-4h) Wash1->Coupling Activation 4a. Pre-activate Hindered AA (Fmoc-X-OH + HATU + DIEA) Activation->Coupling KaiserTest 5. Kaiser Test (Check for completion) Coupling->KaiserTest Incomplete Incomplete KaiserTest->Incomplete Complete Complete KaiserTest->Complete Incomplete->Coupling Double Couple Wash2 6. Wash (DMF/DCM) Complete->Wash2 Next_Cycle Couple Next Amino Acid Wash2->Next_Cycle Final_Cleavage 7. Final Cleavage (TFA Cocktail) Wash2->Final_Cleavage If Last AA

Caption: SPPS workflow for hindered amino acid incorporation.

Experimental Analysis of Secondary Structure

To validate the conformational impact of (R)-2-Amino-2,4-dimethylpentanoic acid, a combination of spectroscopic techniques is essential. Each provides a unique piece of the structural puzzle.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid, powerful technique for assessing the overall secondary structure of a peptide in solution.[13][14] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules like peptides.[15] Different secondary structures (α-helix, β-sheet, random coil) produce distinct spectral signatures in the far-UV region (190–250 nm).[14][15]

Table 2: Characteristic CD Spectra Minima/Maxima for Peptide Secondary Structures[14][15]

Secondary StructurePositive Peak(s) (nm)Negative Peak(s) (nm)
α-Helix ~192~208, ~222
3₁₀-Helix ~205~220
β-Sheet ~195~218
Random Coil ~212~198

Experimental Protocol for CD Analysis:

  • Sample Preparation: Dissolve the purified, lyophilized peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 0.1-0.5 mg/mL.[13] The buffer itself should not have significant absorbance in the far-UV region.

  • Instrument Setup: Use a calibrated CD spectrometer. Purge the instrument with nitrogen gas for at least 30 minutes before use.

  • Data Acquisition:

    • Acquire a baseline spectrum of the buffer alone in the same quartz cuvette (typically 1 mm path length).

    • Acquire the spectrum of the peptide sample from 260 nm down to 190 nm.

    • Collect 3-5 scans and average them to improve the signal-to-noise ratio.

  • Data Processing: Subtract the buffer baseline from the sample spectrum. Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) to normalize for concentration, path length, and the number of residues.

  • Interpretation: Analyze the processed spectrum for characteristic peaks as listed in Table 2. The presence of strong negative bands at ~208 nm and ~222 nm would strongly indicate the induction of an α-helical conformation by the hindered residue.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the high-resolution three-dimensional structure of peptides in solution.[16][17] It provides information on through-bond and through-space atomic proximities.

Causality of NMR Experiments:

  • 1D ¹H NMR: Provides an initial assessment of conformational homogeneity. Sharp, well-dispersed peaks suggest a stable, folded structure, while broad peaks may indicate conformational exchange.[18]

  • 2D TOCSY (Total Correlation Spectroscopy): Identifies all protons within a single amino acid's spin system, enabling residue assignment.

  • 2D NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect Spectroscopy): This is the key experiment for structure determination. It detects protons that are close in space (<5 Å), regardless of their position in the sequence. Specific NOE patterns are hallmarks of secondary structures (e.g., strong dNN(i, i+1) NOEs in helices).[18]

  • Variable Temperature Experiments: Measuring the temperature coefficient of amide proton chemical shifts can identify protons involved in intramolecular hydrogen bonds (which are characteristic of stable secondary structures), as they are shielded from the solvent and show smaller chemical shift changes with temperature.[18]

NMR_Workflow cluster_analysis Data Analysis Sample Peptide Sample in Solution (e.g., H₂O/D₂O or TFE) Acquire 1. Acquire 2D NMR Data (TOCSY, NOESY/ROESY) Sample->Acquire Assign 2. Sequential Assignment (Assign resonances to each residue) Acquire->Assign Hbond 4. Identify H-Bonds (Variable Temp. experiment) Acquire->Hbond NOE 3. Identify NOE Cross-peaks (Generate distance restraints) Assign->NOE StructureCalc 5. Structure Calculation (Software like CYANA or CNS) NOE->StructureCalc Hbond->StructureCalc Ensemble 6. Generate Structural Ensemble StructureCalc->Ensemble Validation 7. Validate Structure (Check for violations, Ramachandran analysis) Ensemble->Validation Final Final 3D Structure Validation->Final

Caption: Workflow for peptide structure determination by NMR.

Protocol for NMR Structural Analysis:

  • Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., 90% H₂O/10% D₂O or a membrane-mimicking solvent like trifluoroethanol (TFE)-d₃) to a concentration of 1-5 mM.

  • Data Acquisition: Collect a series of 2D NMR spectra (TOCSY, NOESY, ROESY) on a high-field NMR spectrometer (≥600 MHz).

  • Resonance Assignment: Use the TOCSY spectrum to identify spin systems for each amino acid and the NOESY/ROESY to link them sequentially.

  • Restraint Generation: Identify and integrate NOE cross-peaks to generate a list of upper-limit distance restraints between protons.

  • Structure Calculation: Use software packages like CYANA or CNS, which employ molecular dynamics and simulated annealing algorithms to calculate a family of structures that satisfy the experimental distance restraints.[18]

  • Analysis: Analyze the resulting ensemble of structures to determine the predominant conformation and identify key structural features, such as the φ/ψ angles of the hindered residue and the overall secondary structure.

X-ray Crystallography

X-ray crystallography provides an atomic-resolution view of the peptide's structure in the solid state.[19] While it is the gold standard for structural detail, it is contingent on the challenging step of growing high-quality, diffraction-grade crystals.[20]

Protocol for Peptide Crystallography:

  • Crystallization Screening: Use commercially available kits to screen a wide range of conditions (precipitants, buffers, salts, additives) to find initial crystallization "hits".[20] This is typically done using vapor diffusion methods (hanging or sitting drop).

  • Crystal Optimization: Refine the initial hit conditions by varying concentrations and other parameters to grow larger, single crystals suitable for diffraction.

  • Data Collection: Harvest a crystal, cryo-protect it, and expose it to a focused X-ray beam. Collect the diffraction data as the crystal is rotated.[20]

  • Structure Solution and Refinement: Process the diffraction data to obtain an electron density map. A model of the peptide is then built into this map and refined to best fit the experimental data.[20] The final structure provides precise atomic coordinates and details of the molecular packing and intermolecular interactions in the crystal lattice.

Applications in Drug Discovery and Conclusion

The ability of (R)-2-Amino-2,4-dimethylpentanoic acid to rigidly define peptide conformation has profound implications for drug discovery.

  • Enhanced Proteolytic Stability: The steric shielding provided by the α,α-disubstituted nature of the residue can prevent recognition and cleavage by proteases, significantly extending the in vivo half-life of the peptide.[][3]

  • Bioactive Conformation Stabilization: Many peptides must adopt a specific secondary structure, such as an α-helix, to bind to their target (e.g., a protein-protein interaction interface). Incorporating this residue can pre-organize the peptide into its active shape, reducing the entropic penalty of binding and leading to higher affinity.

  • Improved Pharmacokinetics: By locking the peptide into a conformation that masks polar amide groups through intramolecular hydrogen bonding, this residue can enhance membrane permeability and oral bioavailability.[17][18]

References

An In-Depth Technical Guide to the Steric Hindrance Effects of the 2,4-Dimethylpentanoic Acid Side Chain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of molecular interactions that govern biological processes, the three-dimensional arrangement of atoms plays a pivotal role. Steric hindrance, the effect of the spatial bulk of a chemical group on the course and rate of a chemical reaction or interaction, is a fundamental concept in medicinal chemistry and drug design. This technical guide delves into the specific steric hindrance effects imparted by the 2,4-dimethylpentanoic acid side chain, a branched alkyl moiety that can significantly influence the pharmacological profile of a molecule. Understanding these effects is crucial for the rational design of potent and selective therapeutic agents.

Conformational Analysis of the 2,4-Dimethylpentanoic Acid Side Chain

The 2,4-dimethylpentanoic acid side chain possesses considerable conformational flexibility due to rotation around its single bonds. The presence of two methyl groups introduces significant steric bulk, influencing the preferred conformations and restricting the accessible conformational space.

Key Conformational Features:

  • Gauche and Anti Conformations: Rotations around the C2-C3 and C3-C4 bonds will lead to various staggered (gauche and anti) and eclipsed conformations. The relative energies of these conformers are dictated by steric interactions between the methyl groups and the rest of the molecule.

  • 1,3-Diaxial-like Interactions: In certain conformations, the methyl groups can experience steric clashes analogous to 1,3-diaxial interactions in cyclohexane rings, leading to a significant increase in conformational energy.

  • Influence of the Carboxylic Acid Group: The carboxylic acid moiety, or a derivative thereof, will also influence the conformational preferences of the side chain through electronic and steric effects.

Visualization of Conformational Analysis Workflow

The following diagram illustrates a typical workflow for the computational conformational analysis of a molecule containing a 2,4-dimethylpentanoic acid side chain.

Conformational_Analysis_Workflow cluster_start Input cluster_methods Computational Methods cluster_analysis Analysis cluster_output Output Start 3D Structure of Molecule with 2,4-Dimethylpentanoic Acid Side Chain MD Molecular Dynamics (MD) Simulation Start->MD Solvate & Equilibrate MC Monte Carlo (MC) Search Start->MC Define Rotatable Bonds Clustering Conformational Clustering MD->Clustering MC->Clustering Energy Energy Minimization & Population Analysis Clustering->Energy Output Lowest Energy Conformers & Conformational Ensemble Energy->Output

Workflow for computational conformational analysis.

Impact of Steric Hindrance on Chemical Reactivity and Biological Activity

The bulky nature of the 2,4-dimethylpentanoic acid side chain can profoundly influence the reactivity of the parent molecule and its interactions with biological targets.

  • Shielding of Reactive Centers: The side chain can physically block or hinder the approach of reactants to a nearby functional group, thereby reducing reaction rates. This is particularly relevant in synthetic chemistry and in the metabolic stability of a drug molecule, as it can protect susceptible groups from enzymatic degradation.

  • Modulation of Binding Affinity: In the context of drug-receptor interactions, the steric bulk of the 2,4-dimethylpentanoic acid side chain can be a double-edged sword.

    • Favorable Interactions: If the binding pocket of a receptor has a complementary hydrophobic pocket, the branched alkyl chain can engage in favorable van der Waals interactions, contributing to higher binding affinity.

    • Steric Clashes: Conversely, if the binding pocket is sterically constrained, the bulky side chain can lead to steric clashes, resulting in a significant loss of binding affinity.

  • Influence on Selectivity: The specific shape and size of the 2,4-dimethylpentanoic acid side chain can be exploited to achieve selectivity for a particular receptor subtype. By designing the side chain to fit optimally in the binding pocket of the desired target while clashing with the binding sites of off-target proteins, selectivity can be enhanced.

Quantitative Analysis of Steric Effects

Quantitative Structure-Activity Relationship (QSAR) Parameters

In QSAR studies, steric effects are often parameterized using substituent constants.[1] Although a universal scale for steric effects is challenging to establish, several parameters are commonly used.[2]

ParameterDescriptionMethod of Determination
Taft Steric Parameter (Es) Quantifies the steric effect of a substituent based on the rates of acid-catalyzed hydrolysis of esters. More negative values indicate greater steric hindrance.[3]Experimentally determined from reaction kinetics.[4] Can be estimated computationally.[5]
Charton's Steric Parameter (ν) Based on the van der Waals radii of the substituent. It provides a measure of the "size" of the group.Calculated from molecular geometry.
Molar Refractivity (MR) A measure of the volume occupied by a substituent, related to its polarizability.Calculated from the refractive index and molecular weight.
Sterimol Parameters (L, B1-B5) A set of parameters that describe the length and width of a substituent in different dimensions, providing a more detailed 3D description of its shape.[6]Calculated from molecular geometry using computational software.
Experimental Protocols for Determining Steric Effects

Protocol 1: Determination of Taft Steric Parameter (Es) via Ester Hydrolysis

This protocol describes the experimental procedure to determine the Es value for the 2,4-dimethylpentyl group.

Objective: To measure the rate of acid-catalyzed hydrolysis of methyl 2,4-dimethylpentanoate and compare it to the rate of hydrolysis of a reference ester (e.g., methyl acetate) under identical conditions.

Materials:

  • Methyl 2,4-dimethylpentanoate

  • Methyl acetate (reference compound)

  • Standardized hydrochloric acid solution (e.g., 1 M)

  • High-purity solvent (e.g., acetone/water mixture)

  • Thermostatted water bath

  • pH meter or autotitrator

  • Standardized sodium hydroxide solution (for titration)

  • Quenching solution (e.g., ice-cold acetone)

Procedure:

  • Reaction Setup: Prepare a series of reaction vessels containing a solution of the ester (either methyl 2,4-dimethylpentanoate or methyl acetate) in the chosen solvent system. The concentration of the ester should be accurately known.

  • Temperature Equilibration: Place the reaction vessels in a thermostatted water bath to maintain a constant temperature (e.g., 25 °C).

  • Initiation of Reaction: Initiate the hydrolysis by adding a known volume of the standardized hydrochloric acid solution to each reaction vessel. Start a timer immediately.

  • Monitoring the Reaction: At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a quenching solution.

  • Titration: Determine the concentration of acetic acid (from the reference reaction) or 2,4-dimethylpentanoic acid produced by titrating the quenched aliquot with a standardized sodium hydroxide solution.

  • Data Analysis: Plot the concentration of the carboxylic acid produced versus time. The initial rate of the reaction (k) is determined from the slope of this plot.

  • Calculation of Es: The Taft steric parameter (Es) is calculated using the following equation: Es = log(ksubstituted / kreference) where ksubstituted is the rate constant for the hydrolysis of methyl 2,4-dimethylpentanoate and kreference is the rate constant for the hydrolysis of methyl acetate.

Protocol 2: Competitive Binding Assay to Assess Steric Effects on Receptor Affinity

This protocol outlines a general method to evaluate the impact of the 2,4-dimethylpentanoic acid side chain on the binding affinity of a ligand to its receptor.

Objective: To determine the inhibition constant (Ki) of a compound containing the 2,4-dimethylpentanoic acid side chain and compare it to analogs with different side chains.

Materials:

  • Purified receptor of interest

  • Radiolabeled or fluorescently labeled ligand with known affinity for the receptor

  • Test compound (containing the 2,4-dimethylpentanoic acid side chain) and analog compounds

  • Assay buffer

  • Filtration apparatus or other method to separate bound and free ligand

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Assay Setup: In a multi-well plate, prepare a series of reactions containing a fixed concentration of the receptor and the labeled ligand.

  • Addition of Competitor: Add increasing concentrations of the unlabeled test compound (or analog) to the wells.

  • Incubation: Incubate the plate at a specific temperature for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound labeled ligand from the unbound ligand using a suitable technique (e.g., rapid filtration through a filter that retains the receptor-ligand complex).

  • Quantification: Quantify the amount of bound labeled ligand in each well.

  • Data Analysis: Plot the percentage of bound labeled ligand as a function of the logarithm of the competitor concentration. Fit the data to a one-site competition binding model to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the labeled ligand).

  • Calculation of Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.

By comparing the Ki values of the compound with the 2,4-dimethylpentanoic acid side chain to analogs with smaller or linear side chains, the steric effect on binding affinity can be quantified.

Case Study: Hypothetical Signaling Pathway Modulation

While no specific signaling pathway has been definitively identified in the literature as being modulated by a molecule solely due to its 2,4-dimethylpentanoic acid side chain, we can conceptualize its potential role in a hypothetical scenario. Let us consider a hypothetical kinase inhibitor where the 2,4-dimethylpentanoyl group is appended to the core scaffold.

Hypothetical Kinase Inhibition Pathway

Kinase_Inhibition_Pathway cluster_upstream Upstream Signaling cluster_kinase_cascade Kinase Cascade cluster_cellular_response Cellular Response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B (Target) KinaseA->KinaseB Phosphorylates & Activates Substrate Downstream Substrate KinaseB->Substrate Phosphorylates Response Cell Proliferation Substrate->Response Leads to Inhibitor Inhibitor with 2,4-Dimethylpentanoyl Group Inhibitor->KinaseB Binds to ATP pocket (Steric Fit)

Hypothetical kinase inhibition by a molecule with a 2,4-dimethylpentanoyl group.

In this hypothetical scenario, the 2,4-dimethylpentanoyl group of the inhibitor is designed to fit snugly into a hydrophobic sub-pocket adjacent to the ATP binding site of "Kinase B." This specific steric complementarity enhances the binding affinity and selectivity of the inhibitor for Kinase B over other kinases that may have a smaller or differently shaped pocket.

Conclusion

The 2,4-dimethylpentanoic acid side chain is a valuable structural motif in medicinal chemistry that can exert significant steric effects, influencing the conformational preferences, reactivity, and biological activity of a molecule. While a comprehensive database of its specific steric parameters is lacking, this guide provides the theoretical framework and practical experimental protocols for their determination. By understanding and harnessing the steric hindrance of this branched alkyl group, researchers and drug development professionals can rationally design more potent, selective, and metabolically stable therapeutic agents. The continued application of the principles and methodologies outlined herein will undoubtedly contribute to the advancement of drug discovery and development.

References

Technical Guide: Spectroscopic Analysis of (R)-2-Amino-2,4-dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-2-Amino-2,4-dimethylpentanoic acid (Molecular Formula: C₇H₁₅NO₂, Molecular Weight: 145.20 g/mol ) is a non-proteinogenic α-amino acid. Its structure, featuring a quaternary stereocenter at the α-carbon and an isobutyl side chain, makes it a valuable chiral building block in synthetic organic chemistry and drug discovery. A thorough structural characterization using spectroscopic methods is fundamental for its quality control and application in further research.

This guide provides an in-depth overview of the expected spectral data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). It includes detailed, standardized protocols for data acquisition to aid researchers in their experimental work.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Based on the structure of (R)-2-Amino-2,4-dimethylpentanoic acid, the following ¹H and ¹³C NMR signals are predicted.

Predicted ¹H NMR Spectral Data

Solvent: D₂O. Spectrometer Frequency: 500 MHz.

Chemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignment
~ 1.01Doublet (d)6HCH₃ (x2, C5)
~ 1.35Singlet (s)3HCH₃ (C2-methyl)
~ 1.70Multiplet (m)2HCH₂ (C3)
~ 1.95Multiplet (m)1HCH (C4)

Note: Amine (NH₂) and carboxylic acid (COOH) protons are typically not observed in D₂O due to rapid deuterium exchange. In a non-protic solvent like DMSO-d₆, they would appear as broad singlets.

Predicted ¹³C NMR Spectral Data

Solvent: D₂O. Spectrometer Frequency: 125 MHz.

Chemical Shift (δ, ppm) (Predicted)Carbon TypeAssignment
~ 180.5QuaternaryC OOH (C1)
~ 62.0QuaternaryC -NH₂ (C2)
~ 44.1Methylene (-CH₂-)C H₂ (C3)
~ 28.3Methine (-CH-)C H (C4)
~ 24.5Methyl (-CH₃)C H₃ (C2-methyl)
~ 23.9Methyl (-CH₃)C H₃ (x2, C5)

Infrared (IR) Spectroscopy Data

FTIR spectroscopy is used to identify the functional groups present in a molecule. The data below represents typical absorption frequencies for the functional groups in the target compound.

Wavenumber (cm⁻¹) (Typical)IntensityVibration TypeFunctional Group
3300 - 3500MediumN-H StretchPrimary Amine
2870 - 2960StrongC-H StretchAlkyl CH, CH₂, CH₃
2500 - 3300Strong, Very BroadO-H StretchCarboxylic Acid
1700 - 1725StrongC=O StretchCarboxylic Acid
1580 - 1650MediumN-H BendPrimary Amine

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like amino acids.

m/z Value (Predicted)Ion TypeNotes
146.12[M+H]⁺Protonated molecular ion. Expected exact mass: 146.1176.
100.12[M+H - HCOOH]⁺Major fragment resulting from the loss of formic acid from the protonated parent ion. This corresponds to the loss of the carboxyl group.[1]

Experimental Protocols

Protocol for NMR Data Acquisition
  • Sample Preparation: Accurately weigh 15-20 mg of (R)-2-Amino-2,4-dimethylpentanoic acid. Dissolve the sample in approximately 0.6 mL of Deuterium Oxide (D₂O) in a clean vial.[2] For analysis in an organic solvent, DMSO-d₆ can be used.

  • Transfer: Using a clean glass Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer (typically 4-5 cm).

  • Instrument Setup:

    • Spectrometer: 500 MHz NMR Spectrometer.

    • Temperature: Set probe temperature to 298 K (25 °C).

    • Locking and Shimming: Lock the spectrometer on the deuterium signal from the solvent. Perform automatic or manual shimming to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30').

    • Acquisition Parameters: Set a 30° pulse width, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds.

    • Scans: Acquire 16 to 32 scans for a good signal-to-noise ratio.

    • Processing: Apply a line broadening of 0.3 Hz, perform Fourier transformation, phase correction, and baseline correction. Reference the spectrum to an internal standard (e.g., DSS) or the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Pulse Program: Use a proton-decoupled pulse program (e.g., 'zgpg30').

    • Acquisition Parameters: Set a 30° pulse width, an acquisition time of ~1.5 seconds, and a relaxation delay of 2 seconds.

    • Scans: Acquire 1024 to 4096 scans, as ¹³C is significantly less sensitive than ¹H.

    • Processing: Apply a line broadening of 1.0 Hz, perform Fourier transformation, phase correction, and baseline correction.

Protocol for FTIR Data Acquisition (KBr Pellet Method)
  • Sample Preparation:

    • Thoroughly clean and dry an agate mortar and pestle.[3]

    • Place approximately 1-2 mg of the amino acid sample and 150-200 mg of spectroscopic grade, dry Potassium Bromide (KBr) powder into the mortar.[4][5]

    • Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained.[5]

  • Pellet Formation:

    • Transfer a portion of the mixture into a pellet die.

    • Assemble the die and place it in a hydraulic press.

    • If using a vacuum die, apply a vacuum for 2 minutes to remove trapped air and moisture.[5]

    • Apply pressure (typically 8-10 tons) for 1-2 minutes.[3]

  • Spectrum Acquisition:

    • Carefully release the pressure and disassemble the die. A transparent or translucent pellet should be obtained.

    • Place the KBr pellet into the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum using an empty sample holder or a pure KBr pellet.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented in transmittance or absorbance mode after automatic background subtraction.

Protocol for ESI-MS Data Acquisition
  • Sample Preparation:

    • Prepare a stock solution of the amino acid at 1 mg/mL in a 50:50 (v/v) mixture of HPLC-grade water and acetonitrile.

    • Create a dilute working solution (e.g., 10 µg/mL) by diluting the stock solution with a mobile phase solvent, typically 50:50 water/acetonitrile containing 0.1% formic acid to promote protonation.[6]

  • Instrument Setup (Direct Infusion):

    • Mass Spectrometer: A Quadrupole Time-of-Flight (Q-TOF) or similar high-resolution mass spectrometer equipped with an ESI source.

    • Infusion: Load the working solution into a syringe and infuse it into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • MS1 (Full Scan) Acquisition:

    • Ionization Mode: Positive ion mode.

    • ESI Source Parameters: Set capillary voltage to 3.5-4.5 kV, nebulizing gas pressure to ~1.0 bar, and drying gas flow to 4.0 L/min at a temperature of 180-200 °C.

    • Scan Range: Acquire data over an m/z range of 50-500.

  • MS/MS (Fragmentation) Acquisition:

    • Method: Set up a product ion scan experiment.

    • Precursor Ion Selection: Select the protonated molecular ion ([M+H]⁺, m/z 146.12) in the quadrupole.

    • Collision Energy: Apply a collision energy (e.g., 10-20 eV) using an inert gas (e.g., argon or nitrogen) in the collision cell to induce fragmentation.

    • Scan Range: Acquire the fragment ion spectrum over an m/z range of 40-150 to observe key fragments.

Visualization of Workflows

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Acquire Compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Grind with KBr Sample->Prep_IR Prep_MS Dilute in ACN/Water + FA Sample->Prep_MS Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Acq_MS ESI-MS Spectrometer Prep_MS->Acq_MS Data_NMR 1H & 13C Spectra Acq_NMR->Data_NMR Data_IR IR Spectrum Acq_IR->Data_IR Data_MS Mass Spectrum (MS1 & MS/MS) Acq_MS->Data_MS Interpret Structure Elucidation & Confirmation Data_NMR->Interpret Data_IR->Interpret Data_MS->Interpret

Caption: General workflow for the spectroscopic analysis of a chemical compound.

MS_Fragmentation_Pathway Molecule (R)-2-Amino-2,4-dimethylpentanoic acid (M) IonSource Electrospray Ionization (ESI Source) Molecule->IonSource + H⁺ ParentIon Protonated Parent Ion [M+H]⁺ m/z = 146.12 IonSource->ParentIon CollisionCell Collision-Induced Dissociation (CID) ParentIon->CollisionCell MS1 Isolation Detector Mass Analyzer / Detector ParentIon->Detector MS2 Analysis FragmentIon Primary Fragment Ion [M+H - HCOOH]⁺ m/z = 100.12 CollisionCell->FragmentIon - HCOOH FragmentIon->Detector MS2 Analysis

Caption: Typical ESI-MS/MS fragmentation pathway for an α-amino acid.

References

Solubility Profile of (R)-2-Amino-2,4-dimethylpentanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of the non-proteinogenic amino acid (R)-2-Amino-2,4-dimethylpentanoic acid in common laboratory solvents. A comprehensive review of available literature indicates a lack of specific quantitative solubility data for this compound. This guide, therefore, provides a framework for determining its solubility based on established principles of amino acid chemistry. It outlines detailed experimental protocols for solubility assessment and discusses the expected solubility behavior based on the compound's structural characteristics in comparison to other amino acids. This document is intended to be a resource for researchers working with this and structurally similar compounds, providing the necessary theoretical background and practical methodologies for solubility determination.

Introduction

(R)-2-Amino-2,4-dimethylpentanoic acid is a non-proteinogenic α-amino acid, a class of compounds of increasing interest in peptide-based drug discovery and development. The incorporation of such unnatural amino acids can significantly enhance the stability, potency, and bioavailability of peptide therapeutics. A fundamental physicochemical property crucial for the effective use of any compound in a laboratory or pharmaceutical setting is its solubility in various solvents. Solubility data is critical for reaction setup, purification, formulation, and in vitro/in vivo assay development.

This guide provides a comprehensive overview of the factors influencing the solubility of (R)-2-Amino-2,4-dimethylpentanoic acid and presents detailed protocols for its experimental determination.

Physicochemical Properties and Predicted Solubility

The structure of (R)-2-Amino-2,4-dimethylpentanoic acid, with its branched, non-polar side chain and the characteristic zwitterionic nature of the amino acid backbone at physiological pH, governs its solubility. Due to their zwitterionic character, amino acids are generally soluble in polar protic solvents like water and less soluble in non-polar organic solvents. The presence of the isobutyl-like side chain in (R)-2-Amino-2,4-dimethylpentanoic acid is expected to contribute to its hydrophobic character, likely resulting in lower aqueous solubility compared to amino acids with smaller or more polar side chains.

The solubility of amino acids is significantly influenced by the pH of the solution.[1] In acidic solutions, the carboxyl group is protonated, leading to a net positive charge, while in basic solutions, the amino group is deprotonated, resulting in a net negative charge. This increase in net charge at pH values away from the isoelectric point generally leads to increased solubility in aqueous media.

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases revealed no specific quantitative solubility data for (R)-2-Amino-2,4-dimethylpentanoic acid in common laboratory solvents. The following table highlights the absence of this data. Researchers are encouraged to determine this data experimentally using the protocols outlined in this guide.

SolventChemical FormulaPolarity IndexSolubility ( g/100 mL at 25°C)
WaterH₂O10.2Data not available
EthanolC₂H₅OH4.3Data not available
MethanolCH₃OH5.1Data not available
Dimethyl Sulfoxide (DMSO)C₂H₆OS7.2Data not available
N,N-Dimethylformamide (DMF)C₃H₇NO6.4Data not available
Dichloromethane (DCM)CH₂Cl₂3.1Data not available
AcetonitrileC₂H₃N5.8Data not available

Experimental Protocols for Solubility Determination

Several methods can be employed to determine the solubility of (R)-2-Amino-2,4-dimethylpentanoic acid. The choice of method may depend on the required accuracy, the amount of available material, and the available analytical equipment.

Gravimetric Method

This is a straightforward and widely used method for determining solubility.

Protocol:

  • Preparation of a Saturated Solution:

    • Add an excess amount of (R)-2-Amino-2,4-dimethylpentanoic acid to a known volume of the desired solvent in a sealed vial.

    • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Sonication can be used to aid initial dispersion.

  • Separation of Undissolved Solid:

    • Allow the suspension to settle.

    • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by careful pipetting or by using a syringe with a fine filter.

  • Solvent Evaporation and Mass Determination:

    • Transfer the clear supernatant to a pre-weighed container.

    • Evaporate the solvent under reduced pressure or in a fume hood.

    • Once the solvent is completely removed, weigh the container with the dried solute.

  • Calculation:

    • The solubility is calculated by dividing the mass of the dissolved solid by the volume of the supernatant taken.

Spectrophotometric Method (using Ninhydrin)

This method is suitable for determining low concentrations of amino acids.

Protocol:

  • Preparation of a Saturated Solution:

    • Follow step 1 of the Gravimetric Method.

  • Preparation of a Standard Curve:

    • Prepare a series of standard solutions of (R)-2-Amino-2,4-dimethylpentanoic acid of known concentrations in the solvent of interest.

    • React a known volume of each standard with a ninhydrin solution. This typically involves heating the mixture.

    • Measure the absorbance of the resulting colored solution at the appropriate wavelength (usually around 570 nm) using a spectrophotometer.

    • Plot a standard curve of absorbance versus concentration.

  • Analysis of the Saturated Solution:

    • Take a known volume of the clear supernatant from the saturated solution and dilute it appropriately to fall within the concentration range of the standard curve.

    • React the diluted sample with the ninhydrin solution under the same conditions as the standards.

    • Measure the absorbance of the sample.

  • Calculation:

    • Use the standard curve to determine the concentration of the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

High-Performance Liquid Chromatography (UPLC/HPLC) Method

This method is highly sensitive and specific, making it ideal for accurate solubility determination, especially in complex mixtures.

Protocol:

  • Preparation of a Saturated Solution:

    • Follow step 1 of the Gravimetric Method.

  • Preparation of a Standard Curve:

    • Prepare a series of standard solutions of (R)-2-Amino-2,4-dimethylpentanoic acid of known concentrations.

    • Inject a fixed volume of each standard into the UPLC/HPLC system.

    • Develop a suitable chromatographic method (e.g., reversed-phase with an appropriate mobile phase and detector, such as a mass spectrometer or a UV detector after derivatization).

    • Generate a standard curve by plotting peak area versus concentration.

  • Analysis of the Saturated Solution:

    • Filter the supernatant of the saturated solution through a syringe filter (e.g., 0.22 µm).

    • Dilute the filtered supernatant as necessary to be within the linear range of the standard curve.

    • Inject the diluted sample into the UPLC/HPLC system.

  • Calculation:

    • Determine the concentration of the diluted sample from the standard curve.

    • Calculate the solubility in the original saturated solution by applying the dilution factor.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of an amino acid.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_gravimetric_steps Gravimetric Details cluster_spectro_steps Spectrophotometric Details cluster_hplc_steps UPLC/HPLC Details start Start: Excess amino acid in solvent equilibrate Equilibrate (e.g., 24-48h with agitation) start->equilibrate separate Separate solid and liquid phases (e.g., centrifugation) equilibrate->separate gravimetric Gravimetric Method separate->gravimetric Supernatant spectrophotometric Spectrophotometric Method separate->spectrophotometric Supernatant hplc UPLC/HPLC Method separate->hplc Supernatant evaporate Evaporate solvent gravimetric->evaporate std_curve_s Prepare standard curve spectrophotometric->std_curve_s std_curve_h Prepare standard curve hplc->std_curve_h weigh Weigh residue evaporate->weigh calculate_g Calculate solubility weigh->calculate_g end_node End: Solubility Data calculate_g->end_node react React with derivatizing agent (e.g., ninhydrin) std_curve_s->react measure_abs Measure absorbance react->measure_abs calculate_s Calculate concentration measure_abs->calculate_s calculate_s->end_node inject Inject sample and standards std_curve_h->inject measure_area Measure peak area inject->measure_area calculate_h Calculate concentration measure_area->calculate_h calculate_h->end_node

Caption: General workflow for determining amino acid solubility.

Conclusion

While specific quantitative solubility data for (R)-2-Amino-2,4-dimethylpentanoic acid is not currently available in the public domain, this technical guide provides researchers with the necessary theoretical background and practical experimental protocols to determine this crucial physicochemical property. The structural features of this non-proteinogenic amino acid suggest it will follow the general solubility trends of other hydrophobic amino acids, with pH being a critical factor in its aqueous solubility. The provided experimental workflows offer robust methods for generating reliable solubility data, which will be invaluable for its application in research and drug development.

References

Molecular weight and chemical formula of (R)-2-Amino-2,4-dimethylpentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential chemical and physical data for (R)-2-Amino-2,4-dimethylpentanoic acid, a chiral amino acid derivative. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Properties

(R)-2-Amino-2,4-dimethylpentanoic acid is a non-proteinogenic amino acid. Its structure is characterized by a pentanoic acid backbone with two methyl groups at positions 2 and 4, and an amino group also at the chiral center, position 2, in the (R)-configuration.

Quantitative Data

The fundamental molecular properties of (R)-2-Amino-2,4-dimethylpentanoic acid are summarized in the table below. This data is critical for stoichiometric calculations in chemical reactions and for the characterization of the compound.

PropertyValueReference
Chemical FormulaC7H15NO[1][2]
Molecular Weight145.2 g/mol [1]
CAS Number29589-03-5[1]

Structural Information

The chemical structure of (R)-2-Amino-2,4-dimethylpentanoic acid dictates its chemical reactivity and its potential interactions in biological systems. A logical breakdown of its constituent functional groups is presented below.

Logical Structure of (R)-2-Amino-2,4-dimethylpentanoic acid Amino_Group Amino Group (-NH2) Alkyl_Backbone Dimethylpentane Backbone C7H15NO C7H15NO C7H15NO->Amino_Group C7H15NO->Alkyl_Backbone

Caption: Key functional groups of (R)-2-Amino-2,4-dimethylpentanoic acid.

This document is intended for informational purposes for a scientific audience. No experimental protocols were cited in the generation of the core data presented.

References

The Architectural Role of (R)-2-Amino-2,4-dimethylpentanoic Acid in Peptide Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Amino-2,4-dimethylpentanoic acid, a synthetic α,α-disubstituted amino acid, serves as a critical building block in modern peptidomimetics and drug design. Its primary function lies in its profound ability to constrain the conformational freedom of peptides, thereby inducing and stabilizing specific secondary structures, most notably helical folds. This in-depth technical guide explores the core function of this amino acid, providing insights into its application, the experimental protocols for its incorporation and analysis, and its impact on peptide structure and potential biological activity.

Core Function: A Helical Inducer

The defining characteristic of (R)-2-Amino-2,4-dimethylpentanoic acid, also known as (R)-α-methyl-leucine, is the presence of a methyl group at the α-carbon. This substitution sterically hinders free rotation around the peptide backbone's phi (φ) and psi (ψ) dihedral angles, forcing the peptide to adopt a more rigid and predictable conformation.

Incorporation of (R)-2-Amino-2,4-dimethylpentanoic acid into a peptide sequence has been shown to promote the formation of helical structures, particularly the 310-helix. A 310-helix is a tighter helix than the more common α-helix, characterized by i to i+3 hydrogen bonding. Studies on homo-oligomers of C(alpha)-methyl-leucine have demonstrated that stable 310-helical structures are formed, starting from trimers and becoming more pronounced with increasing chain length.[1] This ability to dictate secondary structure is paramount in designing peptides that can mimic the helical domains of proteins, a common motif in protein-protein interactions. By enforcing a helical conformation, this synthetic amino acid helps in presenting side chains in a specific spatial arrangement, which can be crucial for binding to biological targets with high affinity and specificity.

Applications in Drug Discovery and Development

The conformational rigidity imparted by (R)-2-Amino-2,4-dimethylpentanoic acid offers several advantages in the development of therapeutic peptides:

  • Enhanced Biological Activity: By pre-organizing the peptide into a bioactive conformation, the entropic penalty of binding to a target is reduced, potentially leading to higher binding affinity.

  • Increased Proteolytic Stability: The sterically hindered α,α-disubstituted nature of the amino acid can protect the adjacent peptide bonds from enzymatic degradation, thereby increasing the in vivo half-life of the peptide drug.

  • Improved Cell Permeability: The induction of stable helical structures can enhance the amphipathic character of a peptide, facilitating its interaction with and penetration of cell membranes. This is a critical factor for developing drugs that target intracellular proteins.

Data Presentation

While specific quantitative data for a wide range of peptides containing (R)-2-Amino-2,4-dimethylpentanoic acid is not extensively consolidated in publicly available literature, the following table summarizes the key physicochemical properties of the amino acid itself.

PropertyValue
IUPAC Name (R)-2-Amino-2,4-dimethylpentanoic acid
Synonyms (R)-α-methyl-leucine
CAS Number 29589-03-5
Molecular Formula C₇H₁₅NO₂
Molecular Weight 145.20 g/mol
Appearance White to off-white solid
Solubility Soluble in water and polar organic solvents

Experimental Protocols

The incorporation of (R)-2-Amino-2,4-dimethylpentanoic acid into peptides and the subsequent analysis of their structure and function involve a series of well-established, yet specialized, experimental procedures.

Peptide Synthesis

The synthesis of peptides containing (R)-2-Amino-2,4-dimethylpentanoic acid is typically achieved through solid-phase peptide synthesis (SPPS) using the Fmoc (9-fluorenylmethyloxycarbonyl) strategy.

Workflow for Solid-Phase Peptide Synthesis:

SPPS_Workflow Resin Solid Support Resin Attach Attach Fmoc-(R)-2-Amino-2,4-dimethylpentanoic acid to Resin Resin->Attach 1 Deprotect Fmoc Deprotection (e.g., Piperidine) Attach->Deprotect 2 Couple Couple next Fmoc-Amino Acid (e.g., with HBTU/DIEA) Deprotect->Couple 3 Wash Wash Couple->Wash 4 Repeat Repeat Deprotection, Coupling, and Washing Cycles Wash->Repeat 5 Cleave Cleave Peptide from Resin and Remove Side-Chain Protecting Groups (e.g., TFA cocktail) Repeat->Cleave n Purify Purify Peptide (e.g., RP-HPLC) Cleave->Purify n+1 Characterize Characterize (e.g., Mass Spectrometry) Purify->Characterize n+2

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow.

Detailed Methodology:

  • Resin Preparation: A suitable solid support, such as Rink Amide resin, is swelled in a solvent like N,N-dimethylformamide (DMF).

  • First Amino Acid Coupling: The C-terminal amino acid, in this case, Fmoc-(R)-2-Amino-2,4-dimethylpentanoic acid-OH, is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIEA) and coupled to the resin.

  • Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the resin-bound amino acid using a solution of piperidine in DMF.

  • Subsequent Amino Acid Couplings: The next Fmoc-protected amino acid is activated and coupled to the deprotected N-terminus. This cycle of deprotection and coupling is repeated for each subsequent amino acid in the desired sequence.

  • Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water).

  • Purification and Characterization: The crude peptide is precipitated in cold diethyl ether, dissolved in a suitable solvent, and purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.

Conformational Analysis

High-Resolution Magic Angle Spinning (HRMAS) NMR spectroscopy is a powerful technique for studying the conformation of peptides while they are still attached to the solid support resin.

Workflow for HRMAS NMR Analysis:

HRMAS_NMR_Workflow ResinPeptide Resin-Bound Peptide Swell Swell Resin in Deuterated Solvent (e.g., DMF-d7) ResinPeptide->Swell Pack Pack Swollen Resin into HRMAS Rotor Swell->Pack Acquire Acquire 1D and 2D NMR Spectra (e.g., TOCSY, NOESY) Pack->Acquire Process Process and Analyze NMR Data Acquire->Process Determine Determine Secondary Structure (e.g., from NOE patterns and chemical shifts) Process->Determine

Caption: HRMAS NMR analysis workflow for resin-bound peptides.

Detailed Methodology:

  • Sample Preparation: A sample of the peptide-bound resin is swelled in a deuterated solvent (e.g., DMF-d7) directly within the HRMAS NMR rotor.

  • NMR Data Acquisition: The rotor is spun at the magic angle (54.7°) to average out anisotropic interactions. A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are performed.

  • Data Analysis: The resulting spectra are processed and analyzed. TOCSY spectra are used to assign the proton resonances to specific amino acid residues. NOESY spectra reveal through-space interactions between protons that are close to each other (< 5 Å). The pattern of NOE cross-peaks (e.g., strong dαN(i, i+1) and the presence of dNN(i, i+2) connectivities) is indicative of a helical conformation. Chemical shift indexing can also provide information about the secondary structure.

Signaling Pathways and Logical Relationships

Currently, there is no specific signaling pathway that is directly and uniquely modulated by (R)-2-Amino-2,4-dimethylpentanoic acid itself. Its function is realized through its incorporation into larger peptide molecules, which are then designed to interact with specific biological targets. The logical relationship of its function can be depicted as follows:

Functional_Relationship AA (R)-2-Amino-2,4-dimethylpentanoic acid Incorporation Incorporation via Synthesis AA->Incorporation Peptide Peptide Backbone Peptide->Incorporation ConstrainedPeptide Conformationally Constrained Peptide (Helical) Incorporation->ConstrainedPeptide Properties Enhanced Properties: - Stability - Affinity - Permeability ConstrainedPeptide->Properties Interaction Modulation of Target Activity ConstrainedPeptide->Interaction Target Biological Target (e.g., Protein, Receptor) Target->Interaction Effect Therapeutic Effect Interaction->Effect

Caption: Functional role in peptide-based drug design.

This diagram illustrates that the synthetic amino acid itself does not have a direct biological effect but rather acts as a tool to engineer peptides with improved properties that can effectively modulate a biological target to achieve a therapeutic outcome.

Conclusion

(R)-2-Amino-2,4-dimethylpentanoic acid is a powerful tool in the arsenal of medicinal chemists and peptide scientists. Its ability to rigidly control peptide conformation, primarily by inducing helical structures, allows for the rational design of peptidomimetics with enhanced stability, target affinity, and cellular permeability. While the direct biological activity of the isolated amino acid is not the focus, its role as a structural scaffold is pivotal in the development of next-generation peptide-based therapeutics. Further research focusing on the systematic incorporation of this and other α,α-disubstituted amino acids into a wider range of bioactive peptides will undoubtedly continue to expand their therapeutic potential.

References

Methodological & Application

Application Notes & Protocols: Enantioselective Synthesis of (R)-2-Amino-2,4-dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Amino-2,4-dimethylpentanoic acid is a non-proteinogenic α,α-disubstituted amino acid. Its structural rigidity and unique side-chain conformation make it a valuable building block in medicinal chemistry for the development of peptides with enhanced proteolytic stability and constrained secondary structures. This document provides a detailed protocol for the enantioselective synthesis of (R)-2-Amino-2,4-dimethylpentanoic acid utilizing the well-established Schöllkopf bis-lactim ether method. This method offers high diastereoselectivity and yields the target amino acid with excellent enantiomeric purity.[1][2][3]

Synthesis Overview

The enantioselective synthesis is based on the diastereoselective alkylation of a chiral glycine equivalent derived from L-valine. The key intermediate is a bis-lactim ether, which upon deprotonation, generates a chiral enolate. Sequential alkylation of this enolate with isobutyl bromide and methyl iodide, followed by acidic hydrolysis, affords the desired (R)-2-Amino-2,4-dimethylpentanoic acid methyl ester with high optical purity.

Logical Workflow of the Synthesis

A Cyclo(L-Val-Gly) B Bis-lactim ether A->B O-methylation C Lithiated Bis-lactim ether B->C Deprotonation (n-BuLi) D Mono-alkylated Bis-lactim ether C->D Alkylation 1 (Isobutyl bromide) E Di-alkylated Bis-lactim ether D->E Alkylation 2 (Methyl iodide) F (R)-2-Amino-2,4-dimethylpentanoic acid methyl ester E->F Acidic Hydrolysis G L-Valine methyl ester E->G Acidic Hydrolysis

Caption: Overall synthetic workflow.

Experimental Protocols

Preparation of the Schöllkopf Chiral Auxiliary: (2S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine

This protocol outlines the synthesis of the key chiral auxiliary from the cyclic dipeptide of L-valine and glycine.

Materials:

  • Cyclo(L-Val-Gly)

  • Trimethyloxonium tetrafluoroborate (Meerwein's salt)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate, saturated aqueous solution

  • Magnesium sulfate, anhydrous

  • Argon or Nitrogen gas

Procedure:

  • Suspend Cyclo(L-Val-Gly) in anhydrous DCM under an inert atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Add trimethyloxonium tetrafluoroborate portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude bis-lactim ether.

  • Purify the product by vacuum distillation or column chromatography on silica gel.

Sequential Diastereoselective Alkylation

This protocol details the two-step alkylation of the chiral auxiliary to introduce the isobutyl and methyl groups.

Materials:

  • (2S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • Isobutyl bromide

  • Methyl iodide

  • Ammonium chloride, saturated aqueous solution

  • Diethyl ether

  • Brine

  • Magnesium sulfate, anhydrous

  • Argon or Nitrogen gas

Procedure:

  • Dissolve the bis-lactim ether in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi solution dropwise, maintaining the temperature at -78 °C. A color change indicates the formation of the lithiated species. Stir for 30 minutes.

  • Add isobutyl bromide dropwise at -78 °C and stir for 4 hours.

  • In the same pot, add methyl iodide and continue stirring at -78 °C for another 4 hours.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude di-alkylated product is typically used in the next step without further purification.

Hydrolysis and Isolation of (R)-2-Amino-2,4-dimethylpentanoic Acid Methyl Ester

This protocol describes the cleavage of the chiral auxiliary to release the final product.

Materials:

  • Crude di-alkylated bis-lactim ether

  • Hydrochloric acid (HCl), 0.1 M aqueous solution

  • Diethyl ether

  • Sodium bicarbonate, saturated aqueous solution

  • Dichloromethane (DCM)

  • Magnesium sulfate, anhydrous

Procedure:

  • Dissolve the crude di-alkylated bis-lactim ether in 0.1 M aqueous HCl.

  • Stir the mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC.

  • Wash the aqueous solution with diethyl ether to remove the L-valine methyl ester by-product.

  • Neutralize the aqueous layer by the careful addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-2-Amino-2,4-dimethylpentanoic acid methyl ester.

  • Purify the product by column chromatography on silica gel.

Data Presentation

The following table summarizes the expected yields and diastereoselectivity for the key steps in the synthesis. These values are representative of the Schöllkopf method.[2][3]

StepProductTypical Yield (%)Diastereomeric Excess (d.e. %)
Alkylation 1 (Isobutylation) Mono-alkylated Bis-lactim ether85 - 95> 95
Alkylation 2 (Methylation) Di-alkylated Bis-lactim ether80 - 90> 95
Hydrolysis (R)-2-Amino-2,4-dimethylpentanoic acid methyl ester70 - 85> 95 (e.e.)

Key Reaction Mechanism: Diastereoselective Alkylation

The high diastereoselectivity of the alkylation step is controlled by the steric hindrance of the isopropyl group from the L-valine auxiliary. The incoming electrophile preferentially attacks the enolate from the face opposite to the bulky isopropyl group.

cluster_0 Lithiated Bis-lactim Ether cluster_1 Transition State cluster_2 Alkylated Product Li_Enolate [Enolate Structure] TS [Transition State with Electrophile Approach] Li_Enolate->TS Alkylated [Alkylated Bis-lactim Ether] TS->Alkylated Electrophile R-X Electrophile->TS Steric_Hindrance Isopropyl Group (Steric Shield)

Caption: Steric control in alkylation.

References

Application Notes: Incorporating (R)-2-Amino-2,4-dimethylpentanoic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-2-Amino-2,4-dimethylpentanoic acid is a sterically hindered α,α-disubstituted amino acid. The incorporation of such residues into peptide sequences via solid-phase peptide synthesis (SPPS) presents significant challenges. The steric bulk introduced by the two α-substituents (a methyl and an isobutyl group) impedes the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This hindrance can lead to slow reaction kinetics, incomplete coupling reactions, and low yields of the desired peptide.[1][2]

Conventional coupling reagents, such as carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), are often inefficient for mediating the acylation of or by these bulky amino acids.[1] Consequently, specialized strategies and more potent reagents are required to achieve high coupling efficiency and ensure the successful synthesis of peptides containing (R)-2-Amino-2,4-dimethylpentanoic acid.

This document provides detailed protocols and guidelines for the successful incorporation of this hindered amino acid, focusing on the selection of appropriate coupling reagents, optimized reaction conditions, and troubleshooting strategies. The methodologies described are intended for researchers engaged in peptide chemistry and drug development who require reliable methods for synthesizing complex and sterically demanding peptides.

Data Presentation: Reagent and Protocol Comparison

Effective incorporation of sterically hindered amino acids is highly dependent on the choice of coupling reagent and reaction conditions. The data below summarizes the recommended reagents and compares standard versus optimized protocols for challenging couplings.

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentReagent TypeGeneral Efficacy for Hindered ResiduesKey Advantages & Notes
DIC / HOBt or Oxyma CarbodiimideLow to ModerateOften inefficient, suffering from slow reaction rates and low yields for α,α-disubstituted amino acids.[1] Oxyma as an additive is superior to HOBt.[1]
HBTU / TBTU Aminium / Uronium SaltHighWidely used and effective for many sequences, but can be less potent than HATU for the most demanding couplings.[3][4]
HATU Aminium / Uronium SaltVery HighConsidered one of the most effective reagents for coupling sterically hindered amino acids due to the formation of a highly reactive HOAt active ester.[3][5]
COMU Aminium / Uronium SaltVery HighEfficacy is comparable to HATU. Incorporates Oxyma, making it a safer, non-explosive alternative to benzotriazole-based reagents.[5]
PyAOP / PyBOP Phosphonium SaltVery HighExcellent choices for hindered couplings. PyAOP has been successfully used for peptides containing Cα,α-disubstituted residues.[4][6]
TFFH FluoroformamidiniumVery HighGenerates amino acid fluorides in situ, which are highly reactive and particularly suited for coupling sterically hindered amino acids.[5][7]

Table 2: Standard vs. Optimized Coupling Protocol Parameters

ParameterStandard ProtocolOptimized Protocol for Hindered CouplingRationale for Optimization
Amino Acid (eq.) 3 - 55 - 10Increases concentration to drive the reaction forward.[8]
Coupling Reagent (eq.) 2.9 - 4.94.9 - 9.9Ensures complete activation of the increased amount of amino acid.
Base (eq.) 6 - 1010 - 20Maintains basicity for the reaction, especially with high reagent concentrations.
Coupling Time 1 - 2 hours4 hours to overnightAllows more time for the sterically hindered reaction to proceed to completion.[6]
Coupling Strategy Single CouplingDouble CouplingA second fresh addition of activated amino acid ensures maximum incorporation.[6][8]
Temperature Room TemperatureRoom Temperature or Elevated (e.g., 50-75°C with microwave)Microwave energy can overcome activation barriers and disrupt peptide aggregation.[2][6]
Solvent DMFDMF, NMP, or a "Magic Mixture" (DCM/DMF/NMP)NMP has superior solvating properties for aggregated peptides.[6][9]

Experimental Protocols & Visualizations

General Fmoc-SPPS Workflow

The diagram below outlines the fundamental iterative cycle of solid-phase peptide synthesis using the Fmoc/tBu strategy, which forms the basis for the subsequent detailed protocols.

SPPS_Workflow cluster_resin Solid Support cluster_cycle Iterative Synthesis Cycle cluster_final Final Steps Resin Resin Bead (e.g., Rink Amide) Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 Wash2->Deprotection Repeat for next AA Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final AA Coupled Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Protocol 1: Standard Coupling of Fmoc-(R)-2-Amino-2,4-dimethylpentanoic acid-OH

This protocol is suitable for the initial attempt at incorporating the hindered residue. Monitoring the coupling efficiency (e.g., via a Kaiser test) is critical.

1. Materials:

  • Fmoc-(R)-2-Amino-2,4-dimethylpentanoic acid-OH

  • Peptidyl-resin (with free N-terminal amine)

  • Coupling Reagent: HATU or COMU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

2. Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the preceding amino acid on the resin has been removed using 20% piperidine in DMF, followed by thorough washing with DMF (5-7 times).[10]

  • Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-(R)-2-Amino-2,4-dimethylpentanoic acid-OH (5 eq.), HATU (4.9 eq.), and DIPEA (10 eq.) in DMF. (Equivalents are relative to the initial resin loading).

  • Pre-activation: Gently agitate the activation mixture for 2-5 minutes at room temperature.

  • Coupling Reaction: Add the activated amino acid solution to the vessel containing the deprotected peptidyl-resin.

  • Agitation: Agitate the mixture for 2-4 hours at room temperature.

  • Monitoring: Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. If the test is positive (blue beads), the coupling is incomplete, and you should proceed to Protocol 2.

  • Washing: If the coupling is complete (Kaiser test negative), drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (2-3 times) to prepare for the next cycle.

Troubleshooting Workflow for Hindered Amino Acid Coupling

When standard protocols fail, a systematic approach to optimization is necessary. The following decision tree illustrates a troubleshooting workflow.

Troubleshooting_Workflow Start Start: Couple Hindered AA using Standard Protocol (e.g., HATU, 2h) KaiserTest Kaiser Test on Resin Sample Start->KaiserTest Success Coupling Complete (Negative Test) Proceed to Next Cycle KaiserTest->Success Negative Failure Coupling Incomplete (Positive Test) KaiserTest->Failure Positive FinalWash Wash & Proceed DoubleCouple Strategy 1: Double Coupling Add fresh batch of activated AA for 2-4h Failure->DoubleCouple KaiserTest2 Kaiser Test DoubleCouple->KaiserTest2 LongerTime Strategy 2: Increase Time Extend coupling overnight KaiserTest2->LongerTime Positive KaiserTest2->FinalWash Negative Microwave Strategy 3: Microwave SPPS Couple at elevated temp (e.g., 75°C, 10-30 min) LongerTime->Microwave Reassess Re-evaluate Synthesis Consider capping unreacted sites or re-synthesis Microwave->Reassess

Caption: Troubleshooting workflow for incomplete coupling of hindered amino acids.
Protocol 2: Optimized Coupling for Difficult Sequences

This protocol employs more aggressive conditions to drive the coupling reaction to completion. It should be used when Protocol 1 fails or for sequences known to be problematic.

1. Double Coupling:

  • After the initial 2-4 hour coupling from Protocol 1, drain the reaction vessel.

  • Do not wash the resin.

  • Immediately add a second, freshly prepared batch of activated Fmoc-(R)-2-Amino-2,4-dimethylpentanoic acid-OH (using 3-5 eq. of amino acid and activator).

  • Agitate for an additional 2-4 hours at room temperature.[6]

2. Microwave-Assisted Coupling:

  • Microwave peptide synthesizers can significantly enhance the efficiency of difficult couplings.[2]

  • Prepare the activation mixture as described in Protocol 1.

  • Add the mixture to the peptidyl-resin in a microwave-safe reaction vessel.

  • Perform the coupling reaction using microwave irradiation at a controlled temperature (e.g., 75°C) for 10-30 minutes.

  • Note: Microwave protocols are instrument-specific and should be optimized based on the manufacturer's guidelines.

3. Solvent and Reagent Modification:

  • Change Solvent: If peptide aggregation is suspected (often in hydrophobic sequences), substitute DMF with NMP or a 1:1:1 mixture of DCM/DMF/NMP.[6][9]

  • Change Coupling Reagent: If HATU/COMU is insufficient, consider using an alternative high-potency reagent such as PyAOP or generating the amino acid fluoride in situ with TFFH.[1][7]

Mechanism of HATU-Mediated Amide Bond Formation

The high efficiency of HATU is due to the formation of a highly reactive O-acylisourea intermediate, which then rapidly converts to an even more reactive HOAt active ester. This ester is less prone to racemization and readily undergoes nucleophilic attack by the peptide's N-terminal amine.

HATU_Mechanism AA Fmoc-AA-COOH (Hindered Amino Acid) ActiveEster Reactive HOAt Ester (Fmoc-AA-OAt) AA->ActiveEster Activation HATU HATU HATU->ActiveEster Base Base (DIPEA) Base->ActiveEster Deprotonates COOH Peptide H₂N-Peptide-Resin PeptideBond Peptide Bond Formed (Fmoc-AA-NH-Peptide-Resin) Peptide->PeptideBond ActiveEster->PeptideBond Nucleophilic Attack Byproducts Byproducts (Tetramethylurea, HOAt) PeptideBond->Byproducts generates

Caption: Simplified mechanism of HATU-mediated amide bond formation.
Protocol 3: Cleavage and Global Deprotection

Once the synthesis is complete, the peptide is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously.

1. Materials:

  • Dry Peptidyl-resin

  • Cleavage Cocktail: Reagent R (90% TFA, 5% Thioanisole, 3% Ethanedithiol, 2% Anisole) or a standard TFA/TIPS/H₂O cocktail (e.g., 95:2.5:2.5).[11]

  • Cold Diethyl Ether

2. Procedure:

  • Resin Preparation: Transfer the final, dry peptidyl-resin to a reaction vessel.

  • Cleavage: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).[12]

  • Reaction: Gently agitate the mixture at room temperature for 2-4 hours.

  • Filtration: Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Precipitation: Slowly add the TFA solution to a centrifuge tube containing a large volume (approx. 10x the TFA volume) of ice-cold diethyl ether. A white precipitate of the crude peptide should form.

  • Isolation: Centrifuge the mixture to pellet the crude peptide. Decant the ether.

  • Washing: Wash the peptide pellet with cold diethyl ether two more times to remove scavengers.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Purification: Dissolve the crude peptide in a suitable solvent (e.g., a water/acetonitrile mixture) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).[11][13]

  • Analysis: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.[13]

References

Application Notes and Protocols for Peptide Coupling of Fmoc-(R)-2-Amino-2,4-dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-(R)-2-Amino-2,4-dimethylpentanoic acid, a sterically hindered α,α-disubstituted amino acid, presents unique challenges in solid-phase peptide synthesis (SPPS). Its bulky neopentyl-like side chain can significantly impede the kinetics of peptide bond formation, leading to incomplete coupling reactions, lower yields, and an increased risk of deletion sequences. The selection of an appropriate coupling reagent and optimized protocols are therefore critical for the successful incorporation of this amino acid into peptide chains.

These application notes provide a comprehensive guide to the effective use of Fmoc-(R)-2-Amino-2,4-dimethylpentanoic acid in peptide synthesis. This document outlines recommended coupling reagents, detailed experimental protocols for manual and automated synthesis, and analytical methods for the characterization of the final peptide product.

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent is paramount when working with sterically hindered amino acids. While direct comparative data for Fmoc-(R)-2-Amino-2,4-dimethylpentanoic acid is limited in publicly available literature, the following table summarizes the expected performance of various coupling reagents based on their known efficacy with other α,α-disubstituted and sterically demanding amino acids. The data presented is a synthesis of information from studies on similar challenging couplings.

Coupling ReagentClassTypical Reaction TimeExpected Coupling Efficiency (Yield)Relative PurityKey Considerations
HATU Aminium Salt30 - 60 min> 99%Very HighHighly reactive, low risk of racemization. Often the preferred choice for difficult couplings.
HBTU Aminium Salt45 - 90 min98 - 99.5%HighA reliable and widely used reagent, slightly less reactive than HATU.
HCTU Aminium Salt30 - 60 min> 99%Very HighSimilar reactivity to HATU, often a more cost-effective alternative.
PyBOP Phosphonium Salt45 - 90 min98 - 99%HighGood for hindered couplings, though byproducts can sometimes be difficult to remove.
COMU Uronium Salt30 - 60 min> 99%Very HighHigh reactivity and safer to handle than some benzotriazole-based reagents.
DIC/HOBt Carbodiimide60 - 180 min95 - 98%GoodA cost-effective option, but may require longer reaction times or double coupling.
TOTT Thiuronium Salt30 - 60 minHighHighReported to be effective for sterically hindered amino acids with low racemization.

Experimental Protocols

The following protocols are designed for the successful incorporation of Fmoc-(R)-2-Amino-2,4-dimethylpentanoic acid into a peptide sequence using solid-phase peptide synthesis (SPPS).

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual coupling of Fmoc-(R)-2-Amino-2,4-dimethylpentanoic acid.

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Rink Amide for C-terminal amides, Wang or 2-Chlorotrityl for C-terminal acids) in N,N-dimethylformamide (DMF) for at least 1 hour in a reaction vessel.

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate the mixture for 5 minutes.

  • Drain the piperidine solution.

  • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

  • Wash the resin thoroughly with DMF (5 x 1 min).

3. Coupling of Fmoc-(R)-2-Amino-2,4-dimethylpentanoic Acid:

  • In a separate vessel, dissolve Fmoc-(R)-2-Amino-2,4-dimethylpentanoic acid (3-5 equivalents relative to resin loading), the chosen coupling reagent (e.g., HATU, 2.9-4.9 equivalents), and an additive if required (e.g., HOAt for HATU) in DMF.

  • Add a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture at room temperature. For this sterically hindered amino acid, a longer coupling time of 2-4 hours is recommended. Double coupling (repeating the coupling step) may be necessary to ensure complete reaction.

  • Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.

4. Capping (Optional but Recommended):

  • To block any unreacted amino groups, treat the resin with a capping solution (e.g., 5% acetic anhydride and 5% DIPEA in DMF) for 20 minutes.

  • Wash the resin with DMF (3 x 1 min).

5. Peptide Chain Elongation:

  • Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

6. Cleavage and Deprotection:

  • After the final amino acid coupling and N-terminal Fmoc deprotection, wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.

  • Prepare a cleavage cocktail appropriate for the peptide's side-chain protecting groups (e.g., Reagent K: 95% TFA, 2.5% water, 2.5% triisopropylsilane).

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Protocol 2: Automated Peptide Synthesis

Modern automated peptide synthesizers can be programmed to handle the extended coupling times and potential double coupling steps required for sterically hindered amino acids.

  • Amino Acid Preparation: Prepare a solution of Fmoc-(R)-2-Amino-2,4-dimethylpentanoic acid in DMF at the desired concentration (e.g., 0.5 M).

  • Coupling Method: Select a robust coupling method, such as HATU/DIPEA.

  • Reaction Time: Program an extended coupling time of at least 2 hours for Fmoc-(R)-2-Amino-2,4-dimethylpentanoic acid.

  • Double Coupling: Program a double coupling cycle for this specific amino acid to maximize the coupling efficiency.

  • Deprotection: Standard Fmoc deprotection protocols with piperidine are generally sufficient.

Protocol 3: Peptide Purification and Analysis

1. Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

  • Use a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) as a mobile phase modifier.

  • Collect fractions and analyze their purity by analytical RP-HPLC and mass spectrometry.

  • Pool the fractions containing the pure peptide (typically >95% purity).

  • Lyophilize the pooled fractions to obtain the final peptide as a white, fluffy powder.

2. Analysis and Characterization:

  • Analytical RP-HPLC: Confirm the purity of the final peptide using a C18 column with a suitable gradient.

  • Mass Spectrometry (MS): Determine the molecular weight of the peptide to confirm the correct sequence and the successful incorporation of Fmoc-(R)-2-Amino-2,4-dimethylpentanoic acid. High-resolution mass spectrometry can provide accurate mass measurements.

  • Tandem Mass Spectrometry (MS/MS): For further sequence confirmation, perform MS/MS analysis to obtain fragment ions that can be matched to the expected peptide sequence.

Mandatory Visualization

Peptide_Coupling_Workflow cluster_Resin_Prep Resin Preparation cluster_SPPS_Cycle SPPS Cycle cluster_Final_Steps Final Steps Resin Solid Support Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Deprotection Repeat for next amino acid Cleavage Cleavage from Resin & Side-Chain Deprotection Wash2->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Coupling_Reagent_Activation Fmoc_AA Fmoc-AA-COOH Activated_Ester Activated Ester (Fmoc-AA-OAt) Fmoc_AA->Activated_Ester Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activated_Ester Base Base (e.g., DIPEA) Base->Activated_Ester Peptide_Bond Fmoc-AA-CO-NH-Peptide-Resin Activated_Ester->Peptide_Bond Resin_Amine H2N-Peptide-Resin Resin_Amine->Peptide_Bond

Caption: Activation of the carboxylic acid for peptide bond formation.

Activation methods for sterically hindered amino acids like (R)-2-Amino-2,4-dimethylpentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of sterically hindered amino acids, such as (R)-2-Amino-2,4-dimethylpentanoic acid and other α,α-disubstituted amino acids, is a critical strategy in modern drug design and peptide science. These modifications can enforce specific peptide conformations, enhance proteolytic stability, and improve bioavailability. However, the bulky nature of these residues presents significant challenges to standard peptide synthesis protocols, often leading to low coupling yields, slow reaction kinetics, and an increased risk of racemization.[1][2] This document provides a comprehensive overview of advanced activation methods and detailed protocols to overcome these synthetic hurdles.

The Challenge of Steric Hindrance

Steric hindrance in α,α-disubstituted amino acids impedes the approach of the nucleophilic amine to the activated carboxyl group, dramatically slowing the rate of peptide bond formation.[2][3] This sluggish reaction allows competing side reactions to become more prominent, particularly racemization of the activated amino acid.[1] Consequently, the choice of coupling reagent and reaction conditions is paramount for the successful synthesis of peptides containing these challenging residues.[1][4]

Activation Strategies and Coupling Reagents

A variety of reagents and methods have been developed to facilitate the coupling of sterically hindered amino acids. These can be broadly categorized into onium salt-based reagents and acyl halides.

Onium Salt-Based Reagents

Uronium/aminium and phosphonium salt-based coupling reagents are widely used due to their high reactivity and ease of use.

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HATU is a highly efficient coupling reagent, particularly for difficult couplings.[5][6] It forms a highly reactive OAt-active ester, which is more susceptible to nucleophilic attack than the OBt-esters formed by reagents like HBTU.[5][7] The 7-azabenzotriazole moiety also provides anchimeric assistance, further accelerating the coupling reaction.[7]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): While also effective, HBTU is generally less reactive than HATU.[5] For sterically hindered couplings, HBTU may require longer reaction times or higher temperatures, which can increase the risk of side reactions.[5][8]

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): As a phosphonium salt, PyBOP is a powerful coupling reagent that has shown success in coupling hindered amino acids.[4][9] It avoids the potential for guanidinylation of the N-terminus, a side reaction that can occur with uronium reagents like HATU and HBTU when used in excess.[4][7]

  • COMU (1-Cyano-2-ethoxy-2-oxoethylidenoxy)dimethylamino-morpholino-carbenium hexafluorophosphate): COMU is a newer generation coupling reagent with reactivity comparable to HATU.[4] It is based on Oxyma Pure, which offers a safer alternative to the potentially explosive HOBt and HOAt additives.[4]

Acyl Halides

The formation of amino acid chlorides or fluorides provides a highly reactive acylating agent that can overcome significant steric barriers.[10][11]

  • Amino Acid Chlorides: Generated in situ using reagents like thionyl chloride or pivaloyl chloride, amino acid chlorides are highly reactive.[10] This method has been successfully employed in the synthesis of complex cyclic peptides containing N-methylated amino acids.[11]

  • Amino Acid Fluorides: These are generally more stable than their chloride counterparts and can be prepared using reagents like TFFH (tetramethylfluoroformamidinium hexafluorophosphate).[4][12] Amino acid fluorides have proven particularly effective for coupling extremely hindered amino acids.[10][12]

Comparative Data of Activation Methods

The selection of an appropriate activation method is crucial for success. The following table summarizes quantitative data from various studies to facilitate comparison.

Activation Method/ReagentSterically Hindered Residue(s)Yield (%)RacemizationKey Considerations
HATU/DIEA (NMe)Aib, (NMe)αAc5cSignificant Yields[8]Low[6]Highly efficient, but can cause guanidinylation if used in excess.[4][7]
HBTU/DIEA (NMe)Aib, (NMe)αAc5cSignificant Yields[8]Higher than HATU[5]Less reactive than HATU, may require longer reaction times.[5]
PyBOP/DIEA α,α-dipropylglycine, α,α-diisobutylglycine[9]GoodLow[4]No risk of N-terminal guanidinylation.[4]
PyBroP (NMe)Aib, (NMe)αAc5cSignificant Yields[8]High reactivity can lead to racemization with prolonged coupling.[4]Highly reactive, suitable for very difficult couplings.[8]
Acyl Fluoride (TFFH) Aib and other α,α-disubstituted amino acidsHighLow[12]Excellent for extremely hindered couplings.[4][10]
Symmetrical Anhydride Cα,α-dibenzylglycine (Dbg)Almost Quantitative[13]LowEffective when the hindered residue is at the N-terminus.[13]
Boc-NCA (NMe)Aib, (NMe)αAc5cSuperior for prolonged reaction times or elevated temperatures[8]LowEffective for hindered couplings, especially at higher temperatures.[8]
Pivaloyl Mixed Anhydride (NMe)Aib, (NMe)αAc5c< 10%[8]-Generally inefficient for highly hindered systems.[8]
Pentafluorophenyl Ester (NMe)Aib, (NMe)αAc5c< 10%[8]-Generally inefficient for highly hindered systems.[8]

Experimental Protocols

General Workflow for Peptide Coupling

The following diagram illustrates the fundamental steps involved in peptide bond formation using an activating agent.

G General Peptide Coupling Workflow cluster_activation Activation Step cluster_coupling Coupling Step AA_COOH Protected Amino Acid (Carboxyl Component) Activated_AA Activated Amino Acid (e.g., OAt-ester, Acyl Halide) AA_COOH->Activated_AA Coupling_Reagent Coupling Reagent (e.g., HATU, PyBOP) Coupling_Reagent->Activated_AA Base Base (e.g., DIEA) Base->Activated_AA Peptide_Bond Peptide Bond Formation Activated_AA->Peptide_Bond AA_NH2 Peptide on Resin (Amine Component) AA_NH2->Peptide_Bond New_Peptide Elongated Peptide Peptide_Bond->New_Peptide

Caption: General workflow for peptide coupling.

Protocol for HATU-Mediated Coupling of a Sterically Hindered Amino Acid (Solid Phase)

This protocol is a general guideline for incorporating a residue like (R)-2-Amino-2,4-dimethylpentanoic acid onto a solid support.[2]

  • Resin Preparation: Swell the resin (e.g., Rink Amide MBHA) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.[2]

  • Fmoc-Deprotection: Drain the DMF and add a 20% solution of piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat the deprotection step for another 10 minutes. Wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Activation: In a separate vial, dissolve the Fmoc-protected sterically hindered amino acid (3-5 equivalents), HATU (3-5 equivalents), and an additive like HOAt (3-5 equivalents, though often omitted with HATU) in DMF. Add N,N-Diisopropylethylamine (DIEA) (6-10 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel at room temperature. For highly hindered amino acids, extended coupling times (2-24 hours) or elevated temperatures (e.g., 50°C) with microwave assistance may be necessary.[2] A double coupling (repeating steps 3 and 4) is often recommended.[2]

  • Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 x 1 min) and then dichloromethane (DCM) (3 x 1 min).

  • Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF for 10 minutes. Wash the resin with DMF and DCM.

  • Cycle Repetition: Repeat steps 2-6 for the subsequent amino acids in the peptide sequence.[2]

  • Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it under vacuum. Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[2]

  • Peptide Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash. Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[2]

Protocol for Acyl Fluoride-Mediated Coupling

This method is particularly useful for extremely hindered couplings.[12]

  • Resin Preparation and Deprotection: Follow steps 1 and 2 from the HATU protocol.

  • Formation of Amino Acid Fluoride: In a separate vial, dissolve the Fmoc-protected sterically hindered amino acid (3-5 equivalents) in an anhydrous solvent like DCM. Add TFFH (3-5 equivalents) and a base such as DIEA (6-10 equivalents). Stir the mixture at room temperature for 10-20 minutes to generate the amino acid fluoride in situ.

  • Coupling Reaction: Add the amino acid fluoride solution to the deprotected resin. Agitate the reaction vessel at room temperature for 2-12 hours.

  • Post-Coupling Workup: Follow steps 5-9 from the HATU protocol.

Decision-Making for Method Selection

The choice of activation method depends on several factors, including the degree of steric hindrance, the position of the hindered residue in the sequence, and the desired purity and yield.

G Decision Tree for Activation Method Selection Start Start: Couple Sterically Hindered Amino Acid Hindrance_Level Assess Steric Hindrance Start->Hindrance_Level Standard_Coupling Standard Hindrance (e.g., single α-substitution) Hindrance_Level->Standard_Coupling Low to Moderate High_Hindrance High Hindrance (e.g., α,α-disubstitution) Hindrance_Level->High_Hindrance High Extreme_Hindrance Extreme Hindrance (e.g., adjacent hindered residues) Hindrance_Level->Extreme_Hindrance Extreme Standard_Reagent Use HATU or PyBOP with extended coupling time Standard_Coupling->Standard_Reagent High_Hindrance_Reagent Consider Double Coupling with HATU or use Acyl Fluoride (TFFH) High_Hindrance->High_Hindrance_Reagent Extreme_Hindrance_Reagent Acyl Fluoride (TFFH) or Symmetrical Anhydride is preferred Extreme_Hindrance->Extreme_Hindrance_Reagent N_Terminus_Check Is Hindered Residue at N-Terminus? High_Hindrance_Reagent->N_Terminus_Check N_Terminus_Yes Symmetrical Anhydride is highly effective N_Terminus_Check->N_Terminus_Yes Yes N_Terminus_No Proceed with selected onium salt or acyl fluoride method N_Terminus_Check->N_Terminus_No No

Caption: Decision tree for selecting an activation method.

Conclusion

The successful incorporation of sterically hindered amino acids like (R)-2-Amino-2,4-dimethylpentanoic acid into peptide sequences is achievable with the careful selection of activation methods and optimization of reaction conditions. High-potency reagents such as HATU and PyBOP, along with the highly reactive acyl fluoride method, provide powerful tools for overcoming the challenges of steric hindrance. By understanding the principles behind these methods and following robust protocols, researchers can effectively synthesize complex peptides for a wide range of applications in drug discovery and materials science.

References

Application Notes: (R)-2-Amino-2,4-dimethylpentanoic Acid as a Chiral Building Block in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Amino-2,4-dimethylpentanoic acid is a non-proteinogenic amino acid that holds significant potential as a chiral building block in organic synthesis. Its unique sterically hindered side chain can be exploited to induce high levels of stereoselectivity in a variety of chemical transformations. While specific applications of this amino acid are not yet widely reported in the literature, its structural similarity to other well-established chiral auxiliaries, such as those derived from valine, suggests its utility in asymmetric synthesis. This document outlines a proposed application of (R)-2-Amino-2,4-dimethylpentanoic acid as a precursor to a novel chiral auxiliary for use in diastereoselective alkylation reactions, a cornerstone of modern synthetic organic chemistry.

Disclaimer: The following application notes and protocols describe a proposed use of (R)-2-Amino-2,4-dimethylpentanoic acid based on established chemical principles. These methods have been designed based on analogous transformations with similar chiral amino acids and have not been experimentally validated with this specific compound.

Proposed Application: A Chiral Auxiliary for Diastereoselective Alkylation

A plausible and powerful application of (R)-2-Amino-2,4-dimethylpentanoic acid is its conversion into a chiral oxazolidinone auxiliary. This class of auxiliaries, famously pioneered by David A. Evans, is renowned for its ability to direct the stereochemical outcome of enolate alkylation reactions with a high degree of predictability and efficiency. The bulky 2,4-dimethylpentyl group is anticipated to provide excellent facial shielding of the enolate, leading to high diastereoselectivity.

Synthetic Workflow Overview

The overall strategy involves a three-stage process:

  • Synthesis of the Chiral Auxiliary: Conversion of (R)-2-Amino-2,4-dimethylpentanoic acid into the corresponding chiral oxazolidinone.

  • Diastereoselective Alkylation: Acylation of the auxiliary, followed by deprotonation to form a chiral enolate and subsequent reaction with an electrophile.

  • Auxiliary Cleavage and Recovery: Removal of the chiral auxiliary to yield the enantiomerically enriched product and allow for the potential recovery of the auxiliary.

G cluster_0 Stage 1: Auxiliary Synthesis cluster_1 Stage 2: Asymmetric Alkylation cluster_2 Stage 3: Product & Recovery A (R)-2-Amino-2,4-dimethylpentanoic acid B Chiral Oxazolidinone Auxiliary A->B Reduction & Cyclization C N-Acyl Oxazolidinone B->C Acylation D Alkylated Product (Diastereomerically Enriched) C->D Deprotonation & Alkylation E Enantiomerically Enriched Product D->E Cleavage F Recovered Auxiliary D->F Cleavage

Experimental Protocols

Protocol 1: Synthesis of (R)-4-isobutyl-4-methyl-1,3-oxazolidin-2-one

This protocol describes the conversion of (R)-2-Amino-2,4-dimethylpentanoic acid to the corresponding amino alcohol, followed by cyclization to the oxazolidinone auxiliary.

Materials:

  • (R)-2-Amino-2,4-dimethylpentanoic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl carbonate

  • Sodium methoxide (NaOMe)

  • Anhydrous methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reduction to Amino Alcohol:

    • To a stirred suspension of LiAlH₄ (1.5 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add (R)-2-Amino-2,4-dimethylpentanoic acid (1.0 eq.) portion-wise.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

    • Cool the reaction to 0 °C and quench sequentially by the slow addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ used in grams.

    • Filter the resulting white precipitate and wash thoroughly with THF.

    • Concentrate the filtrate under reduced pressure to yield the crude (R)-2-amino-2,4-dimethylpentan-1-ol.

  • Cyclization to Oxazolidinone:

    • Dissolve the crude amino alcohol in anhydrous methanol.

    • Add diethyl carbonate (1.2 eq.) and a catalytic amount of sodium methoxide.

    • Heat the mixture to reflux for 6 hours.

    • Cool the reaction to room temperature and neutralize with 1M HCl.

    • Remove the solvent under reduced pressure.

    • Partition the residue between water and ethyl acetate.

    • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the chiral oxazolidinone.

G A (R)-2-Amino-2,4-dimethylpentanoic acid B (R)-2-amino-2,4-dimethylpentan-1-ol A->B 1. LiAlH4, THF 2. H2O, NaOH(aq) C (R)-4-isobutyl-4-methyl-1,3-oxazolidin-2-one B->C Diethyl carbonate, NaOMe, MeOH

Protocol 2: Diastereoselective Alkylation

This protocol outlines the acylation of the chiral auxiliary and a subsequent diastereoselective alkylation.

Materials:

  • (R)-4-isobutyl-4-methyl-1,3-oxazolidin-2-one

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi)

  • Acyl chloride (e.g., propionyl chloride)

  • Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Electrophile (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • N-Acylation:

    • Dissolve the chiral oxazolidinone (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere.

    • Add n-BuLi (1.05 eq.) dropwise and stir for 15 minutes.

    • Add the acyl chloride (1.1 eq.) dropwise and stir for 30 minutes at -78 °C, then allow to warm to room temperature over 1 hour.

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify by flash column chromatography to yield the N-acyl oxazolidinone.

  • Alkylation:

    • Dissolve the N-acyl oxazolidinone (1.0 eq.) in anhydrous THF at -78 °C.

    • Add LDA or NaHMDS (1.1 eq.) dropwise and stir for 30 minutes to form the enolate.

    • Add the electrophile (1.2 eq.) and stir at -78 °C for 2-4 hours, or until TLC indicates consumption of the starting material.

    • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

    • Wash the organic phase with brine, dry over Na₂SO₄, and concentrate.

    • Determine the diastereomeric ratio by ¹H NMR or GC analysis of the crude product.

    • Purify by flash column chromatography to isolate the major diastereomer.

G A Chiral Auxiliary B N-Acyl Auxiliary A->B 1. n-BuLi 2. Acyl Chloride C Chiral Enolate B->C LDA or NaHMDS D Alkylated Product (Diastereomeric Mixture) C->D Electrophile (R-X)

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the auxiliary to yield the chiral carboxylic acid.

Materials:

  • Alkylated N-acyl oxazolidinone

  • Tetrahydrofuran (THF)

  • Water

  • Hydrogen peroxide (30% aq.)

  • Lithium hydroxide (LiOH)

  • Sodium sulfite (Na₂SO₃)

Procedure:

  • Dissolve the purified alkylated product (1.0 eq.) in a 3:1 mixture of THF and water at 0 °C.

  • Add aqueous hydrogen peroxide (4.0 eq.), followed by aqueous LiOH (2.0 eq.).

  • Stir the mixture at 0 °C for 2 hours, then at room temperature for 4 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite (1.5 M, 5.0 eq.).

  • Concentrate the mixture under reduced pressure to remove the THF.

  • The aqueous solution can be extracted with a suitable organic solvent (e.g., dichloromethane) to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH 1-2 with 1M HCl and extract the desired carboxylic acid with ethyl acetate.

  • Dry the combined organic extracts over Na₂SO₄ and concentrate to yield the enantiomerically enriched carboxylic acid.

Quantitative Data (Hypothetical)

The following table presents hypothetical data for the diastereoselective alkylation of the N-propionyl derivative of the proposed chiral auxiliary with various electrophiles.

Electrophile (R-X)ProductYield (%)Diastereomeric Ratio (d.r.)
Benzyl bromide(R)-2-methyl-3-phenylpropanoic acid85>98:2
Allyl iodide(R)-2-methylpent-4-enoic acid90>98:2
Methyl iodide(R)-2-methylpropanoic acid7895:5
Ethyl iodide(R)-2-methylbutanoic acid8296:4
Isopropyl iodide(R)-2,3-dimethylbutanoic acid7597:3

(R)-2-Amino-2,4-dimethylpentanoic acid represents a promising, yet underexplored, chiral building block for asymmetric synthesis. The proposed application as a precursor to a novel chiral oxazolidinone auxiliary for diastereoselective alkylations provides a solid foundation for further investigation. The sterically demanding side chain of this amino acid is expected to confer high levels of stereocontrol, making it a valuable tool for the synthesis of complex chiral molecules in academic and industrial research. Further experimental validation is encouraged to fully elucidate the potential of this unique chiral building block.

Application of (R)-2-Amino-2,4-dimethylpentanoic Acid in Peptide Mimetic Design: A General Overview and Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide mimetics are a cornerstone of modern drug discovery, offering the potential to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. The incorporation of non-proteinogenic amino acids is a key strategy in the design of these novel therapeutics. This document focuses on the application of (R)-2-Amino-2,4-dimethylpentanoic acid, a sterically hindered α,α-disubstituted amino acid, in peptide mimetic design. Due to the limited availability of specific data on this particular compound in publicly accessible literature, this guide provides a comprehensive overview of the principles and methodologies for incorporating structurally similar amino acids into peptide sequences. The protocols and data presented herein are illustrative and based on established practices for handling sterically hindered amino acids in peptide synthesis.

The unique structural feature of (R)-2-Amino-2,4-dimethylpentanoic acid, with a gem-dimethyl group at the α-carbon and an isobutyl side chain, is expected to impart significant conformational constraints on the peptide backbone. This can lead to the stabilization of specific secondary structures, such as β-turns or helical motifs, which are often crucial for biological activity. Furthermore, the steric bulk of this amino acid can provide resistance to enzymatic degradation, thereby enhancing the pharmacokinetic profile of the resulting peptidomimetic.

Rationale for Incorporation into Peptidomimetics

The incorporation of α,α-disubstituted amino acids like (R)-2-Amino-2,4-dimethylpentanoic acid into peptide sequences is driven by several key objectives in drug design:

  • Conformational Rigidity: The steric hindrance imposed by the gem-dimethyl group restricts the rotational freedom of the peptide backbone, leading to a more defined three-dimensional structure. This pre-organization can enhance binding affinity to biological targets by reducing the entropic penalty upon binding.

  • Secondary Structure Induction: The constrained dihedral angles (φ and ψ) of these amino acids can promote the formation of specific secondary structures, such as turns and helices, which may be essential for mimicking the bioactive conformation of a native peptide.

  • Proteolytic Stability: The α,α-disubstitution provides a steric shield against enzymatic cleavage by proteases, significantly increasing the in vivo half-life of the peptide mimetic.

  • Modulation of Bioactivity: By altering the local conformation and sterics, these amino acids can fine-tune the biological activity of a peptide, potentially converting an agonist into an antagonist or enhancing selectivity for a particular receptor subtype.

Data Presentation: Illustrative Bioactivity of Peptidomimetics with Sterically Hindered Amino Acids

Peptide SequenceTarget ReceptorBinding Affinity (Ki, nM)Functional Activity (IC50, nM)Proteolytic Stability (t1/2 in plasma, h)
Ac-His-Ala -Arg-Trp-NH2Receptor X15.225.8 (Agonist)0.5
Ac-His-Aaa -Arg-Trp-NH2Receptor X5.810.3 (Antagonist)> 24
Ac-His-D-Ala-Arg-Trp-NH2Receptor X12.522.1 (Agonist)2.1

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

The successful incorporation of sterically hindered amino acids like (R)-2-Amino-2,4-dimethylpentanoic acid into peptides requires optimized synthetic protocols to overcome the challenges associated with their reduced reactivity.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptidomimetic Containing (R)-2-Amino-2,4-dimethylpentanoic Acid

This protocol outlines the manual synthesis of a model tripeptide, Ac-Ala-((R)-2-Amino-2,4-dimethylpentanoic acid)-Gly-NH2, using Fmoc/tBu chemistry on a Rink Amide resin.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-Gly-OH

  • Fmoc-(R)-2-Amino-2,4-dimethylpentanoic acid-OH

  • Fmoc-Ala-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl cyanohydroxyiminoacetate (Oxyma)

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • Acetic anhydride

  • N,N-Diisopropylethylamine (DIPEA)

  • DMF, Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H2O

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling of Fmoc-Gly-OH:

    • Dissolve Fmoc-Gly-OH (3 eq), DIC (3 eq), and Oxyma (3 eq) in DMF.

    • Add the coupling solution to the resin and agitate for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Fmoc Deprotection: Repeat step 2.

  • Coupling of Fmoc-(R)-2-Amino-2,4-dimethylpentanoic acid-OH:

    • Note: Due to steric hindrance, a more potent coupling reagent and longer reaction times are recommended.

    • Dissolve Fmoc-(R)-2-Amino-2,4-dimethylpentanoic acid-OH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.

    • Add the coupling solution to the resin and agitate for 4-6 hours.

    • Monitor the coupling reaction. A double coupling may be necessary.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Fmoc Deprotection: Repeat step 2.

  • Coupling of Fmoc-Ala-OH: Repeat step 3.

  • N-terminal Acetylation:

    • Treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: In Vitro Proteolytic Stability Assay

This protocol describes a general method to assess the stability of a peptidomimetic in the presence of a protease.

Materials:

  • Purified peptidomimetic

  • Protease of interest (e.g., Trypsin, Chymotrypsin)

  • Assay buffer (e.g., Phosphate-buffered saline, pH 7.4)

  • Control peptide with a known cleavage site

  • RP-HPLC system

Procedure:

  • Prepare a stock solution of the peptidomimetic and the control peptide in the assay buffer.

  • Prepare a stock solution of the protease in the assay buffer.

  • Incubate the peptidomimetic and the control peptide separately with the protease at a specific enzyme-to-substrate ratio (e.g., 1:100) at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots from the reaction mixture.

  • Quench the enzymatic reaction by adding an equal volume of 1% TFA.

  • Analyze the samples by RP-HPLC to quantify the amount of remaining intact peptide.

  • Calculate the half-life (t1/2) of the peptide by plotting the percentage of intact peptide versus time.

Visualizations

Signaling Pathway Inhibition by a Peptidomimetic Antagonist

The following diagram illustrates a hypothetical signaling pathway where a peptidomimetic containing (R)-2-Amino-2,4-dimethylpentanoic acid acts as an antagonist, blocking the interaction between a native peptide ligand and its G-protein coupled receptor (GPCR).

G_protein_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GPCR GPCR G_protein G-protein GPCR->G_protein Activates Ligand Native Ligand Ligand->GPCR:f0 Binds & Activates Mimetic Peptidomimetic Antagonist Mimetic->GPCR:f0 Binds & Blocks Effector Effector Enzyme G_protein->Effector Activates Second_Messenger Second Messenger Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

Caption: Peptidomimetic antagonist blocks GPCR signaling.

Experimental Workflow for Peptidomimetic Synthesis and Evaluation

This diagram outlines the general workflow from the design and synthesis of a peptidomimetic to its biological evaluation.

peptidomimetic_workflow Design Peptidomimetic Design (Incorporate (R)-Aaa) Synthesis Solid-Phase Peptide Synthesis Design->Synthesis Purification RP-HPLC Purification Synthesis->Purification Characterization Mass Spectrometry & NMR Purification->Characterization Binding_Assay Receptor Binding Assay Characterization->Binding_Assay Functional_Assay In Vitro Functional Assay Binding_Assay->Functional_Assay Stability_Assay Proteolytic Stability Assay Functional_Assay->Stability_Assay Lead_Optimization Lead Optimization Stability_Assay->Lead_Optimization Iterative Improvement Lead_Optimization->Design

Caption: Workflow for peptidomimetic development.

Conclusion

The incorporation of sterically hindered, α,α-disubstituted amino acids such as (R)-2-Amino-2,4-dimethylpentanoic acid represents a powerful strategy in peptide mimetic design. While specific data for this particular amino acid remains elusive in the current literature, the general principles outlined in this document provide a solid foundation for its application. The expected benefits of enhanced conformational stability and resistance to proteolysis make it an attractive candidate for the development of novel therapeutics. Further research is warranted to fully explore the potential of (R)-2-Amino-2,4-dimethylpentanoic acid and to generate the specific experimental data needed to guide its effective use in drug discovery. Researchers are encouraged to adapt and optimize the provided general protocols to the specific requirements of their target peptides and biological systems.

Protecting Group Strategies for the Enantioselective Synthesis of (R)-2-Amino-2,4-dimethylpentanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the selection and implementation of protecting group strategies in the asymmetric synthesis of (R)-2-Amino-2,4-dimethylpentanoic acid, a non-proteinogenic α,α-disubstituted amino acid of interest in peptidomimetics and drug design. The choice of protecting groups for the amine and carboxylic acid functionalities is critical for achieving high yields and maintaining stereochemical integrity throughout the synthetic sequence.

Introduction to Protecting Group Strategies

The synthesis of α,α-disubstituted amino acids like (R)-2-Amino-2,4-dimethylpentanoic acid presents unique challenges due to the steric hindrance around the α-carbon. Protecting group strategies are essential to prevent undesirable side reactions and to enable the controlled formation of peptide bonds or other modifications. The ideal protecting group should be easy to introduce in high yield, stable to the reaction conditions of subsequent steps, and readily removable under mild conditions that do not compromise the structure of the final product.[1]

Orthogonal protection, where one protecting group can be removed selectively in the presence of another, is a key consideration in multi-step syntheses.[2] For amino acids, this typically involves an acid-labile or base-labile protecting group for the amine and a group removable by hydrogenolysis or other non-acidic/basic conditions for the carboxylic acid.

Protecting Groups for the Amino Functionality

The most common protecting groups for the amino group in amino acid synthesis are the tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz or Z) groups.[3][4][5]

tert-Butoxycarbonyl (Boc) Group

The Boc group is a widely used, acid-labile protecting group.[3] It is introduced by reacting the amino acid with di-tert-butyl dicarbonate (Boc)₂O under basic conditions. The Boc group is stable to a wide range of non-acidic reagents, making it suitable for many synthetic transformations.

Deprotection: The Boc group is typically removed with strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[3]

Benzyloxycarbonyl (Cbz or Z) Group

The Cbz group is another common amine protecting group that is stable to both acidic and basic conditions.[3] It is introduced by reacting the amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions.

Deprotection: The Cbz group is classically removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst), which is a mild method compatible with many other functional groups.[3]

Protecting Groups for the Carboxylic Acid Functionality

Esterification is the most common method for protecting the carboxylic acid group of an amino acid. Methyl and benzyl esters are frequently employed.[6][7]

Methyl Ester (Me)

Methyl esters are readily prepared by reacting the amino acid with methanol in the presence of an acid catalyst. They are stable under a variety of conditions but are typically removed by saponification with a base, such as sodium hydroxide.[6]

Benzyl Ester (Bn)

Benzyl esters offer the advantage of being removable under neutral conditions via catalytic hydrogenolysis, similar to the Cbz group.[6][7] This makes the benzyl ester an excellent choice for orthogonal protection strategies in combination with acid- or base-labile amine protecting groups.

Synthetic Strategies and Protocols

The enantioselective synthesis of (R)-2-Amino-2,4-dimethylpentanoic acid can be approached through several methods, including asymmetric Strecker synthesis, alkylation of a chiral glycine enolate equivalent, or enzymatic resolution. The choice of protecting groups will be integral to each of these routes.

Below are representative protocols for the introduction and removal of common protecting groups in the context of synthesizing a protected (R)-2-Amino-2,4-dimethylpentanoic acid derivative.

N-Boc Protection of (R)-2-Amino-2,4-dimethylpentanoic acid

Protocol:

  • Dissolve (R)-2-Amino-2,4-dimethylpentanoic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium hydroxide (2.5 eq) and stir until the amino acid is fully dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) dissolved in a minimal amount of dioxane.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

  • Wash the aqueous solution with diethyl ether to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with a cold 1 M HCl solution.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-(R)-2-Amino-2,4-dimethylpentanoic acid.

N-Cbz Protection of (R)-2-Amino-2,4-dimethylpentanoic acid

Protocol:

  • Dissolve (R)-2-Amino-2,4-dimethylpentanoic acid (1.0 eq) in 1 M aqueous sodium carbonate solution (2.5 eq) and cool to 0 °C.

  • While stirring vigorously, add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • Allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with diethyl ether.

  • Cool the aqueous layer to 0 °C and carefully acidify to pH 2 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield N-Cbz-(R)-2-Amino-2,4-dimethylpentanoic acid.[8]

Benzyl Ester Protection of N-Boc-(R)-2-Amino-2,4-dimethylpentanoic acid

Protocol:

  • Dissolve N-Boc-(R)-2-Amino-2,4-dimethylpentanoic acid (1.0 eq) in dichloromethane (DCM).

  • Add benzyl alcohol (1.2 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

  • Cool the solution to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq).

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 12-16 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain N-Boc-(R)-2-Amino-2,4-dimethylpentanoic acid benzyl ester.

Deprotection Protocols

Boc Group Removal (Acidolysis):

  • Dissolve the N-Boc protected amino acid derivative in DCM.

  • Add an excess of trifluoroacetic acid (TFA) (typically 25-50% v/v in DCM).

  • Stir the solution at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove the TFA and solvent.

  • Co-evaporate with toluene or DCM to remove residual TFA.

  • The resulting amino acid salt can be used directly or neutralized.

Cbz and Benzyl Ester Removal (Hydrogenolysis):

  • Dissolve the N-Cbz and/or benzyl ester protected amino acid in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Place the reaction mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator).

  • Stir the reaction vigorously at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amino acid.[8]

Quantitative Data Summary

Table 1: Amine Protection Yields

Protecting GroupReagentTypical Yield (%)
Boc(Boc)₂O90-98
CbzCbz-Cl85-95

Table 2: Carboxylic Acid Protection Yields

Protecting GroupReagentTypical Yield (%)
Benzyl EsterBenzyl alcohol, DCC/DMAP80-90

Table 3: Deprotection Yields

Protecting GroupDeprotection MethodTypical Yield (%)
BocTFA/DCM>95
CbzH₂/Pd-C>95
Benzyl EsterH₂/Pd-C>95

Visualizing Synthetic Strategies

The following diagrams illustrate the logical workflow for selecting a protecting group strategy and the general synthetic pathways.

Protecting_Group_Selection start Start Synthesis Planning acid_sensitive Subsequent steps involve acidic conditions? start->acid_sensitive use_cbz Use Cbz for Amine Protection acid_sensitive->use_cbz Yes use_boc Use Boc for Amine Protection acid_sensitive->use_boc No base_sensitive Subsequent steps involve basic conditions? use_bn_ester Use Benzyl Ester for Carboxylic Acid base_sensitive->use_bn_ester Yes use_me_ester Use Methyl Ester for Carboxylic Acid base_sensitive->use_me_ester No reduction_sensitive Subsequent steps involve reductive conditions? reduction_sensitive->use_bn_ester No reduction_sensitive->use_me_ester Yes use_cbz->base_sensitive use_boc->base_sensitive use_bn_ester->reduction_sensitive use_me_ester->reduction_sensitive

Caption: Decision workflow for selecting amine and carboxylic acid protecting groups.

Synthetic_Workflow cluster_protection Protection cluster_modification Modification / Elongation cluster_deprotection Deprotection start (R)-2-Amino-2,4- dimethylpentanoic acid protect_amine Amine Protection (e.g., Boc or Cbz) start->protect_amine protect_acid Carboxylic Acid Protection (e.g., Benzyl Ester) protect_amine->protect_acid peptide_coupling Peptide Coupling or other transformations protect_acid->peptide_coupling deprotect_amine Amine Deprotection peptide_coupling->deprotect_amine deprotect_acid Carboxylic Acid Deprotection deprotect_amine->deprotect_acid final_product Final Product deprotect_acid->final_product

Caption: General workflow for the synthesis of peptides using protected amino acids.

Conclusion

The successful synthesis of (R)-2-Amino-2,4-dimethylpentanoic acid and its derivatives is highly dependent on the judicious choice and application of protecting groups. The Boc and Cbz groups for amine protection, along with benzyl esters for the carboxylic acid, provide a versatile and orthogonal set of tools for the synthetic chemist. The protocols and strategies outlined in this document serve as a guide for researchers in the development of robust and efficient synthetic routes to this and other challenging α,α-disubstituted amino acids. Careful consideration of the stability and cleavage conditions of each protecting group in the context of the overall synthetic plan is paramount to achieving the desired outcome.

References

Application Notes and Protocols for the Chiral Resolution of (R)-2-Amino-2,4-dimethylpentanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The enantiomeric purity of chiral molecules is a critical quality attribute in the pharmaceutical industry. (R)-2-Amino-2,4-dimethylpentanoic acid is a chiral amino acid analogue, and the ability to resolve its enantiomers is essential for development, quality control, and metabolic studies. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for chiral separations.[1][2][3]

This document provides detailed application notes and protocols for three distinct HPLC-based methods for the analytical resolution of (R)- and (S)-2-Amino-2,4-dimethylpentanoic acid. The approaches covered include direct separation on two different types of Chiral Stationary Phases (CSPs) and an indirect method involving pre-column derivatization.

The methods described herein are based on established principles for the enantioseparation of amino acids and related compounds.[4][5] Optimization will be required to achieve the desired performance for this specific analyte.

General Workflow for Chiral HPLC Analysis

The overall process for analyzing the enantiomeric purity of a chiral amino acid via HPLC follows a structured workflow, from initial sample handling to the final purity report. The choice between direct analysis on a chiral column or an indirect approach requiring derivatization is a key decision point in method development.[1]

G cluster_prep 1. Sample Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing Sample Amino Acid Sample Dissolve Dissolve in Mobile Phase/Diluent Sample->Dissolve Derivatize Derivatization with Chiral Derivatizing Agent (CDA) (for Indirect Method) Dissolve->Derivatize Inject Inject Sample into HPLC System Dissolve->Inject Derivatize->Inject Column Chiral Column (Direct) or Achiral Column (Indirect) Inject->Column Pump HPLC Pump Pump->Inject Detector Detection (UV, FLD, MS) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Calculate Enantiomeric Purity (%ee) and Generate Report Integration->Report

Caption: General workflow for the HPLC analysis of chiral amino acids.

Summary of Analytical Methods

Three distinct methods are presented, each utilizing a different chiral recognition mechanism. The choice of method depends on factors such as required sensitivity, sample matrix complexity, and available instrumentation.

Parameter Method 1: Crown Ether CSP Method 2: Macrocyclic Glycopeptide CSP Method 3: Indirect (Derivatization)
Principle Direct Separation via Inclusion ComplexationDirect Separation via Multiple InteractionsDiastereomer formation, separation on achiral phase
Chiral Selector ChiroSil® SCA(-) (18-Crown-6 Ether)Astec® CHIROBIOTIC® T (Teicoplanin)Marfey's Reagent (FDAA)
Column Type Chiral Stationary Phase (CSP)Chiral Stationary Phase (CSP)Standard C18 Reversed-Phase
Elution Order (S)-enantiomer then (R)-enantiomer(S)-enantiomer then (R)-enantiomerDiastereomer of (S) then Diastereomer of (R)
t_R (S-enantiomer) 6.8 min8.2 min15.4 min
t_R (R-enantiomer) 8.5 min11.5 min17.1 min
Selectivity (α) 1.251.401.11
Resolution (R_s) 2.13.52.5
Detection UV @ 210 nmUV @ 210 nm / LC-MSUV @ 340 nm

Note: The quantitative data presented in this table is representative and for illustrative purposes. Actual results will vary and require experimental optimization.

Method 1: Direct Analysis using a Crown Ether-Based CSP

Principle: Crown ether-based CSPs are particularly effective for separating the enantiomers of primary amino acids.[4][6] The chiral recognition mechanism involves the formation of inclusion complexes between the protonated primary amine of the analyte and the crown ether cavity. The stereospecificity arises from interactions between the substituents on the chiral center and the chiral framework of the stationary phase.

G cluster_CSP Chiral Stationary Phase (CSP) cluster_Analyte Analyte Enantiomers cluster_Complex Transient Diastereomeric Complexes cluster_Elution Differential Elution CSP Crown Ether Selector Complex_R CSP-(R)-Enantiomer Complex (Less Stable) Complex_S CSP-(S)-Enantiomer Complex (More Stable) R_Enantiomer (R)-Enantiomer R_Enantiomer->Complex_R Weaker Interaction S_Enantiomer (S)-Enantiomer S_Enantiomer->Complex_S Stronger Interaction Elute_R Elutes Faster Complex_R->Elute_R Elute_S Elutes Slower Complex_S->Elute_S

Caption: Principle of chiral recognition on a stationary phase.

Experimental Protocol:

  • Column: ChiroSil® SCA(-) (or equivalent), 150 x 4.6 mm, 5 µm.

  • Mobile Phase: 80% Methanol / 20% Water with 10 mM Perchloric Acid.

    • Preparation: Prepare a 10 mM aqueous solution of perchloric acid. Mix 800 mL of HPLC-grade methanol with 200 mL of the aqueous perchloric acid solution. Filter and degas.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the 2-Amino-2,4-dimethylpentanoic acid sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

Method 2: Direct Analysis using a Macrocyclic Glycopeptide-Based CSP

Principle: Macrocyclic glycopeptide CSPs, such as those based on teicoplanin, offer a versatile platform for separating polar and ionic compounds like underivatized amino acids.[5] The chiral recognition is multi-modal, involving a combination of hydrogen bonding, ionic interactions, and steric repulsion between the analyte and the complex structure of the teicoplanin selector. The D-enantiomer is typically more strongly retained on these phases.

Experimental Protocol:

  • Column: Astec® CHIROBIOTIC® T (or equivalent), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: 90% Acetonitrile / 10% Water with 0.1% Acetic Acid and 0.1% Triethylamine (v/v).

    • Preparation: To 100 mL of HPLC-grade water, add 1.0 mL of acetic acid and 1.0 mL of triethylamine. Mix well. Add 900 mL of HPLC-grade acetonitrile. Filter and degas.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm or Mass Spectrometry (MS) for higher sensitivity and specificity.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the 2-Amino-2,4-dimethylpentanoic acid sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.

Method 3: Indirect Analysis via Chiral Derivatization

Principle: The indirect method involves reacting the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers.[1][7] These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column, such as a C18 reversed-phase column. Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) is a common CDA for primary amines.[1]

Experimental Protocol:

  • Derivatization Procedure (using Marfey's Reagent):

    • Dissolve approximately 50 nmol of the amino acid sample in 100 µL of 1 M sodium bicarbonate.

    • Add 200 µL of a 1% (w/v) solution of FDAA in acetone.

    • Incubate the mixture at 40 °C for 1 hour in the dark.

    • Cool the reaction to room temperature and neutralize by adding 100 µL of 2 M HCl.

    • The sample is now ready for dilution and HPLC analysis.[1]

  • Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: Linear gradient from 20% to 70% B

    • 25-27 min: Linear gradient from 70% to 20% B

    • 27-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 340 nm (due to the dinitrophenyl chromophore from the reagent).[1]

  • Injection Volume: 20 µL.

  • Sample Preparation: After derivatization, dilute the sample mixture 1:10 with the initial mobile phase composition (80% A, 20% B).

References

Application Notes and Protocols for Novel (R)-2-Amino-2,4-dimethylpentanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the synthesis and potential applications of novel derivatives of (R)-2-Amino-2,4-dimethylpentanoic acid, a chiral, sterically hindered non-proteinogenic amino acid. The unique structural features of this amino acid make its derivatives promising candidates for various therapeutic and diagnostic applications.

Application Note 1: Radiolabeled Derivatives for PET Imaging of Brain Tumors

Introduction:

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in oncology. Radiolabeled amino acids are of particular interest as PET tracers due to the increased amino acid transport in tumor cells compared to healthy tissue. A novel fluorinated derivative, (S)-2-Amino-5-[¹⁸F]fluoro-2-methylpentanoic acid, has been synthesized and evaluated as a potential PET tracer for brain tumors. The presence of the α-methyl group can lead to increased metabolic stability and favorable transport characteristics.

Key Findings:

  • (S)-[¹⁸F]FAMPe demonstrates favorable tumor imaging properties. In preclinical models, the (S)-enantiomer of the fluorinated derivative shows good tumor uptake and high tumor-to-brain ratios.[1]

  • Transport Mechanism: In vitro studies in glioma cells suggest that the uptake of (S)-[¹⁸F]FAMPe is mediated in part by the sodium-independent system L amino acid transporters, which are often upregulated in cancer cells.[1]

Potential Applications:

  • Oncological Imaging: This radiolabeled derivative can be used as a PET tracer for the diagnosis, staging, and monitoring of treatment response in brain tumors.

  • Drug Development: The synthesis and evaluation of this tracer provide a framework for developing other radiolabeled amino acid derivatives for imaging various cancers.

Application Note 2: N-Acyl and Amide Derivatives as Potential Enzyme Inhibitors

Introduction:

The sterically hindered nature of (R)-2-Amino-2,4-dimethylpentanoic acid makes it an interesting scaffold for designing enzyme inhibitors. Derivatization of the amino group to form N-acyl or amide analogs can introduce additional interaction points with enzyme active sites, potentially leading to potent and selective inhibition. This approach has been successful in developing inhibitors for various proteases and other enzymes.

Potential Applications:

  • Protease Inhibitors: Derivatives of sterically hindered amino acids have been explored as inhibitors of proteases, such as those involved in viral replication (e.g., HIV protease) or cancer progression.[2][3][4] The bulky side chain of (R)-2-Amino-2,4-dimethylpentanoic acid can mimic the transition state of peptide hydrolysis.

  • Antimicrobial Agents: Amide derivatives of various molecules have shown a broad spectrum of biological activities, including antimicrobial effects.[5][6] N-acyl derivatives of (R)-2-Amino-2,4-dimethylpentanoic acid could be explored for their potential as novel antibacterial or antifungal agents.

Application Note 3: Ester Derivatives as Prodrugs with Antifungal Activity

Introduction:

Esterification of the carboxylic acid moiety of amino acids is a common strategy to create prodrugs with improved pharmacokinetic properties, such as increased lipophilicity and cell permeability. Recent studies have shown that amino acid ester conjugates can exhibit potent antifungal activity.

Potential Applications:

  • Antifungal Drug Development: Ester derivatives of (R)-2-Amino-2,4-dimethylpentanoic acid, potentially conjugated to other active molecules, could be synthesized and evaluated as novel antifungal agents for agricultural or clinical use.[7][8]

Application Note 4: (R)-2-Amino-2,4-dimethylpentanoic Acid Derivatives as Peptide Mimics

Introduction:

The incorporation of α,α-disubstituted amino acids into peptides can induce specific secondary structures, such as turns and helices, and increase resistance to proteolytic degradation. This makes derivatives of (R)-2-Amino-2,4-dimethylpentanoic acid valuable building blocks for the design of peptide mimics with enhanced stability and biological activity.

Potential Applications:

  • Therapeutic Peptides: Incorporating these derivatives into peptide sequences can lead to the development of more stable and potent peptide-based drugs for various diseases.[9][10]

  • Protein-Protein Interaction Modulators: Peptide mimics containing these hindered amino acids can be designed to disrupt specific protein-protein interactions that are critical in disease pathways.[11]

Experimental Protocols

Protocol 1: Asymmetric Synthesis of (R)-2-Amino-2,4-dimethylpentanoic Acid via Photoredox-Mediated C-O Bond Activation

This protocol describes a general method for the asymmetric synthesis of unnatural α-amino acids, which can be adapted for the synthesis of the parent compound and its derivatives.[12][13]

Materials:

  • Chiral glyoxylate-derived N-sulfinyl imine

  • Appropriate aliphatic alcohol (to form the isobutyl side chain)

  • Oxalyl chloride

  • Photoredox catalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆)

  • Organic solvent (e.g., Dichloromethane)

  • Acid for deprotection (e.g., HCl in dioxane)

Procedure:

  • Preparation of the Oxalate Ester: React the corresponding alcohol with oxalyl chloride to form the oxalate ester.

  • Photoredox Reaction: In a reaction vessel, combine the chiral N-sulfinyl imine, the oxalate ester, and the photoredox catalyst in an appropriate organic solvent.

  • Irradiate the reaction mixture with a suitable light source (e.g., blue LEDs) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification: Quench the reaction and perform an aqueous work-up. Purify the product by column chromatography.

  • Deprotection: Treat the purified product with a solution of HCl in dioxane to remove the N-sulfinyl group and obtain the desired α-amino acid.

Diagram of Experimental Workflow:

G cluster_synthesis Asymmetric Synthesis Workflow start Aliphatic Alcohol + Oxalyl Chloride step1 Oxalate Ester Formation start->step1 step2 Photoredox Reaction with Chiral Imine step1->step2 step3 Work-up and Purification step2->step3 step4 Deprotection (HCl/dioxane) step3->step4 end Final (R)-α-Amino Acid Derivative step4->end

Caption: Workflow for the asymmetric synthesis of (R)-2-Amino-2,4-dimethylpentanoic acid derivatives.

Protocol 2: Synthesis of N-Acyl Derivatives

This protocol outlines a general procedure for the acylation of the amino group of (R)-2-Amino-2,4-dimethylpentanoic acid.

Materials:

  • (R)-2-Amino-2,4-dimethylpentanoic acid

  • Acyl chloride or carboxylic acid

  • Coupling agent (if starting from a carboxylic acid, e.g., HATU, HOBt/EDC)

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • Organic solvent (e.g., Dichloromethane or Dimethylformamide)

Procedure:

  • Dissolve (R)-2-Amino-2,4-dimethylpentanoic acid in the chosen organic solvent.

  • Add the base (DIPEA) to the solution.

  • Method A (from Acyl Chloride): Slowly add the acyl chloride to the reaction mixture at 0 °C and then allow it to warm to room temperature.

  • Method B (from Carboxylic Acid): Add the carboxylic acid and the coupling agent to the reaction mixture and stir at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, perform an aqueous work-up and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the N-acyl derivative by column chromatography.

Diagram of N-Acylation Logical Relationship:

G cluster_acylation N-Acylation Pathways AminoAcid (R)-2-Amino-2,4- dimethylpentanoic acid Product N-Acyl Derivative AminoAcid->Product AcylChloride Acyl Chloride AcylChloride->Product Base CarboxylicAcid Carboxylic Acid + Coupling Agent CarboxylicAcid->Product Base

Caption: Logical pathways for the N-acylation of the parent amino acid.

Protocol 3: Synthesis of Amide Derivatives

This protocol describes a general method for the formation of amide derivatives from the carboxylic acid group.

Materials:

  • N-protected (R)-2-Amino-2,4-dimethylpentanoic acid (e.g., Boc-protected)

  • Amine

  • Coupling agent (e.g., HATU, HOBt/EDC)

  • Base (e.g., DIPEA)

  • Organic solvent (e.g., DMF)

  • Deprotection agent (e.g., TFA in DCM for Boc group)

Procedure:

  • Dissolve the N-protected amino acid in the organic solvent.

  • Add the amine, coupling agent, and base to the reaction mixture.

  • Stir at room temperature until the reaction is complete.

  • Perform an aqueous work-up and extract the N-protected amide derivative.

  • Purify the product by column chromatography.

  • Remove the N-protecting group using the appropriate deprotection agent.

  • Purify the final amide derivative.

Diagram of Amide Synthesis Workflow:

G cluster_amide_synthesis Amide Derivative Synthesis start N-Protected Amino Acid step1 Coupling with Amine start->step1 step2 Work-up and Purification step1->step2 step3 N-Deprotection step2->step3 end Final Amide Derivative step3->end

Caption: General workflow for the synthesis of amide derivatives.

Protocol 4: Synthesis of Ester Derivatives

This protocol outlines a general procedure for the esterification of the carboxylic acid group.

Materials:

  • (R)-2-Amino-2,4-dimethylpentanoic acid

  • Alcohol (e.g., Methanol, Ethanol)

  • Acid catalyst (e.g., Thionyl chloride or concentrated Sulfuric acid)

Procedure:

  • Suspend the amino acid in the desired alcohol.

  • Cool the mixture to 0 °C.

  • Slowly add the acid catalyst.

  • Allow the reaction to warm to room temperature and then reflux until completion (monitored by TLC).

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an appropriate solvent and neutralize with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the ester derivative with an organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography or distillation.

Diagram of Esterification Logical Relationship:

G cluster_esterification Esterification Pathway AminoAcid (R)-2-Amino-2,4- dimethylpentanoic acid Product Ester Derivative AminoAcid->Product Alcohol Alcohol Alcohol->Product Catalyst Acid Catalyst Catalyst->Product G cluster_pathway Hypothetical Signaling Pathway Inhibition Derivative Amino Acid Derivative Transporter Amino Acid Transporter (e.g., LAT1) Derivative->Transporter Inhibits AminoAcidUptake Amino Acid Uptake Transporter->AminoAcidUptake Mediates mTORC1 mTORC1 Signaling AminoAcidUptake->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes

References

Troubleshooting & Optimization

Technical Support Center: Coupling (R)-2-Amino-2,4-dimethylpentanoic Acid in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the coupling of (R)-2-Amino-2,4-dimethylpentanoic acid during Solid-Phase Peptide Synthesis (SPPS). This sterically hindered amino acid presents unique challenges, and this guide offers practical solutions and detailed protocols to ensure successful peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is (R)-2-Amino-2,4-dimethylpentanoic acid difficult to couple during SPPS?

The primary challenge in coupling (R)-2-Amino-2,4-dimethylpentanoic acid lies in its structure. As an α,α-disubstituted amino acid, the presence of two methyl groups on the α-carbon, in addition to the isobutyl side chain, creates significant steric hindrance. This bulkiness physically obstructs the approach of the activated carboxylic acid of the incoming amino acid to the N-terminus of the growing peptide chain, leading to slower reaction kinetics and incomplete coupling.

Q2: What are the most common issues observed when coupling this amino acid?

The most frequently encountered problems include:

  • Low Coupling Yields: Incomplete reactions are common, resulting in deletion sequences where the hindered amino acid is skipped.

  • Slow Reaction Kinetics: The coupling reaction can be exceptionally slow, often requiring extended reaction times to achieve a satisfactory level of completion.

  • Peptide Aggregation: Sequences containing hydrophobic and sterically hindered residues like (R)-2-Amino-2,4-dimethylpentanoic acid are prone to aggregation on the solid support, which can further impede coupling efficiency.

Q3: Which coupling reagents are most effective for (R)-2-Amino-2,4-dimethylpentanoic acid?

Standard coupling reagents like DIC/HOBt are often inefficient for sterically hindered amino acids. More potent, onium salt-based reagents are highly recommended. These include:

  • Uronium/Aminium Salts: HATU, HCTU, and COMU are generally more effective due to the formation of highly reactive OAt or OBt active esters. HATU is often considered a superior choice for many difficult couplings.[1][2] COMU has shown comparable efficiency to HATU with the added benefit of being based on the non-explosive OxymaPure.[1][2][3]

  • Phosphonium Salts: PyBOP and PyAOP are also excellent choices for promoting the coupling of hindered amino acids.

Q4: Can modifying reaction conditions improve coupling efficiency?

Yes, optimizing reaction conditions is crucial. Key strategies include:

  • Elevated Temperature: Increasing the reaction temperature can enhance the speed and efficiency of coupling reactions.[4] Microwave-assisted SPPS, which utilizes controlled heating, is a particularly effective technique for driving difficult couplings to completion in shorter timeframes.[5][6][7]

  • Double Coupling: Repeating the coupling step with a fresh solution of the activated amino acid can significantly improve the yield for difficult residues.[4]

  • Solvent Choice: Using solvents with better solvating properties, such as N-methylpyrrolidone (NMP), can help to disrupt peptide aggregation and improve reagent accessibility.

Q5: What is a capping step and when should it be used?

Capping is the process of acetylating any unreacted N-terminal amines after a coupling step, typically using acetic anhydride. This is highly recommended after coupling (R)-2-Amino-2,4-dimethylpentanoic acid to prevent the formation of deletion sequences. By capping the unreacted sites, you ensure that any subsequent amino acids are added only to the correctly elongated peptide chains.

Troubleshooting Guide

Observation Potential Cause Recommended Solution(s)
Positive Kaiser/Ninhydrin test after coupling Incomplete Coupling due to Steric Hindrance: The bulky nature of (R)-2-Amino-2,4-dimethylpentanoic acid is preventing complete reaction.1. Switch to a More Potent Coupling Reagent: Use HATU, HCTU, or COMU. 2. Perform a Double Coupling: After the first coupling, wash the resin and repeat the coupling step with fresh reagents.[4] 3. Increase Reaction Temperature: Utilize microwave-assisted synthesis or conventional heating (e.g., 50-75°C).[5][6][8] 4. Extend Reaction Time: Increase the coupling time to 2-4 hours or even overnight for room temperature synthesis.
Mass spectrometry shows a significant peak corresponding to a deletion sequence Inefficient Coupling and Lack of Capping: Unreacted amines from the incomplete coupling of the hindered residue were elongated in subsequent steps.1. Implement a Capping Step: After the coupling of (R)-2-Amino-2,4-dimethylpentanoic acid, treat the resin with a solution of acetic anhydride and a non-nucleophilic base (e.g., DIPEA or NMM) in DMF. 2. Optimize Coupling Conditions: Employ the strategies listed above to maximize the initial coupling efficiency.
Resin beads are clumping or swelling is poor Peptide Aggregation: The growing peptide chain is forming secondary structures on the resin, hindering reagent access.1. Change Solvent: Switch from DMF to NMP or a mixture of DMF/DCM. 2. Use Chaotropic Salts: Add salts like LiCl to the coupling mixture to disrupt secondary structures.[9] 3. Incorporate Pseudoproline Dipeptides: If the sequence allows, strategic insertion of pseudoproline dipeptides can disrupt aggregation.[9]

Data Presentation

Comparison of Coupling Reagents for Sterically Hindered Amino Acids

The following table summarizes the performance of various coupling reagents for the incorporation of sterically hindered amino acids, using α-aminoisobutyric acid (Aib) as a representative example due to the limited availability of specific data for (R)-2-Amino-2,4-dimethylpentanoic acid. The trends observed for Aib are expected to be highly relevant.

Coupling ReagentAdditiveBaseTypical Reaction TimeCrude Purity (%)Racemization
DIC HOBtDIPEA2 - 4 hLow to ModerateLow
HBTU -DIPEA/NMM30 min - 2 hModerate to HighLow
HATU -DIPEA/Collidine15 min - 1 hHighVery Low
HCTU -DIPEA/NMM15 min - 1 hHighVery Low
COMU -DIPEA15 min - 1 hHighVery Low

Data is compiled from multiple sources and serves as a general comparison. Optimal conditions may vary.[1][2][3][10]

Experimental Protocols

Protocol 1: Standard Coupling using HATU

This protocol is recommended for manual or automated SPPS at room temperature.

  • Resin Preparation: Swell the resin-bound peptide in DMF for 30-60 minutes.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-(R)-2-Amino-2,4-dimethylpentanoic acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), in DMF.

  • Base Addition: Add DIPEA (8 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activation mixture to the deprotected peptide-resin. Agitate the reaction vessel for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test to check for completion. If the test is positive (blue beads), proceed with a second coupling (see Protocol 3).

  • Washing: Once the reaction is complete (or after the first coupling), drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).

  • Capping (Recommended): Treat the resin with a solution of 10% acetic anhydride and 2% DIPEA in DMF for 30 minutes.

  • Washing: Wash the resin with DMF (3-5 times) to prepare for the next cycle.

Protocol 2: Microwave-Assisted Coupling

This protocol is for use with a microwave peptide synthesizer and offers significantly reduced reaction times.

  • Resin Preparation: Swell the resin in DMF in a microwave-compatible reaction vessel.

  • Fmoc-Deprotection: Perform microwave-assisted deprotection with 20% piperidine in DMF (e.g., 3-5 minutes at 75°C).

  • Washing: Wash the resin thoroughly with DMF.

  • Coupling: In a separate vial, prepare the activation mixture as described in Protocol 1. Add the activated amino acid solution to the resin.

  • Microwave Irradiation: Irradiate the reaction mixture in the microwave synthesizer for 10-30 minutes at a controlled temperature (e.g., 70-80°C).[6][8]

  • Monitoring and Washing: As per steps 7 and 8 in Protocol 1.

  • Capping and Subsequent Steps: Proceed with capping as described in Protocol 1.

Protocol 3: Double Coupling Procedure

This should be performed if the initial coupling is incomplete.

  • After the first coupling reaction (e.g., 2 hours of Protocol 1), drain the reaction vessel.

  • Wash the resin with DMF (3 times).

  • Prepare a fresh activation mixture of Fmoc-(R)-2-Amino-2,4-dimethylpentanoic acid, HATU, and DIPEA as described in Protocol 1.

  • Add the fresh activation mixture to the resin and allow the second coupling to proceed for another 2 hours.

  • Proceed with monitoring, washing, and capping as outlined in Protocol 1.

Visualizations

Troubleshooting Workflow for Low Coupling Yield

troubleshooting_workflow start Low Coupling Yield Detected (e.g., Positive Kaiser Test) reagent_check Is a potent coupling reagent (HATU, HCTU, COMU) being used? start->reagent_check switch_reagent Switch to a more potent reagent. reagent_check->switch_reagent No double_coupling Perform a double coupling. reagent_check->double_coupling Yes switch_reagent->double_coupling increase_temp Increase reaction temperature (e.g., Microwave SPPS). double_coupling->increase_temp capping Implement a capping step after coupling. increase_temp->capping aggregation_check Is peptide aggregation suspected? capping->aggregation_check change_solvent Switch to NMP or add chaotropic salts. aggregation_check->change_solvent Yes end Proceed to next cycle. aggregation_check->end No change_solvent->end

Caption: A decision-making workflow for troubleshooting low coupling yields.

General SPPS Cycle for Hindered Amino Acids

spss_cycle start Start of Cycle (Peptide-Resin) deprotection 1. Fmoc-Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. DMF Wash deprotection->wash1 coupling 3. Coupling of Hindered AA (e.g., with HATU) wash1->coupling monitoring 4. Monitor Completion (Kaiser Test) coupling->monitoring double_coupling 3a. Double Couple monitoring->double_coupling Incomplete wash2 5. DMF/DCM Wash monitoring->wash2 Complete double_coupling->monitoring capping 6. Capping (Acetic Anhydride/DIPEA) wash2->capping wash3 7. DMF Wash capping->wash3 next_cycle Ready for Next Amino Acid wash3->next_cycle

Caption: The recommended SPPS cycle for incorporating sterically hindered amino acids.

References

Technical Support Center: Asymmetric Synthesis of (R)-2-Amino-2,4-dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the asymmetric synthesis of (R)-2-Amino-2,4-dimethylpentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing racemization and troubleshooting common issues during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing enantiomerically pure (R)-2-Amino-2,4-dimethylpentanoic acid?

A1: The main challenge lies in the stereocontrolled formation of the quaternary α-carbon. Since (R)-2-Amino-2,4-dimethylpentanoic acid is an α,α-disubstituted amino acid, traditional methods for α-functionalization are not applicable. Asymmetric synthesis strategies must be employed to introduce the methyl and isobutyl groups with the correct stereochemistry. Preventing racemization of chiral intermediates is a critical aspect of these syntheses.

Q2: Which synthetic strategies are most promising for obtaining high enantiomeric purity?

A2: Several methods are effective for the asymmetric synthesis of α,α-disubstituted amino acids. The most common and reliable approaches include:

  • Diastereoselective alkylation of chiral glycine enolates: This involves the use of chiral auxiliaries to direct the stereoselective addition of alkyl groups.

  • Asymmetric phase-transfer catalysis: This method utilizes chiral catalysts to control the stereochemistry of the alkylation of a glycine imine.

  • The Schöllkopf bis-lactim ether method: This classic approach uses a chiral auxiliary derived from valine to achieve high diastereoselectivity in the alkylation step.[1]

Q3: Can racemization occur even though the final product has no α-hydrogen?

A3: Yes, racemization can occur in the chiral precursors used in the synthesis. For example, in the diastereoselective alkylation of a chiral glycine enolate, the intermediate still possesses an α-hydrogen. If the conditions are not carefully controlled (e.g., inappropriate base, high temperature), this proton can be abstracted, leading to a loss of stereochemical integrity before the second alkyl group is introduced.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity or Enantioselectivity in the Alkylation Step

Possible Causes:

  • Incomplete enolate formation: Insufficient base or a non-optimal temperature can lead to incomplete deprotonation of the glycine precursor.

  • Suboptimal solvent choice: The polarity and coordinating ability of the solvent can significantly impact the transition state of the alkylation reaction.

  • Steric hindrance from the electrophile: The bulky nature of the isobutyl group can impede the desired approach to the chiral enolate.

  • Racemization of the enolate intermediate: The chiral enolate may be configurationally unstable under the reaction conditions.

Solutions:

ParameterRecommendationRationale
Base Use a strong, non-nucleophilic base like LDA or LHMDS.Ensures complete and rapid enolate formation, minimizing side reactions.
Temperature Maintain a low temperature (typically -78 °C) during enolate formation and alkylation.Reduces the rate of potential side reactions, including enolate racemization.
Solvent THF is a common choice. The addition of co-solvents like HMPA can sometimes improve selectivity but should be used with caution.The solvent can influence the aggregation state and reactivity of the enolate.
Electrophile Use a reactive isobutyl source, such as isobutyl iodide.A more reactive electrophile can lead to a faster reaction at lower temperatures, minimizing the time for potential racemization.
Chiral Auxiliary Ensure the chiral auxiliary is of high enantiomeric purity.The purity of the auxiliary directly impacts the maximum achievable diastereoselectivity.
Issue 2: Epimerization During Chiral Auxiliary Cleavage

Possible Causes:

  • Harsh acidic or basic conditions: The conditions required to remove the chiral auxiliary can sometimes be harsh enough to cause epimerization at the newly formed stereocenter.

  • Elevated temperatures: High temperatures during the cleavage step can promote racemization.

Solutions:

ParameterRecommendationRationale
Cleavage Conditions Use the mildest possible conditions for auxiliary removal. For oxazolidinone auxiliaries, methods like hydrolysis with LiOH/H₂O₂ are often used.Minimizes the risk of epimerization of the desired product.
Temperature Perform the cleavage reaction at or below room temperature if possible.Reduces the likelihood of thermally induced racemization.
Work-up Careful and prompt work-up and purification are essential to isolate the product before significant degradation or racemization can occur.Prolonged exposure to acidic or basic conditions during work-up can be detrimental.

Experimental Protocols

Protocol 1: Asymmetric Synthesis via an Evans Chiral Auxiliary

This protocol is based on the well-established methodology for the diastereoselective alkylation of Evans oxazolidinone auxiliaries.

Step 1: Acylation of the Chiral Auxiliary

  • To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 eq) in dry THF (0.2 M) at -78 °C, add n-butyllithium (1.05 eq) dropwise.

  • Stir the solution for 30 minutes at -78 °C.

  • In a separate flask, cool a solution of acetyl chloride (1.1 eq) in dry THF to -78 °C.

  • Slowly add the lithium salt of the oxazolidinone to the acetyl chloride solution via cannula.

  • Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.

  • Purify the product by flash chromatography to yield the N-acetyl-4(R)-benzyl-2-oxazolidinone.

Step 2: Diastereoselective Alkylation

  • Dissolve the N-acetyl-4(R)-benzyl-2-oxazolidinone (1.0 eq) in dry THF (0.1 M) and cool to -78 °C.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) dropwise and stir for 30 minutes to form the sodium enolate.

  • Add isobutyl iodide (1.2 eq) to the enolate solution at -78 °C.

  • Stir the reaction at -78 °C for 4-6 hours or until TLC analysis indicates consumption of the starting material.

  • Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

  • Extract the product with an organic solvent and purify by flash chromatography to isolate the alkylated product.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the purified alkylated product (1.0 eq) in a mixture of THF and water (3:1).

  • Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide (2.0 eq).

  • Stir the reaction at 0 °C for 2 hours, then at room temperature for 4 hours.

  • Quench the excess peroxide with aqueous sodium sulfite.

  • Extract the aqueous layer to remove the chiral auxiliary.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl and extract the desired (R)-2-Amino-2,4-dimethylpentanoic acid.

Data Presentation

The following table summarizes expected diastereomeric excess (d.e.) for the alkylation of chiral glycine enolates with various electrophiles, based on literature for similar systems.

Chiral AuxiliaryElectrophileBaseSolventTemperature (°C)d.e. (%)
(R)-4-benzyl-2-oxazolidinoneMethyl IodideNaHMDSTHF-78>95
(R)-4-benzyl-2-oxazolidinoneIsobutyl IodideNaHMDSTHF-78>90
Schöllkopf Bis-Lactim EtherMethyl Iodiden-BuLiTHF-78>95
Schöllkopf Bis-Lactim EtherIsobutyl Iodiden-BuLiTHF-78>90

Visualizations

Racemization_Pathway cluster_0 Racemization of Chiral Enolate Intermediate ChiralEnolate Chiral Glycine Enolate (Desired Stereochemistry) AchiralIntermediate Achiral Enolate/Ketene Acetal (Loss of Stereochemistry) ChiralEnolate->AchiralIntermediate Proton Abstraction Base Base (e.g., excess LDA) UndesiredEnantiomer Racemized Glycine Enolate (Undesired Stereochemistry) AchiralIntermediate->UndesiredEnantiomer Non-stereoselective Protonation

Caption: Potential racemization pathway of a chiral glycine enolate intermediate.

Asymmetric_Synthesis_Workflow cluster_1 Asymmetric Synthesis of (R)-2-Amino-2,4-dimethylpentanoic Acid Start Chiral Glycine Equivalent EnolateFormation Enolate Formation (Base, -78 °C) Start->EnolateFormation Alkylation1 First Alkylation (e.g., Methyl Iodide) EnolateFormation->Alkylation1 Intermediate Mono-alkylated Intermediate Alkylation1->Intermediate EnolateFormation2 Second Enolate Formation Intermediate->EnolateFormation2 Alkylation2 Second Alkylation (e.g., Isobutyl Iodide) EnolateFormation2->Alkylation2 ProtectedAA Protected α,α-Disubstituted Amino Acid Alkylation2->ProtectedAA Cleavage Cleavage of Chiral Auxiliary & Deprotection ProtectedAA->Cleavage FinalProduct (R)-2-Amino-2,4-dimethylpentanoic Acid Cleavage->FinalProduct

Caption: General workflow for the asymmetric synthesis of the target amino acid.

References

Improving the reaction yield of (R)-2-Amino-2,4-dimethylpentanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of (R)-2-Amino-2,4-dimethylpentanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing (R)-2-Amino-2,4-dimethylpentanoic acid?

A1: The most prevalent methods for the asymmetric synthesis of α,α-disubstituted amino acids like (R)-2-Amino-2,4-dimethylpentanoic acid include the Strecker synthesis with a chiral auxiliary, and the alkylation of chiral glycine enolate equivalents. The use of chiral auxiliaries such as pseudoephedrine or phenylglycine amide is a common strategy to induce the desired stereochemistry.

Q2: Why is the synthesis of quaternary α-amino acids like this one challenging?

A2: The primary challenge lies in the creation of a chiral quaternary carbon center, which is sterically hindered. This steric hindrance can lead to low reaction rates, and achieving high enantioselectivity can be difficult. Side reactions can also be more prevalent due to the forcing conditions that may be required.

Q3: What is a "chiral auxiliary" and how does it work in this synthesis?

A3: A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the starting material to control the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is removed. For example, a chiral amine like (R)-phenylglycine amide can be used to form a chiral imine intermediate in the Strecker synthesis, directing the nucleophilic attack of cyanide to one face of the imine.[1]

Q4: Can I use a catalytic asymmetric method instead of a chiral auxiliary?

A4: Yes, catalytic asymmetric methods are a powerful alternative. These often involve the use of a chiral catalyst, such as a chiral Lewis acid or a phase-transfer catalyst, to control the enantioselectivity of the reaction. These methods can be more atom-economical as they do not require the stoichiometric use of a chiral auxiliary.

Q5: How can I purify the final (R)-2-Amino-2,4-dimethylpentanoic acid?

A5: Purification can be challenging due to the polar nature of amino acids. Common methods include ion-exchange chromatography, crystallization, and derivatization followed by chromatography and subsequent deprotection. If a chiral auxiliary is used, the resulting diastereomers can often be separated by standard chromatography (e.g., silica gel) before the auxiliary is cleaved.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Overall Yield Incomplete reaction, side reactions, or loss during workup and purification.- Reaction Monitoring: Use TLC or LC-MS to monitor the reaction to completion.- Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous, as moisture can quench reagents like LDA.[2]- Reagent Purity: Use freshly prepared or properly stored reagents.- Temperature Control: Maintain the recommended reaction temperatures, as deviations can lead to side products.- Purification Optimization: Optimize chromatography conditions (solvent system, gradient) to minimize product loss.
Low Diastereoselectivity/ Enantioselectivity Poor stereocontrol during the key bond-forming step.- Chiral Auxiliary/Catalyst Choice: The choice of chiral auxiliary or catalyst is critical. Consider screening different options.- Temperature: Lowering the reaction temperature (e.g., to -78 °C) often increases stereoselectivity.[2]- Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact stereoselectivity. Experiment with different solvents.- Additives: In alkylation reactions using lithium enolates, the addition of salts like LiCl can break up aggregates and improve diastereoselectivity.[3]
Incomplete Hydrolysis of the Intermediate Steric hindrance around the nitrile or amide group.- Harsher Conditions: For sterically hindered intermediates, more forcing hydrolysis conditions (e.g., prolonged heating in concentrated acid) may be necessary.[4]- Alternative Methods: Consider alternative hydrolysis methods, such as using microwave irradiation or different acid/base combinations.
Formation of Side Products Competing reaction pathways.- Reaction Conditions: Re-evaluate the reaction temperature, addition rates of reagents, and stoichiometry.- Protecting Groups: Ensure the stability of any protecting groups used under the reaction conditions.- Identify Side Products: Isolate and characterize major side products to understand the competing reaction pathways and devise strategies to minimize them.
Difficulty Removing the Chiral Auxiliary Inefficient cleavage conditions.- Cleavage Method: The method for auxiliary removal depends on its structure. For pseudoephedrine amides, acidic hydrolysis is common. Ensure the conditions are appropriate for your specific auxiliary.- Reaction Time/Temperature: Optimize the time and temperature for the cleavage reaction to ensure it goes to completion without degrading the product.

Experimental Protocols

Asymmetric Synthesis via Alkylation of a Pseudoephenamine Alaninamide Pivaldimine

This protocol is adapted from the synthesis of quaternary α-methyl α-amino acids using a pseudoephenamine chiral auxiliary and is expected to provide high diastereoselectivity for the synthesis of the precursor to (R)-2-Amino-2,4-dimethylpentanoic acid.

Step 1: Synthesis of the Chiral Auxiliary Adduct

  • Couple (1S,2S)-pseudoephenamine with N-Boc-alanine using a mixed anhydride method (e.g., with pivaloyl chloride).

  • Deprotect the N-Boc group using HCl.

  • Form the tert-butylimine by reacting with pivaldehyde. This step is crucial for high yields in the subsequent alkylation.[5]

Step 2: Asymmetric Alkylation

  • Dissolve the pseudoephenamine alaninamide pivaldimine in anhydrous THF.

  • Cool the solution to -78 °C under an inert atmosphere (e.g., argon).

  • Add a solution of lithium diisopropylamide (LDA) dropwise and stir for 30-60 minutes to form the enolate.

  • Add isobutyl bromide (1-bromo-2-methylpropane) as the electrophile.

  • Allow the reaction to proceed at -78 °C until completion, as monitored by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

Step 3: Hydrolysis and Purification

  • Cleave the pivaldimine group and hydrolyze the amide by refluxing the alkylated product in aqueous acid (e.g., 6 M HCl).[5]

  • The pseudoephenamine auxiliary can be recovered from the aqueous layer after basification.

  • Purify the crude (R)-2-Amino-2,4-dimethylpentanoic acid by ion-exchange chromatography.

Expected Yields and Diastereoselectivity:

Based on similar syntheses of quaternary α-methyl α-amino acids, high diastereoselectivity and good yields can be expected.

ElectrophileYield (%)Diastereomeric Ratio (dr)
Methyl iodide93>98:2
Ethyl iodide91>98:2
Benzyl bromide95>98:2

Data adapted from the synthesis of related quaternary α-methyl α-amino acids.[5]

Visualizations

Synthesis_Pathway cluster_strecker Asymmetric Strecker Reaction A Methyl Isopropyl Ketone D Chiral α-Aminonitrile Intermediate A->D B Chiral Amine ((R)-Phenylglycine Amide) B->D C Cyanide Source (e.g., TMSCN) C->D E Hydrolysis (e.g., HCl, H2O) D->E F (R)-2-Amino-2,4-dimethylpentanoic acid E->F

Caption: Asymmetric Strecker synthesis pathway for (R)-2-Amino-2,4-dimethylpentanoic acid.

Troubleshooting_Workflow Start Low Yield or Low Enantioselectivity Check_Purity Check Reagent and Solvent Purity/Dryness Start->Check_Purity Check_Temp Verify Reaction Temperature Control Check_Purity->Check_Temp Check_Stoich Review Stoichiometry of Reagents Check_Temp->Check_Stoich Low_Yield Low Yield? Check_Stoich->Low_Yield Low_EE Low Enantioselectivity? Check_Stoich->Low_EE Optimize_Time Optimize Reaction Time Low_Yield->Optimize_Time Yes Change_Auxiliary Screen Different Chiral Auxiliaries/Catalysts Low_EE->Change_Auxiliary Yes Optimize_Purification Optimize Purification Method Optimize_Time->Optimize_Purification Success Improved Result Optimize_Purification->Success Change_Solvent Screen Different Solvents Change_Auxiliary->Change_Solvent Change_Solvent->Success

Caption: A troubleshooting workflow for addressing low yield or enantioselectivity.

Logical_Relationships Goal High Yield of (R)-enantiomer Factor1 Complete Conversion Goal->Factor1 Factor2 High Diastereoselectivity Goal->Factor2 Factor3 Efficient Purification Goal->Factor3 SubFactor1a Optimal Reaction Time Factor1->SubFactor1a SubFactor1b Correct Temperature Factor1->SubFactor1b SubFactor2a Effective Chiral Auxiliary Factor2->SubFactor2a SubFactor2b Appropriate Solvent Factor2->SubFactor2b SubFactor3a Good Separation of Diastereomers Factor3->SubFactor3a SubFactor3b Minimal Loss During Isolation Factor3->SubFactor3b

References

Purification techniques for (R)-2-Amino-2,4-dimethylpentanoic acid from crude reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of (R)-2-Amino-2,4-dimethylpentanoic acid from crude reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying (R)-2-Amino-2,4-dimethylpentanoic acid?

A1: The primary methods for purifying and resolving racemic mixtures of α,α-disubstituted amino acids like 2-Amino-2,4-dimethylpentanoic acid include diastereomeric salt crystallization, preparative chiral chromatography (HPLC and SFC), and enzymatic resolution.[1][2][3][4] The choice of method depends on the scale of the purification, the nature of the impurities, and the required final purity and enantiomeric excess.

Q2: What are typical impurities in a crude reaction mixture of 2-Amino-2,4-dimethylpentanoic acid synthesized via the Strecker method?

A2: Crude mixtures from a Strecker synthesis of α,α-disubstituted amino acids can contain unreacted starting materials (ketone, cyanide source, ammonia/amine), the intermediate α-aminonitrile, and side-products from hydrolysis or other competing reactions. The classical Strecker synthesis produces a racemic mixture of the (R) and (S) enantiomers, so the (S)-enantiomer is a major "impurity" to be removed.

Q3: How can I remove the chiral resolving agent after diastereomeric crystallization?

A3: After separating the diastereomeric salts, the chiral resolving agent is typically removed by treating the salt with an acid or base to liberate the free amino acid. For example, if a chiral base was used as the resolving agent, treatment with a mineral acid will protonate the resolving agent, making it soluble in an aqueous phase, while the desired amino acid can be extracted into an organic solvent or precipitated. Subsequent washing and recrystallization steps are often necessary to ensure complete removal.

Q4: What is the advantage of using preparative Supercritical Fluid Chromatography (SFC) over HPLC for this purification?

A4: Preparative SFC can offer several advantages over traditional HPLC for chiral separations, including faster separation times, reduced solvent consumption (and thus, a "greener" method), and potentially higher efficiency.[2][5][6] The use of supercritical CO2 as the primary mobile phase component allows for lower viscosity and higher diffusivity, which can lead to improved resolution and faster column equilibration.[6]

Q5: Can enzymatic resolution be used for α,α-disubstituted amino acids?

A5: Yes, enzymatic resolution is a viable method. This technique utilizes an enzyme that selectively reacts with one enantiomer of the racemic mixture, allowing for the separation of the unreacted enantiomer.[7][8] For instance, a lipase could be used to selectively hydrolyze an ester derivative of one enantiomer, and the resulting acid and remaining ester can then be separated based on their different chemical properties.[7]

Troubleshooting Guides

Diastereomeric Salt Crystallization
Issue Possible Cause(s) Troubleshooting Steps
No crystal formation - Solvent system is not optimal (too soluble).- Supersaturation has not been reached.- Presence of impurities inhibiting crystallization.- Experiment with different solvent systems (e.g., vary polarity, use solvent/anti-solvent mixtures).- Concentrate the solution further.- Cool the solution slowly to induce crystallization.- Add seed crystals of the desired diastereomeric salt.[3]- Perform a preliminary purification of the crude mixture to remove major impurities.
Oily precipitate instead of crystals - The diastereomeric salt has a low melting point or is an oil under the current conditions.- Rapid cooling.- Try a different chiral resolving agent.- Use a different solvent system.- Allow the solution to cool very slowly, potentially over several days.
Low diastereomeric excess (d.e.) of the crystallized salt - The solubilities of the two diastereomeric salts are too similar in the chosen solvent.- Co-precipitation of the undesired diastereomer.- Screen a variety of chiral resolving agents and crystallization solvents.- Perform multiple recrystallizations of the diastereomeric salt to improve purity.
Difficulty removing the resolving agent - Incomplete reaction during the liberation step.- Emulsion formation during extraction.- Ensure stoichiometric amounts of acid/base are used for liberation.- Increase reaction time or temperature for the liberation step.- Use brine washes to break emulsions during workup.
Preparative Chiral Chromatography (HPLC/SFC)
Issue Possible Cause(s) Troubleshooting Steps
Poor or no separation of enantiomers - Incorrect chiral stationary phase (CSP).- Suboptimal mobile phase composition.- Screen different types of chiral columns (e.g., polysaccharide-based, macrocyclic glycopeptide-based).- For HPLC, vary the mobile phase composition (e.g., ratio of organic modifier to hexane/heptane in normal phase, or acetonitrile/methanol to water in reversed-phase).- For SFC, adjust the co-solvent percentage and type (e.g., methanol, ethanol).- Additives (acids or bases) to the mobile phase can significantly impact selectivity.
Peak tailing or broad peaks - Column overload.- Secondary interactions with the stationary phase.- Reduce the amount of sample injected.- Add a modifier to the mobile phase to reduce secondary interactions (e.g., a small amount of acid or base).
Low recovery of the purified compound - Adsorption of the compound onto the column.- Decomposition on the stationary phase.- Flush the column with a stronger solvent after the run.- Ensure the pH of the mobile phase is compatible with the stability of the compound.
High backpressure - Clogged column frit or tubing.- Sample precipitation on the column.- Filter the sample before injection.- Ensure the sample is fully dissolved in the mobile phase.

Experimental Protocols

General Protocol for Diastereomeric Salt Crystallization

This protocol provides a general framework. The specific resolving agent, solvent, and temperatures will need to be optimized for (R)-2-Amino-2,4-dimethylpentanoic acid.

  • Salt Formation:

    • Dissolve the racemic 2-Amino-2,4-dimethylpentanoic acid in a suitable solvent (e.g., methanol, ethanol, or a mixture with water).

    • Add 0.5 to 1.0 equivalents of a chiral resolving agent (e.g., a chiral acid like tartaric acid or a chiral base like (S)-(-)-α-phenylethylamine).

    • Heat the mixture gently to ensure complete dissolution.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be necessary to maximize crystal yield.

    • If no crystals form, try adding an anti-solvent dropwise until turbidity is observed, then warm slightly to redissolve and cool slowly.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Liberation of the Free Amino Acid:

    • Suspend the crystallized diastereomeric salt in a biphasic system (e.g., water and ethyl acetate).

    • Adjust the pH with an acid (if a chiral base was used) or a base (if a chiral acid was used) to liberate the free amino acid and the resolving agent.

    • Separate the aqueous and organic layers. The desired amino acid will be in one phase and the resolving agent in the other, depending on their properties and the pH.

    • Wash the phase containing the amino acid to remove any residual resolving agent.

    • Dry the organic phase over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and concentrate under reduced pressure to obtain the purified amino acid.

  • Determination of Enantiomeric Excess:

    • Analyze the purified amino acid by chiral HPLC or by derivatization with a chiral reagent followed by GC or HPLC analysis to determine the enantiomeric excess (e.e.).[9][10]

General Protocol for Preparative Chiral SFC

This is a representative protocol; specific parameters will require optimization.

  • System Preparation:

    • Equilibrate the preparative SFC system with the chosen mobile phase. A common mobile phase is a mixture of supercritical CO₂ and a polar organic co-solvent like methanol or ethanol.

  • Method Development (Analytical Scale):

    • Using an analytical chiral column (e.g., a polysaccharide-based CSP), inject a small amount of the racemic mixture to determine the retention times of the two enantiomers.

    • Optimize the mobile phase composition (co-solvent percentage) and other parameters (back pressure, temperature, flow rate) to achieve baseline separation.

  • Scale-Up to Preparative Scale:

    • Switch to a preparative column with the same stationary phase.

    • Adjust the flow rate and sample loading according to the dimensions of the preparative column.

    • Dissolve the crude reaction mixture in the mobile phase or a suitable solvent and filter it.

  • Purification and Fraction Collection:

    • Inject the sample onto the preparative column.

    • Monitor the elution of the enantiomers using a UV detector.

    • Collect the fractions corresponding to the desired (R)-enantiomer.

  • Product Recovery:

    • Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified (R)-2-Amino-2,4-dimethylpentanoic acid.

  • Purity and Enantiomeric Excess Analysis:

    • Analyze the purified product by analytical chiral HPLC or SFC to confirm its purity and determine the enantiomeric excess.

Quantitative Data

The following tables provide representative data for chiral resolution of amino acids. The exact values for (R)-2-Amino-2,4-dimethylpentanoic acid may vary depending on the specific experimental conditions.

Table 1: Representative Data for Diastereomeric Salt Crystallization of a Racemic Amino Acid

Chiral Resolving AgentCrystallization SolventYield of Diastereomeric Salt (%)Diastereomeric Excess (d.e.) (%)Enantiomeric Excess (e.e.) after Liberation (%)
(S)-(-)-α-PhenylethylamineEthanol/Water (1:1)40>95>95
L-Tartaric AcidMethanol35>90>90
(+)-10-Camphorsulfonic acidAcetonitrile45>98>98

Table 2: Representative Preparative Chiral SFC/HPLC Parameters for Amino Acid Resolution

ParameterPreparative SFCPreparative HPLC (Normal Phase)
Column Chiralpak AD-H (or similar)Chiralcel OD-H (or similar)
Mobile Phase CO₂ / Methanol (e.g., 80:20)Hexane / Isopropanol (e.g., 90:10) with 0.1% TFA
Flow Rate 50-100 mL/min (for a 20 mm ID column)10-20 mL/min (for a 20 mm ID column)
Back Pressure / Column Temp. 100-150 bar / 35-40 °CAmbient
Detection UV at 210-220 nmUV at 210-220 nm
Typical Loading 50-200 mg per injection20-100 mg per injection
Expected Purity >99%>99%
Expected e.e. >99%>99%

Visualizations

G cluster_0 Purification Workflow cluster_1 Diastereomeric Salt Crystallization cluster_2 Preparative Chiral Chromatography cluster_3 Enzymatic Resolution crude Crude Racemic (R/S)-2-Amino-2,4-dimethylpentanoic acid method_choice Choose Purification Method crude->method_choice dsc 1. Form Diastereomeric Salts method_choice->dsc Crystallization chrom 1. Inject on Chiral Column (HPLC/SFC) method_choice->chrom Chromatography enz 1. Selective Enzymatic Reaction method_choice->enz Enzymatic cryst 2. Fractional Crystallization dsc->cryst lib 3. Liberate Free Amino Acid cryst->lib analysis Purity and e.e. Analysis lib->analysis collect 2. Collect (R)-Enantiomer Fraction chrom->collect evap 3. Evaporate Solvent collect->evap evap->analysis sep 2. Separate Reacted and Unreacted Enantiomers enz->sep sep->analysis pure_r Pure (R)-2-Amino-2,4-dimethylpentanoic acid analysis->pure_r

Caption: Workflow for the purification of (R)-2-Amino-2,4-dimethylpentanoic acid.

G cluster_0 Troubleshooting Logic for Poor Chiral Separation start Poor or No Enantiomeric Resolution check_csp Is the Chiral Stationary Phase (CSP) appropriate? start->check_csp check_mp Is the Mobile Phase optimized? check_csp->check_mp Yes change_csp Screen different CSPs (e.g., polysaccharide vs. macrocyclic) check_csp->change_csp No check_temp Is the Temperature optimized? check_mp->check_temp Yes adjust_mp Adjust mobile phase composition (solvent ratio, additives) check_mp->adjust_mp No check_load Is the column overloaded? check_temp->check_load Yes adjust_temp Vary column temperature (e.g., decrease in 5°C increments) check_temp->adjust_temp No reduce_load Reduce sample injection volume or concentration check_load->reduce_load Yes success Resolution Achieved check_load->success No change_csp->start adjust_mp->start adjust_temp->start reduce_load->start

Caption: Troubleshooting logic for poor chiral separation in chromatography.

References

Technical Support Center: Solid-Phase Peptide Synthesis (SPPS) with Bulky Amino Acid Residues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges during the solid-phase synthesis of peptides containing bulky amino acid residues.

Frequently Asked Questions (FAQs)

Q1: What makes an amino acid "bulky" in the context of SPPS?

A1: In SPPS, "bulky" refers to amino acids with large or sterically hindering side chains that can impede the efficiency of coupling and deprotection steps. This steric hindrance can physically block the approach of reagents to the reactive sites on the growing peptide chain. Common examples include β-branched amino acids like Valine (Val) and Isoleucine (Ile), as well as others like Threonine (Thr), Leucine (Leu), Phenylalanine (Phe), Tryptophan (Trp), and Arginine (Arg) with its bulky side-chain protecting group.[1][2] Additionally, unnatural amino acids such as α,α-disubstituted amino acids (e.g., α-aminoisobutyric acid, Aib) and N-methylated amino acids are particularly challenging due to increased steric bulk around the peptide backbone.[3][4]

Q2: What are the primary challenges encountered when synthesizing peptides with bulky amino acid residues?

A2: The two main challenges are:

  • Incomplete Coupling: Steric hindrance from the bulky side chain of either the incoming amino acid or the N-terminal residue of the resin-bound peptide can slow down or prevent the formation of the peptide bond. This leads to deletion sequences (peptides missing one or more amino acids) in the final product.[3][4][5]

  • Peptide Aggregation: Sequences rich in hydrophobic and bulky amino acids have a tendency to form secondary structures, such as β-sheets, on the solid support.[6] This on-resin aggregation can cause the peptide chains to collapse, rendering the N-terminus inaccessible to reagents for both coupling and Fmoc-deprotection steps, which can lead to truncated sequences and low yields.[6][7]

Q3: How can I identify if incomplete coupling or aggregation is occurring during my synthesis?

A3: Several indicators can point to these issues:

  • Positive Kaiser Test After Coupling: The Kaiser test detects free primary amines. A positive result (intense blue color) after a coupling step indicates that the N-terminal amine of the resin-bound peptide has not been successfully acylated.[1][8]

  • Shrinking of Resin: In batch synthesis, significant shrinking of the resin bed can be a sign of peptide aggregation, as the collapsed peptide chains reduce the overall volume of the resin beads.[7]

  • Poor Swelling of Resin: If the peptide-resin fails to swell properly in the synthesis solvents, it can indicate aggregation.[6]

  • Real-time UV Monitoring: In continuous-flow synthesis, a flattened and broadened Fmoc-deprotection profile observed through UV monitoring is a strong indicator of aggregation.[9]

  • Mass Spectrometry (MS) of the Crude Product: Upon cleavage, analysis of the crude peptide by MS can reveal the presence of deletion sequences (mass corresponding to the target peptide minus one or more amino acids) or truncated sequences.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of peptides containing bulky amino acids.

Issue 1: Incomplete Coupling (Positive Kaiser Test after Coupling)

Possible Causes and Solutions:

CauseRecommended Solution(s)
Steric Hindrance 1. Double Coupling: Repeat the coupling step with a fresh solution of activated amino acid. This increases the reaction time and drives the reaction to completion.[2][5]2. Use a Stronger Coupling Reagent: Switch to a more reactive coupling reagent. Aminium/uronium salts like HATU, HCTU, or COMU are generally more effective than carbodiimides for hindered couplings.[3][4][10][11]3. Increase Reaction Time: Extend the coupling time to allow the reaction to proceed to completion.
Inefficient Amino Acid Activation 1. Optimize Pre-activation Time: Ensure the amino acid and coupling reagent are allowed to pre-activate for an adequate amount of time (typically 1-2 minutes) before adding to the resin.[4]2. Check Reagent Quality: Use fresh, high-quality coupling reagents and solvents, as their degradation can lead to inefficient activation.
Peptide Aggregation 1. Incorporate Pseudoproline Dipeptides: Strategically introduce pseudoproline dipeptides at Ser, Thr, or Cys residues to disrupt the formation of secondary structures.[12][13]2. Use Chaotropic Salts: Wash the resin with a solution of a chaotropic salt (e.g., 0.4 M LiCl in DMF) before coupling to break up hydrogen bonding networks.[14]3. Elevated Temperature: Perform the coupling at a higher temperature (e.g., 50-75°C), as this can help to disrupt secondary structures and improve reaction kinetics.[15]
Issue 2: Peptide Aggregation (Resin Shrinking, Poor Swelling)

Possible Causes and Solutions:

CauseRecommended Solution(s)
Hydrophobic Collapse of Peptide Chains 1. Choose an Appropriate Resin: Use a low-loading resin with good swelling properties, such as a PEG-based resin (e.g., NovaPEG, ChemMatrix®), to increase the distance between peptide chains and reduce inter-chain interactions.[13][16]2. Incorporate Backbone Modifications: In addition to pseudoproline dipeptides, consider using Dmb- or Hmb-protected amino acids to disrupt secondary structure formation.3. Modify Solvents: Use more polar or "magic mixtures" of solvents (e.g., DCM/DMF/NMP with additives) to improve solvation of the growing peptide chain.
Sequence-Dependent Secondary Structure Formation 1. Sequence Analysis: Before synthesis, use peptide synthesis prediction tools to identify potentially difficult sequences prone to aggregation.[5]2. Strategic Insertion of "Breaker" Residues: If possible, modify the peptide sequence to include residues like Gly or Pro at regular intervals to disrupt secondary structure formation.

Quantitative Data Presentation

Table 1: Comparison of Coupling Reagent Performance for Sterically Hindered Couplings

Coupling ReagentTypeRelative Efficiency for Hindered CouplingsTypical Yield for Hindered CouplingsKey Advantages
DCC/DIC CarbodiimideLow to ModerateVariableInexpensive.
HBTU Aminium/UroniumGood to High>85%Widely used, effective for many sequences.
HATU Aminium/UroniumVery High>95%Forms a more reactive OAt-ester, leading to faster and more complete couplings, especially for bulky residues.[3][4]
COMU UroniumVery HighComparable to HATUHigh coupling efficiency, improved safety profile (non-explosive byproducts), and good solubility.[11][17][18]

Note: The values presented are illustrative and based on general performance data. Actual results can vary depending on the specific amino acid sequence, reaction conditions, and solid support used.[3]

Experimental Protocols

Protocol 1: Double Coupling for a Sterically Hindered Amino Acid
  • After the first coupling reaction, take a small sample of the resin beads and perform a Kaiser test.

  • If the Kaiser test is positive (blue beads), drain the reaction vessel.

  • Wash the resin thoroughly with DMF (3-5 times) to remove any byproducts from the first coupling.

  • Prepare a fresh solution of the activated amino acid using the same equivalents as the first coupling.

  • Add the fresh activated amino acid solution to the resin and allow the second coupling reaction to proceed for the same duration as the first.

  • After the second coupling, wash the resin with DMF (3-5 times).

  • Perform another Kaiser test to confirm the completion of the coupling (yellow/colorless beads).

  • If the Kaiser test is negative, proceed to the next deprotection step. If it remains positive, consider capping the unreacted amines.

Protocol 2: Incorporation of a Pseudoproline Dipeptide
  • At the desired position in the peptide sequence, use the appropriate Fmoc-Xaa-Yaa(Ψ,Pro)-OH dipeptide instead of a single amino acid.

  • Dissolve the pseudoproline dipeptide (5 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HATU, HBTU; 5 equivalents) in a minimum volume of DMF or NMP.

  • Add DIPEA (10 equivalents) to the solution and mix thoroughly.

  • Immediately add the activated dipeptide solution to the deprotected peptide-resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Monitor the reaction completion using the TNBS test, as the Kaiser test is not reliable for the secondary amine formed.

  • Once the coupling is complete, wash the resin thoroughly with DMF and proceed with the synthesis. The pseudoproline ring will be cleaved during the final TFA cleavage step, regenerating the native Ser, Thr, or Cys residue.[12][13]

Protocol 3: Kaiser Test for Monitoring Coupling Reactions

Reagents:

  • Solution A: 1 mL of a 0.01 M KCN solution in water diluted with 49 mL of pyridine.

  • Solution B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.

  • Solution C: 40 g of phenol dissolved in 20 mL of n-butanol.

Procedure:

  • Take a small sample of resin beads (10-15 beads) from the reaction vessel and place them in a small test tube.[19]

  • Wash the beads with ethanol (3 times) and then with DMF (3 times).

  • Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.[20]

  • Heat the test tube at 100-120°C for 5 minutes.[8][21]

  • Observe the color of the beads and the solution.

    • Intense blue solution and beads: Positive result, indicating the presence of free primary amines (incomplete coupling).

    • Yellow or colorless solution and beads: Negative result, indicating a successful coupling reaction.[1]

Visualizations

Troubleshooting_Bulky_AA_SPPS cluster_synthesis SPPS Cycle cluster_troubleshooting Troubleshooting start Start of Coupling Step coupling Perform Coupling start->coupling kaiser_test Perform Kaiser Test coupling->kaiser_test deprotection Proceed to Deprotection kaiser_test->deprotection Negative (Yellow) positive_result Positive Result (Blue) kaiser_test->positive_result Positive (Blue) double_couple Double Couple positive_result->double_couple Option 1 stronger_reagent Use Stronger Reagent (e.g., HATU, COMU) positive_result->stronger_reagent Option 2 check_aggregation Check for Aggregation (Resin Shrinking) positive_result->check_aggregation Option 3 double_couple->coupling stronger_reagent->coupling aggregation_solutions Implement Anti-Aggregation Strategy (Pseudoproline, Chaotropic Salts) check_aggregation->aggregation_solutions Yes cap_amines Cap Unreacted Amines check_aggregation->cap_amines No, still positive aggregation_solutions->coupling

Caption: Troubleshooting workflow for incomplete coupling in SPPS.

Steric_Hindrance cluster_peptide Growing Peptide Chain on Resin cluster_reagent Incoming Activated Amino Acid resin Resin Bead peptide ---N-H bulky_residue R activated_aa Fmoc-NH-CH(R')-COOH* blockage Steric Clash! activated_aa->blockage blockage->peptide

Caption: Steric hindrance from a bulky residue (R) blocking reagent access.

Aggregation_vs_Solvation cluster_aggregation Aggregation cluster_solvation Good Solvation (with Pseudoproline) p1 Peptide 1 p2 Peptide 2 p1->p2 H-Bonds p3 Peptide 3 p1->p3 H-Bonds p2->p3 H-Bonds Aggregation_Label Inaccessible N-Termini s1 Peptide 1 s2 Peptide 2 kink Ψ Solvation_Label Accessible N-Termini s3 Peptide 3

Caption: Peptide aggregation vs. improved solvation with pseudoprolines.

References

Technical Support Center: Optimizing Cleavage of Peptides Containing (R)-2-Amino-2,4-dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the cleavage of synthetic peptides incorporating the sterically hindered amino acid, (R)-2-Amino-2,4-dimethylpentanoic acid.

Frequently Asked Questions (FAQs)

Q1: What makes the cleavage of peptides containing (R)-2-Amino-2,4-dimethylpentanoic acid challenging?

A1: The primary challenge arises from the steric hindrance posed by the Cα,α-disubstituted nature of (R)-2-Amino-2,4-dimethylpentanoic acid. The two alkyl groups on the alpha-carbon can shield the peptide backbone, making it difficult for the cleavage reagents, such as trifluoroacetic acid (TFA), to access and hydrolyze the amide bonds efficiently. This can lead to incomplete cleavage from the resin, resulting in lower yields of the desired peptide.

Q2: What is a standard cleavage cocktail recommended for peptides with such hindered residues?

A2: A standard cleavage cocktail for peptides without particularly sensitive residues is a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). However, for peptides with sterically hindered residues like (R)-2-Amino-2,4-dimethylpentanoic acid, and especially if other sensitive amino acids (e.g., Trp, Cys, Met) are present, a more robust cocktail such as "Reagent K" is often recommended.[1] Reagent K consists of TFA, phenol, water, thioanisole, and 1,2-ethanedithiol (EDT).[1]

Q3: What is the role of scavengers in the cleavage cocktail, and why are they crucial for these types of peptides?

A3: During TFA-mediated cleavage, highly reactive cationic species are generated from the cleavage of protecting groups and the resin linker. These cations can cause side reactions by modifying sensitive amino acid residues. Scavengers are nucleophilic agents added to the cleavage cocktail to "trap" these reactive species. For peptides with bulky residues, longer cleavage times may be necessary, increasing the potential for side reactions. Therefore, an effective scavenger cocktail is critical to ensure the integrity of the peptide.

Q4: Can I prolong the cleavage time to improve the yield for a peptide with (R)-2-Amino-2,4-dimethylpentanoic acid?

A4: Yes, extending the cleavage time is a common strategy to improve the yield of sterically hindered peptides. While standard cleavage times are typically 2-3 hours, peptides with Cα,α-disubstituted amino acids may require longer exposure to the cleavage cocktail. It is advisable to perform a small-scale trial to optimize the cleavage time, monitoring the extent of cleavage and the formation of any side products. However, prolonged exposure to strong acids can also lead to degradation of the peptide, so a balance must be found.

Troubleshooting Guides

Issue 1: Low Peptide Yield After Cleavage

Question: I have performed the cleavage reaction on my peptide containing (R)-2-Amino-2,4-dimethylpentanoic acid, but the final yield is significantly lower than expected. What are the possible causes and solutions?

Answer: Low peptide yield with sterically hindered residues is a common problem. Here are several potential causes and troubleshooting steps:

  • Incomplete Cleavage: The steric bulk of (R)-2-Amino-2,4-dimethylpentanoic acid may be preventing complete cleavage from the resin.

    • Solution: Increase the cleavage reaction time. Perform a time-course study on a small scale (e.g., 2, 4, 6, and 8 hours) to determine the optimal duration.

    • Solution: Employ a stronger cleavage cocktail. If you are using a standard TFA/TIS/water mixture, consider switching to a more potent cocktail like Reagent K.

  • Peptide Precipitation in the Cleavage Cocktail: Highly hydrophobic peptides can sometimes precipitate within the cleavage mixture, preventing their collection.

    • Solution: After the cleavage reaction, ensure that the peptide is fully dissolved. If a precipitate is observed, try adding a small amount of a suitable organic solvent to redissolve it before proceeding with ether precipitation.

  • Inefficient Precipitation: The peptide may not be precipitating effectively from the TFA solution upon the addition of cold ether.

    • Solution: Ensure the ether is sufficiently cold (ideally -20°C or below). Use a larger volume of cold ether (10-20 times the volume of the TFA filtrate).

Issue 2: Presence of Unexpected Impurities in the Crude Peptide

Question: My mass spectrometry analysis of the crude peptide shows peaks that do not correspond to the desired product. What could be the source of these impurities?

Answer: The presence of impurities can be attributed to side reactions during cleavage or incomplete deprotection of side chains.

  • Side-Chain Modification: Reactive cations generated during cleavage can modify sensitive amino acid residues.

    • Solution: Ensure your cleavage cocktail contains the appropriate scavengers for the amino acids present in your peptide sequence. For example, use TIS to scavenge tryptophan-modifying cations and EDT for cysteine-containing peptides.

  • Incomplete Deprotection: The steric hindrance of (R)-2-Amino-2,4-dimethylpentanoic acid might also hinder the removal of protecting groups from neighboring amino acids.

    • Solution: Similar to addressing low yield, increasing the cleavage time or using a stronger cleavage cocktail can facilitate complete deprotection.

Data Presentation

The following tables provide illustrative data on how cleavage conditions can affect the yield of a model peptide containing a sterically hindered Cα,α-disubstituted amino acid.

Table 1: Effect of Cleavage Time on Peptide Yield

Cleavage Time (hours)Cleavage CocktailCrude Peptide Yield (%)
295% TFA, 2.5% TIS, 2.5% H₂O45
495% TFA, 2.5% TIS, 2.5% H₂O65
695% TFA, 2.5% TIS, 2.5% H₂O78
895% TFA, 2.5% TIS, 2.5% H₂O80

Table 2: Comparison of Different Cleavage Cocktails on Peptide Yield

Cleavage CocktailCompositionCleavage Time (hours)Crude Peptide Yield (%)
Standard95% TFA, 2.5% TIS, 2.5% H₂O465
Reagent B88% TFA, 5% Phenol, 5% H₂O, 2% TIS475
Reagent K82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT485

Experimental Protocols

Protocol 1: Standard TFA Cleavage
  • Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under a high vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: In a fume hood, freshly prepare the cleavage cocktail. For a standard cleavage, use a mixture of 95% TFA, 2.5% TIS, and 2.5% water.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Allow the reaction to proceed at room temperature with occasional gentle agitation for the optimized duration (e.g., 4-6 hours for hindered peptides).

  • Peptide Isolation: Filter the resin and collect the filtrate. Wash the resin twice with a small volume of fresh TFA and combine the filtrates.

  • Precipitation: Slowly add the TFA filtrate to a 10- to 20-fold volume of ice-cold diethyl ether with gentle stirring. A white precipitate should form.

  • Peptide Collection: Centrifuge the mixture to pellet the peptide. Decant the ether.

  • Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Cleavage with Reagent K
  • Resin Preparation: Follow step 1 from Protocol 1.

  • Cleavage Cocktail Preparation: In a fume hood, freshly prepare Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (v/v/v/v/v).

  • Cleavage Reaction: Follow step 3 from Protocol 1, using Reagent K instead of the standard cocktail.

  • Peptide Isolation and Purification: Follow steps 4-8 from Protocol 1.

Visualizations

Cleavage_Workflow cluster_prep Resin Preparation cluster_cleavage Cleavage cluster_isolation Peptide Isolation Dry_Resin Dry Peptide-Resin Prepare_Cocktail Prepare Cleavage Cocktail Cleavage_Reaction Cleavage Reaction (TFA + Scavengers) Dry_Resin->Cleavage_Reaction Prepare_Cocktail->Cleavage_Reaction Filter Filter Resin Cleavage_Reaction->Filter Precipitate Precipitate with Cold Ether Filter->Precipitate Centrifuge Centrifuge and Decant Precipitate->Centrifuge Wash Wash Pellet Centrifuge->Wash Dry Dry Peptide Wash->Dry Troubleshooting_Low_Yield Start Low Peptide Yield Incomplete_Cleavage Incomplete Cleavage? Start->Incomplete_Cleavage Precipitation_Issues Precipitation Issues? Start->Precipitation_Issues Increase_Time Increase Cleavage Time Incomplete_Cleavage->Increase_Time Yes Stronger_Cocktail Use Stronger Cocktail (e.g., Reagent K) Incomplete_Cleavage->Stronger_Cocktail Yes Check_Ether Ensure Ether is Cold and in Excess Precipitation_Issues->Check_Ether Yes Check_Solubility Check for Precipitation in Cleavage Cocktail Precipitation_Issues->Check_Solubility Yes

References

Common side reactions in the activation of (R)-2-Amino-2,4-dimethylpentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the sterically hindered amino acid, (R)-2-Amino-2,4-dimethylpentanoic acid. The information provided is designed to help overcome common challenges and side reactions encountered during its activation and coupling in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the activation of (R)-2-Amino-2,4-dimethylpentanoic acid?

Due to its α,α-disubstituted nature, (R)-2-Amino-2,4-dimethylpentanoic acid is prone to several side reactions during activation, primarily:

  • Racemization: The loss of stereochemical integrity at the α-carbon is a significant concern. This occurs primarily through the formation of a planar 5(4H)-oxazolone intermediate, especially when using carbodiimide-based coupling reagents.[1][2] The acidic proton at the chiral center of this intermediate can be easily abstracted by a base, leading to racemization.[1]

  • Low Coupling Yields: The bulky isobutyl and methyl groups create significant steric hindrance, which can slow down or prevent the formation of the peptide bond. This often results in incomplete reactions and low yields of the desired peptide.[3]

  • N-Acylurea Formation: When using carbodiimide reagents like DCC or DIC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is unable to participate in the coupling reaction.[4]

  • Aggregation: Peptide sequences containing hydrophobic and sterically hindered residues like (R)-2-Amino-2,4-dimethylpentanoic acid have a tendency to aggregate on the solid support, leading to incomplete coupling and deprotection steps.[3]

Q2: Which coupling reagents are recommended to minimize side reactions with this amino acid?

For sterically hindered amino acids, potent coupling reagents are necessary to achieve high efficiency and minimize side reactions.[3] Uronium/aminium salt-based reagents are generally preferred over carbodiimides.[1][5]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered the gold standard for difficult couplings due to its high reactivity and ability to suppress racemization by promoting rapid amide bond formation.[1][6]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and effective reagent, though HATU is often preferred for more challenging couplings.[7]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A highly efficient reagent with the advantage of producing soluble byproducts, simplifying purification.[5]

Q3: How can I detect and quantify racemization in my peptide?

Detecting and quantifying the extent of racemization is crucial for ensuring the stereochemical purity of the final peptide. This can be achieved through:

  • Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is the most common and reliable method to separate and quantify diastereomeric peptides resulting from racemization.

  • NMR Spectroscopy: ¹H or ¹³C NMR spectroscopy can be used to detect diastereomers, sometimes with the aid of chiral shift reagents to improve the resolution of signals from the different stereoisomers.[2]

Q4: What is "double coupling" and should I use it for (R)-2-Amino-2,4-dimethylpentanoic acid?

Double coupling is the repetition of the coupling step with a fresh portion of activated amino acid and coupling reagents after an initial coupling reaction. This technique is often employed when a coupling reaction is known to be difficult or when a monitoring test (like the Kaiser test) indicates an incomplete reaction.[8] For a sterically hindered residue like (R)-2-Amino-2,4-dimethylpentanoic acid, performing a double coupling is a recommended strategy to help drive the reaction to completion and improve the overall yield.[5]

Troubleshooting Guides

Problem 1: Low Coupling Yield

Symptoms:

  • Positive Kaiser test (blue or purple beads) after the coupling step, indicating free primary amines.[7]

  • Low intensity or absence of the desired product peak in HPLC analysis of the crude peptide.

  • Presence of deletion sequences (peptides missing the intended amino acid) in mass spectrometry analysis.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Insufficient Steric Hindrance Overcome Switch to a more potent coupling reagent such as HATU, HBTU, or COMU.[5][7]
Incomplete Reaction Increase the coupling reaction time (e.g., from 1-2 hours to 4 hours or even overnight).[7] Perform a "double coupling" by repeating the coupling step with fresh reagents.[5]
Suboptimal Reaction Temperature Gently increase the reaction temperature to 35-50°C to help overcome the activation energy barrier. Use caution as higher temperatures can increase the risk of racemization.[7]
Peptide Aggregation Switch from DMF to a more disruptive solvent like N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF/DMSO.[7]
Inadequate Reagent Equivalents Increase the equivalents of the amino acid and coupling reagent (e.g., from 1.5 to 3-4 equivalents) relative to the resin loading.[7]
Problem 2: Significant Racemization Detected

Symptoms:

  • Presence of a diastereomeric peak in chiral HPLC analysis.

  • Complex NMR spectra indicating the presence of multiple stereoisomers.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Formation of 5(4H)-Oxazolone Intermediate Use a coupling reagent known to suppress racemization, such as HATU, which promotes rapid amide bond formation over oxazolone formation.[1]
Use of a Strong Base If using a uronium/aminium reagent, consider using a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or collidine instead of DIPEA.
Prolonged Activation Time Minimize the pre-activation time of the amino acid before adding it to the resin-bound peptide.
Carbodiimide-Based Reagents If using a carbodiimide like DIC, ensure the use of a racemization-suppressing additive like OxymaPure or HOAt.[1]
Elevated Reaction Temperature If heating is used to improve coupling efficiency, optimize for the lowest effective temperature and shortest possible reaction time.[7]

Quantitative Data

The choice of coupling reagent and reaction conditions significantly impacts the level of side reactions. The following table provides a comparative summary of racemization levels observed with different coupling reagents for a model sterically hindered peptide coupling. Note: The specific extent of racemization for (R)-2-Amino-2,4-dimethylpentanoic acid may vary depending on the peptide sequence and experimental conditions.

Coupling ReagentAdditiveBase% Racemization (Representative)Reference
HATU-DIPEA< 1%[1]
HBTUHOBtDIPEA2-5%[1]
DICHOBt-5-10%[1]
DICOxymaPure-< 2%[4]

Experimental Protocols

Protocol: Solid-Phase Coupling of N-Boc-(R)-2-Amino-2,4-dimethylpentanoic acid using HATU

This protocol provides a general guideline for the efficient coupling of the sterically hindered N-Boc-(R)-2-Amino-2,4-dimethylpentanoic acid in solid-phase peptide synthesis (SPPS).

Materials:

  • N-Boc-(R)-2-Amino-2,4-dimethylpentanoic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin with a free N-terminal amine

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the resin-bound peptide with the free N-terminal amine in DMF for 30 minutes in a reaction vessel. Drain the DMF.

  • Amino Acid Activation:

    • In a separate vessel, dissolve 3 equivalents of N-Boc-(R)-2-Amino-2,4-dimethylpentanoic acid and 2.9 equivalents of HATU in DMF.

    • Add 6 equivalents of DIPEA to the solution.

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.[9]

  • Coupling Reaction:

    • Immediately add the activated amino acid solution to the drained resin.

    • Agitate the mixture at room temperature for 2-4 hours. For this sterically hindered amino acid, a longer coupling time is recommended.[5]

  • Monitoring the Coupling:

    • Take a small sample of the resin beads and perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete or near-complete reaction.[7]

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • (Optional) Double Coupling:

    • If the Kaiser test is positive, repeat steps 2 through 5 to ensure maximum coupling efficiency.[5]

  • Proceed to the next deprotection step in your SPPS workflow.

Visualizations

Troubleshooting_Low_Yield start Low Coupling Yield (Positive Kaiser Test) reagent Switch to Potent Coupling Reagent (e.g., HATU, COMU) start->reagent Using standard reagents? double_coupling Perform Double Coupling start->double_coupling Initial coupling failed conditions Optimize Reaction Conditions reagent->conditions increase_time Increase Reaction Time (2-4h or overnight) conditions->increase_time increase_temp Increase Temperature (35-50°C with caution) conditions->increase_temp reassess Re-evaluate with Kaiser Test double_coupling->reassess increase_time->reassess increase_temp->reassess proceed Proceed to Next Step reassess->proceed Negative cap Consider Capping Unreacted Amines reassess->cap Still Positive Racemization_Pathway start N-Protected (R)-Amino Acid activated Activated Intermediate (e.g., O-Acylisourea) start->activated Activation (Coupling Reagent) oxazolone 5(4H)-Oxazolone (Planar, Achiral Intermediate) activated->oxazolone Cyclization (slow) desired Desired (R)-Peptide activated->desired Direct Aminolysis (fast) racemized Racemized Peptide (Mixture of R and S) oxazolone->racemized Aminolysis amine Peptide-NH2 amine->racemized amine->desired

References

Technical Support Center: Strategies for Scaling Up (R)-2-Amino-2,4-dimethylpentanoic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and scale-up of (R)-2-Amino-2,4-dimethylpentanoic acid.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis strategies for producing enantiomerically pure (R)-2-Amino-2,4-dimethylpentanoic acid?

A1: The main strategies for asymmetric synthesis of α,α-disubstituted amino acids like (R)-2-Amino-2,4-dimethylpentanoic acid include:

  • Asymmetric Strecker Synthesis: This method involves the reaction of a ketone with a cyanide source and a chiral amine or in the presence of a chiral catalyst.[1][2]

  • Chiral Auxiliary-Mediated Alkylation: This approach uses a covalently attached chiral molecule (an auxiliary) to direct the stereoselective alkylation of a glycine or alanine enolate equivalent. Common auxiliaries include pseudoephedrine (Myers method) and oxazolidinones (Evans auxiliaries).[3][4]

  • Enzymatic Kinetic Resolution: This technique separates a racemic mixture of the amino acid or a precursor by using an enzyme that selectively reacts with one enantiomer, allowing for the isolation of the desired enantiomer.[][6]

Q2: What are the major challenges in scaling up the production of this amino acid?

A2: Scaling up the synthesis of chiral compounds presents several challenges, including:

  • Maintaining high enantioselectivity and yield at a larger scale.

  • Managing heat transfer in exothermic reactions.

  • Ensuring efficient mixing and mass transfer in large reactors.

  • The cost, recovery, and reuse of expensive chiral catalysts or auxiliaries.[7]

  • Safe handling of hazardous reagents, such as cyanide salts in the Strecker synthesis, on a large scale.[7]

  • Purification of the final product to remove the chiral auxiliary and other impurities.

Q3: How can I purify the final (R)-2-Amino-2,4-dimethylpentanoic acid product?

A3: Purification of α,α-disubstituted amino acids can be challenging due to their physical properties. Common methods include:

  • Crystallization: This is often the most effective method for obtaining high-purity material on a large scale. The choice of solvent is critical.

  • Ion-Exchange Chromatography: This technique is useful for separating the amino acid from non-ionic impurities and for resolving any remaining racemic mixture if a chiral stationary phase is used.

  • Preparative HPLC: While effective, this method is often less practical for large-scale production due to cost and solvent consumption.

II. Troubleshooting Guides

Asymmetric Strecker Synthesis
Issue Potential Cause(s) Suggested Solution(s)
Low Yield Incomplete imine formation.Use a dehydrating agent (e.g., MgSO₄) to drive the equilibrium towards the imine.[8]
Inefficient cyanide addition due to steric hindrance.Optimize reaction temperature and time. Consider using a more reactive cyanide source if safety protocols allow.
Difficult hydrolysis of the sterically hindered nitrile.Use harsher hydrolysis conditions (e.g., prolonged heating with strong acid or base). Be mindful of potential side reactions.
Low Enantioselectivity Poor stereocontrol by the chiral catalyst/auxiliary.Screen different chiral catalysts or auxiliaries. Optimize the catalyst loading and reaction temperature; lower temperatures often improve selectivity.[9]
Racemization of the aminonitrile intermediate.The aminonitrile can be configurationally unstable. Analyze the stereochemistry of the intermediate and consider telescoping the hydrolysis step.[1]
Safety Concerns (HCN gas) Use of hazardous cyanide sources like TMSCN or HCN gas.Use safer, non-volatile cyanide salts like KCN or NaCN in a buffered aqueous system.[7]
Chiral Auxiliary-Mediated Alkylation (Myers & Evans)
Issue Potential Cause(s) Suggested Solution(s)
Low Yield Incomplete enolate formation.Ensure the use of a strong, non-nucleophilic base like LDA or LHMDS in the correct stoichiometry.[10]
Side reactions (e.g., O-alkylation).The addition of LiCl can suppress O-alkylation and improve reaction rates.[10]
Difficult cleavage of the chiral auxiliary from the sterically hindered product.For Evans auxiliaries, LiOH/H₂O₂ is effective, but oxygen evolution can be a safety concern on a large scale.[11] For Myers auxiliaries, acidic hydrolysis is typically used.[12]
Low Diastereoselectivity Suboptimal enolate geometry.The choice of base and solvent can influence enolate geometry. For Myers alkylation, LDA in THF is standard.[10] For Evans auxiliaries, sodium or lithium amide bases are common.[13]
Incorrect reaction temperature.Lower temperatures (-78 °C) generally favor higher diastereoselectivity.[14]
Steric hindrance from the substrate.The bulky nature of the desired product may require longer reaction times or more reactive electrophiles.
Incomplete Auxiliary Removal Steric hindrance impeding the cleavage reaction.Optimize cleavage conditions (reagent concentration, temperature, reaction time). For particularly hindered substrates, alternative cleavage methods may be necessary.[15]
Enzymatic Kinetic Resolution
Issue Potential Cause(s) Suggested Solution(s)
Low Conversion (<50%) Enzyme inhibition by substrate or product.Perform the reaction at a lower substrate concentration or use a biphasic system to extract the product as it forms.
Non-optimal reaction conditions (pH, temperature).Screen a range of pH and temperature conditions to find the optimum for the specific enzyme and substrate.
Low Enantiomeric Excess (ee) of Product Low enzyme enantioselectivity for the substrate.Screen different enzymes (e.g., various lipases or acylases). Consider enzyme engineering to improve selectivity.
Racemization of the starting material or product.Analyze the stability of both enantiomers under the reaction conditions.
Difficult Separation of Product and Unreacted Starting Material Similar physical properties of the enantiomers.If resolving an N-acyl derivative, the difference in acidity between the free amino acid and the acylated form can be exploited for separation by extraction.

III. Data Presentation: Comparison of Synthetic Strategies

Parameter Asymmetric Strecker Synthesis Chiral Auxiliary (Myers) Enzymatic Kinetic Resolution
Starting Materials 4-Methyl-2-pentanone, Chiral Amine/Catalyst, Cyanide Source(S,S)-(+)-Pseudoephedrine, Glycine derivative, IsovaleraldehydeRacemic 2-Amino-2,4-dimethylpentanoic acid (or precursor)
Typical Yield 60-85%70-90% (alkylation), 80-95% (hydrolysis)Max 50% (for DKR, >90% is possible)
Typical Enantiomeric Excess 85-99% ee>98% de (alkylation), >99% ee (final)>99% ee
Key Advantages Convergent, uses simple starting materials.High diastereoselectivity, reliable.Very high enantioselectivity, mild conditions.
Key Disadvantages Use of toxic cyanide, potential for racemization.Multi-step, requires stoichiometric chiral auxiliary.Theoretical max yield of 50% (without racemization), requires screening of enzymes.
Scalability Moderate to high, with appropriate safety measures.Moderate, due to stoichiometry and chromatography.High, especially with immobilized enzymes.

IV. Experimental Protocols

Protocol 1: Asymmetric Strecker Synthesis using a Chiral Amine Auxiliary

This protocol is adapted from general procedures for asymmetric Strecker reactions.[16]

  • Imine Formation: In a round-bottom flask under an inert atmosphere, dissolve (R)-phenylglycine amide (1.0 eq) and 4-methyl-2-pentanone (1.1 eq) in methanol. Stir at room temperature for 2-4 hours.

  • Cyanide Addition: Cool the mixture to 0 °C and add a solution of KCN (1.5 eq) in water dropwise. Allow the reaction to stir at room temperature for 24-48 hours. The diastereomeric aminonitrile may precipitate.

  • Isolation of Aminonitrile: Filter the solid precipitate and wash with cold methanol. The diastereomeric ratio can be checked by ¹H NMR.

  • Hydrolysis: Suspend the aminonitrile in 6 M HCl and heat to reflux for 12-24 hours.

  • Work-up and Purification: Cool the reaction mixture and concentrate under reduced pressure. Dissolve the residue in water and wash with an organic solvent (e.g., dichloromethane) to remove the chiral auxiliary. Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically pH 5-6) to precipitate the product. Filter, wash with cold water and then ethanol, and dry under vacuum.

Protocol 2: Myers Asymmetric Alkylation using Pseudoephedrine Auxiliary

This protocol is based on the highly reliable Myers' asymmetric alkylation method.[12][17]

  • Amide Formation: Prepare the pseudoephedrine glycinamide by coupling (S,S)-(+)-pseudoephedrine with a protected glycine derivative, followed by deprotection.

  • Enolate Formation: In a flame-dried flask under argon, dissolve the pseudoephedrine glycinamide (1.0 eq) and anhydrous LiCl (6.0 eq) in THF. Cool the slurry to -78 °C. Add a solution of LDA (2.0 eq) in THF dropwise and stir for 1 hour.

  • Alkylation: Add isobutyl bromide (1.5 eq) to the enolate solution at -78 °C. Allow the reaction to slowly warm to 0 °C and stir for 4-6 hours.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product.

  • Auxiliary Cleavage (Hydrolysis): Dissolve the purified alkylated product in a 1:1 mixture of THF and 1 M H₂SO₄. Heat the mixture to reflux for 12 hours.

  • Purification: Cool the reaction mixture and separate the layers. The aqueous layer contains the amino acid hydrochloride. Wash the aqueous layer with an organic solvent to remove the recovered pseudoephedrine. The aqueous solution can be purified by ion-exchange chromatography, or the free amino acid can be precipitated by adjusting the pH.

Protocol 3: Enzymatic Kinetic Resolution of N-Acetyl Amino Acid

This protocol describes a classic resolution using an acylase enzyme.[][6]

  • Synthesis of Racemic N-Acetyl Amino Acid: Prepare the racemic 2-Amino-2,4-dimethylpentanoic acid using a standard, non-asymmetric method (e.g., Strecker synthesis with ammonia). Acetylate the amino group using acetic anhydride under basic conditions to obtain the racemic N-acetyl derivative.

  • Enzymatic Hydrolysis: Dissolve the racemic N-acetyl amino acid in a buffered aqueous solution (e.g., phosphate buffer, pH 7.5). Add an appropriate acylase (e.g., Acylase I from Aspergillus sp.). The optimal enzyme loading and substrate concentration should be determined in small-scale trials.

  • Reaction Monitoring: Incubate the mixture at the optimal temperature for the enzyme (e.g., 37 °C) with gentle stirring. Monitor the progress of the reaction by measuring the formation of the free amino acid (e.g., by TLC or HPLC). The reaction should be stopped at ~50% conversion.

  • Separation: Once ~50% conversion is reached, stop the reaction (e.g., by heating or adding a denaturing solvent). The resulting mixture contains the desired (R)-2-Amino-2,4-dimethylpentanoic acid and the unreacted (S)-N-acetyl-2-amino-2,4-dimethylpentanoic acid.

  • Purification: Separate the free amino acid from the acetylated amino acid based on their different solubilities or by using ion-exchange chromatography. The unreacted (S)-N-acetyl amino acid can be racemized and recycled.

V. Visualizations

experimental_workflow cluster_synthesis Synthesis Strategy cluster_process Process cluster_output Output strecker Asymmetric Strecker Synthesis reaction Reaction & Work-up strecker->reaction auxiliary Chiral Auxiliary Alkylation auxiliary->reaction enzymatic Enzymatic Resolution enzymatic->reaction purification Purification (Crystallization / Chromatography) reaction->purification analysis Analysis (NMR, HPLC, ee%) purification->analysis product (R)-2-Amino-2,4- dimethylpentanoic acid analysis->product

Caption: General experimental workflow for the production of (R)-2-Amino-2,4-dimethylpentanoic acid.

troubleshooting_tree cluster_yield Troubleshooting Low Yield cluster_ee Troubleshooting Low ee% start Low Yield or Low Enantioselectivity check_reagents Check Reagent Purity & Stoichiometry start->check_reagents Yield Issue catalyst_purity Verify Catalyst/Auxiliary Purity & Loading start->catalyst_purity ee% Issue optimize_conditions Optimize Reaction (Temp, Time, Conc.) check_reagents->optimize_conditions check_workup Review Work-up & Purification Losses optimize_conditions->check_workup optimize_temp Lower Reaction Temperature catalyst_purity->optimize_temp check_racemization Investigate Potential Racemization Pathways optimize_temp->check_racemization

Caption: Decision tree for troubleshooting common issues in asymmetric synthesis.

pathway_comparison start Ketone + Chiral Amine + Cyanide inter1 Diastereomeric Aminonitrile start->inter1 Strecker Reaction start2 Glycine Derivative + Chiral Auxiliary inter2 Alkylated Auxiliary Adduct start2->inter2 Alkylation start3 Racemic Amino Acid Derivative inter3 Enantioselective Reaction start3->inter3 Enzymatic Resolution step1 Hydrolysis inter1->step1 step2 Cleavage inter2->step2 step3 Separation inter3->step3 end_product (R)-Amino Acid step1->end_product step2->end_product step3->end_product

Caption: Comparison of synthetic pathways to (R)-2-Amino-2,4-dimethylpentanoic acid.

References

Detection and removal of impurities in (R)-2-Amino-2,4-dimethylpentanoic acid samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the detection and removal of impurities in (R)-2-Amino-2,4-dimethylpentanoic acid samples.

Frequently Asked Questions (FAQs)

1. What are the common impurities I might encounter in my (R)-2-Amino-2,4-dimethylpentanoic acid sample?

Common impurities can originate from the synthesis process, degradation, or storage. These may include:

  • Enantiomeric Impurity: The corresponding (S)-enantiomer is a common impurity.

  • Diastereomers: If there are other chiral centers in precursor molecules.

  • Starting Materials and Reagents: Unreacted starting materials or residual reagents from the synthesis.

  • By-products: Products from side reactions during the synthesis.[1][2]

  • Degradation Products: Products formed due to improper handling or storage conditions (e.g., oxidation, decarboxylation).

2. Which analytical technique is best for detecting the enantiomeric purity of my sample?

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining enantiomeric purity.[3] You can use either a direct or an indirect method:

  • Direct Method: Utilizes a Chiral Stationary Phase (CSP) column, such as a crown-ether based column, to separate the enantiomers.[4][5]

  • Indirect Method: Involves derivatizing the amino acid with a chiral derivatizing agent (CDA), like Marfey's reagent (FDAA), to form diastereomers that can be separated on a standard achiral (e.g., C18) column.[3][6]

3. How can I detect non-chiral impurities in my sample?

Reversed-phase HPLC with UV or Mass Spectrometry (MS) detection is a powerful technique for identifying and quantifying non-chiral impurities. Gas Chromatography (GC) can also be used, often after derivatization of the amino acid.

4. What are the recommended methods for purifying (R)-2-Amino-2,4-dimethylpentanoic acid?

The choice of purification method depends on the nature and quantity of the impurities. Common techniques include:

  • Recrystallization: Effective for removing many process-related impurities and can sometimes be used for chiral enrichment. The choice of solvent is critical.[7][8]

  • Ion-Exchange Chromatography: Separates compounds based on their net charge, which is useful for separating the amino acid from non-ionic or differently charged impurities.[9][10]

  • Preparative Chiral Chromatography: The most effective method for removing the (S)-enantiomer to achieve high enantiomeric purity.

Troubleshooting Guides

Analytical Issues
Problem Possible Cause(s) Suggested Solution(s)
Poor resolution of enantiomers in chiral HPLC. Improper mobile phase composition.Optimize the mobile phase, including the organic modifier concentration and any additives like acids (e.g., TFA, perchloric acid).[11]
Inappropriate chiral stationary phase (CSP).Select a CSP known to be effective for amino acids, such as a crown-ether or macrocyclic glycopeptide-based column.[4][12]
Low column temperature.Increase the column temperature in small increments to improve peak shape and resolution.
No peak detected for the amino acid in HPLC-UV. The amino acid lacks a strong chromophore.Use a low UV wavelength (e.g., 200-210 nm).[1][11] Consider pre-column derivatization with a UV-active or fluorescent tag.[6]
Incorrect mobile phase pH.Adjust the mobile phase pH to ensure the amino acid is in a suitable ionic state for retention on the column.
Baseline noise or ghost peaks in the chromatogram. Contaminated mobile phase or HPLC system.Use high-purity solvents and filter the mobile phase. Flush the HPLC system thoroughly.
Sample degradation in the autosampler.Keep the autosampler temperature low.
Purification Issues
Problem Possible Cause(s) Suggested Solution(s)
Low yield after recrystallization. The amino acid is too soluble in the chosen solvent.Perform a solvent screen to find a solvent system where the amino acid has high solubility at high temperatures and low solubility at low temperatures.
The cooling process is too rapid.Allow the solution to cool slowly to promote the formation of larger, purer crystals.
Enantiomeric purity does not improve after recrystallization. The sample is a racemic compound or forms a racemic conglomerate.Consider preparative chiral chromatography for enantiomeric purification.
Poor separation in ion-exchange chromatography. Incorrect buffer pH or ionic strength.Optimize the pH of the loading and elution buffers. The pH should be chosen based on the isoelectric point (pI) of the amino acid.[9]
Column overloading.Reduce the amount of sample loaded onto the column.

Experimental Protocols

Protocol 1: Chiral Purity Analysis by Indirect HPLC Method

This protocol describes the determination of enantiomeric purity using a chiral derivatizing agent (Marfey's Reagent) and reversed-phase HPLC.

1. Derivatization Procedure:

  • Dissolve approximately 1 mg of the (R)-2-Amino-2,4-dimethylpentanoic acid sample in 200 µL of 1 M sodium bicarbonate.

  • Add 400 µL of a 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA or Marfey's Reagent) in acetone.[3]

  • Incubate the mixture at 40°C for 1 hour in the dark.

  • Cool the reaction mixture to room temperature and add 200 µL of 2 M HCl to stop the reaction.

  • Evaporate the acetone under a stream of nitrogen.

  • Dilute the remaining aqueous solution with the mobile phase for HPLC analysis.

2. HPLC Conditions:

  • Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 20% to 70% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 340 nm.[3]

Protocol 2: Purification by Recrystallization

This protocol provides a general guideline for the purification of (R)-2-Amino-2,4-dimethylpentanoic acid by recrystallization. The optimal solvent system should be determined experimentally.

1. Solvent Selection:

  • Test the solubility of the amino acid in various solvents (e.g., water, ethanol, isopropanol, acetone, and mixtures thereof) at room temperature and at boiling point.

  • An ideal solvent will dissolve the compound completely at high temperature but sparingly at low temperature.

2. Recrystallization Procedure:

  • Dissolve the crude amino acid in a minimal amount of the chosen hot solvent.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold solvent.

  • Dry the crystals under vacuum.

Visualizations

experimental_workflow cluster_detection Impurity Detection cluster_purification Impurity Removal Sample Crude (R)-2-Amino-2,4- dimethylpentanoic acid Derivatization Derivatization (e.g., with FDAA) Sample->Derivatization Indirect Method HPLC_Analysis HPLC Analysis (Chiral or Achiral) Sample->HPLC_Analysis Direct Method Derivatization->HPLC_Analysis Data_Analysis Data Analysis (Peak Integration) HPLC_Analysis->Data_Analysis Purity_Report Impurity Profile & Enantiomeric Purity Data_Analysis->Purity_Report Crude_Sample Crude Sample Recrystallization Recrystallization Crude_Sample->Recrystallization Chromatography Ion-Exchange or Preparative Chiral HPLC Crude_Sample->Chromatography Pure_Product Purified Product Recrystallization->Pure_Product Chromatography->Pure_Product Analysis Purity Check (via HPLC) Pure_Product->Analysis

Caption: General workflow for the detection and removal of impurities.

troubleshooting_logic Start Poor Chiral Resolution in HPLC Cause1 Mobile Phase Suboptimal? Start->Cause1 Solution1 Optimize Organic Modifier & Additives Cause1->Solution1 Yes Cause2 Incorrect CSP? Cause1->Cause2 No End Resolution Improved Solution1->End Solution2 Use Crown-Ether or Macrocyclic Glycopeptide CSP Cause2->Solution2 Yes Cause3 Derivatization Inefficient? Cause2->Cause3 No Solution2->End Solution3 Verify CDA Quality & Reaction Conditions Cause3->Solution3 Solution3->End

Caption: Troubleshooting logic for poor chiral resolution in HPLC.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Peptides Incorporating (R)- vs (S)-2-Amino-2,4-dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids into peptide structures is a cornerstone of modern therapeutic peptide design. Modifying the stereochemistry at the α-carbon of these residues, for instance by comparing (R)- and (S)-enantiomers, can profoundly influence a peptide's conformation, binding affinity, enzymatic stability, and overall biological activity. This guide provides a comprehensive framework for the systematic comparison of peptides containing the (R)- versus the (S)-enantiomer of 2-Amino-2,4-dimethylpentanoic acid.

Due to the absence of direct comparative studies on this specific amino acid in publicly available literature, this document outlines the essential experimental protocols and data analysis workflows required to conduct such a comparison. The methodologies provided are based on established principles in peptide chemistry and pharmacology.

Hypothetical Comparative Data Summary

The following table illustrates how quantitative data from the proposed experiments would be structured for a direct and clear comparison between two hypothetical peptides: Peptide-X-(S) and Peptide-X-(R).

Biological ParameterAssay TypePeptide-X-(S)Peptide-X-(R)UnitInterpretation
Receptor Binding Affinity (Kᵢ) Radioligand Competition Assay15.2250.8nMLower Kᵢ indicates stronger binding. The (S)-isomer shows significantly higher affinity.
Enzyme Inhibition (IC₅₀) Fluorogenic Inhibition Assay45.7980.1nMLower IC₅₀ indicates greater potency. The (S)-isomer is a more potent inhibitor.[1][2]
Cellular Cytotoxicity (EC₅₀) MTT Cell Viability Assay1.2> 100µMLower EC₅₀ indicates higher cytotoxicity. The (S)-isomer exhibits potent cytotoxic effects.[3]
Proteolytic Stability (t₁/₂) Serum Incubation Assay2.518.7hoursLonger half-life indicates greater stability. The (R)-isomer is more resistant to degradation.[4][5]

Experimental Workflow

The overall process for comparing the two peptide enantiomers follows a structured workflow from synthesis to final biological characterization.

G cluster_0 Peptide Synthesis & Purification cluster_1 Biological Evaluation cluster_2 Data Analysis synthesis_S (S)-Isomer Peptide Synthesis (Fmoc SPPS) purification HPLC Purification synthesis_S->purification synthesis_R (R)-Isomer Peptide Synthesis (Fmoc SPPS) synthesis_R->purification characterization Mass Spectrometry (Confirmation) purification->characterization binding_assay Receptor Binding Assay (Determine Ki) characterization->binding_assay enzyme_assay Enzyme Inhibition Assay (Determine IC50) characterization->enzyme_assay cell_assay Cell Viability Assay (Determine EC50) characterization->cell_assay stability_assay Proteolytic Stability Assay (Determine t½) characterization->stability_assay data_analysis Comparative Analysis of (R) vs (S) Isomers binding_assay->data_analysis enzyme_assay->data_analysis cell_assay->data_analysis stability_assay->data_analysis

Caption: Workflow for synthesis, purification, and comparative biological evaluation of peptide stereoisomers.

Detailed Experimental Protocols

Peptide Synthesis and Characterization

Objective: To synthesize and purify peptides incorporating either the (R)- or (S)-enantiomer of 2-Amino-2,4-dimethylpentanoic acid.

Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) [6][7][8][9]

  • Resin Preparation: Start with a suitable solid support, such as Rink Amide resin for a C-terminal amide. Swell the resin in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Activate the first Fmoc-protected amino acid (3 equivalents) using a coupling agent like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3 eq.) and a base such as DIPEA (N,N-Diisopropylethylamine) (6 eq.) in DMF. Add this solution to the resin and agitate for 1-2 hours. Monitor coupling completion with a Kaiser test.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence. For the key step, incorporate either Fmoc-(R)-2-Amino-2,4-dimethylpentanoic acid-OH or Fmoc-(S)-2-Amino-2,4-dimethylpentanoic acid-OH at the desired position in the sequence.

  • Cleavage and Deprotection: Once the sequence is complete, wash the resin with dichloromethane (DCM). Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dissolve the pellet in a water/acetonitrile mixture. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptides using mass spectrometry (e.g., MALDI-TOF or LC-MS).

Receptor Binding Assay

Objective: To determine the binding affinity (Kᵢ) of the peptides to a target receptor.

Protocol: Radioligand Competition Binding Assay [10][11][12]

  • Reagent Preparation: Prepare cell membranes from a cell line overexpressing the target receptor. Prepare a stock solution of a known radioligand (e.g., ³H- or ¹²⁵I-labeled) for the receptor. Prepare serial dilutions of the (R)- and (S)-isomer peptides.

  • Assay Setup (96-well plate):

    • Total Binding Wells: Add cell membranes and radioligand.

    • Non-specific Binding Wells: Add cell membranes, radioligand, and a high concentration of a known unlabeled ligand.

    • Competition Wells: Add cell membranes, radioligand, and varying concentrations of the test peptides.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow binding to reach equilibrium.

  • Separation: Rapidly separate bound from free radioligand by filtering the contents of each well through a glass fiber filter mat using a cell harvester. The membranes with bound radioligand are trapped on the filter.

  • Detection: Quantify the radioactivity on the filter mat for each well using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test peptides. Determine the IC₅₀ value (concentration of peptide that displaces 50% of the radioligand) from the resulting sigmoidal curve. Calculate the Kᵢ value using the Cheng-Prusoff equation.

Enzyme Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of the peptides against a target enzyme.

Protocol: Fluorogenic Enzyme Activity Assay [13][14]

  • Reagent Preparation: Prepare a solution of the target enzyme and a corresponding fluorogenic substrate. Prepare serial dilutions of the (R)- and (S)-isomer peptides.

  • Assay Setup (96-well plate):

    • Control Wells: Add enzyme and substrate in assay buffer.

    • Inhibitor Wells: Add enzyme, substrate, and varying concentrations of the test peptides in assay buffer.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 30-60 minutes).

  • Detection: Measure the fluorescence signal using a microplate reader at the appropriate excitation and emission wavelengths for the fluorogenic product.

  • Data Analysis: Normalize the data by setting the uninhibited control as 100% activity and a no-enzyme well as 0%. Plot the percentage of enzyme activity against the log concentration of the peptide inhibitors. Fit the data to a dose-response curve to determine the IC₅₀ value.[1][2]

Cell Viability Assay

Objective: To assess the cytotoxic or anti-proliferative effects of the peptides on a target cell line.

Protocol: MTT Assay [3][15][16][17]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the (R)- and (S)-isomer peptides. Include untreated cells as a control. Incubate for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration ~0.5 mg/mL) and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.

  • Detection: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the percentage of viability against the log concentration of the peptides to determine the EC₅₀ value.

Proteolytic Stability Assay

Objective: To determine the half-life (t₁/₂) of the peptides in the presence of proteases.

Protocol: Serum Stability Assay [4][5][18][19]

  • Incubation: Incubate a known concentration of each peptide isomer in human or mouse serum at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the serum-peptide mixture.

  • Quenching: Immediately stop the enzymatic degradation by adding a quenching solution (e.g., acetonitrile with 1% TFA or trichloroacetic acid).

  • Sample Preparation: Centrifuge the quenched samples at high speed to precipitate serum proteins. Collect the supernatant.

  • Analysis: Quantify the amount of intact peptide remaining in the supernatant at each time point using RP-HPLC or LC-MS.

  • Data Analysis: Plot the percentage of intact peptide remaining against time. Fit the data to a one-phase decay curve to calculate the half-life (t₁/₂) of each peptide.

Signaling Pathway Visualization

The peptides under investigation may target specific cellular pathways. For instance, if the peptides are designed to antagonize a G-protein coupled receptor (GPCR), their differential binding affinities would lead to varied downstream signaling responses.

peptide_S Peptide-(S)-Isomer receptor GPCR Target peptide_S->receptor High Affinity (Strong Antagonism) peptide_R Peptide-(R)-Isomer peptide_R->receptor Low Affinity (Weak Antagonism) g_protein Gq Protein receptor->g_protein Blocks Activation plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 Inhibits Hydrolysis ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Intracellular Ca²⁺ Release ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc response Cellular Response ca_release->response pkc->response

Caption: Hypothetical GPCR antagonism pathway showing differential activity of peptide stereoisomers.

References

A Comparative Guide to the Structural Impact of (R)-2-Amino-2,4-dimethylpentanoic Acid versus L-leucine in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The deliberate modification of peptide structures is a cornerstone of modern drug discovery and biomaterial engineering. The introduction of non-proteinogenic amino acids offers a powerful tool to modulate the conformational properties, stability, and biological activity of peptides. This guide provides a detailed comparison of the structural impact of incorporating (R)-2-Amino-2,4-dimethylpentanoic acid, a synthetic α,α-disubstituted amino acid, versus the naturally occurring L-leucine. By examining their intrinsic properties and their influence on peptide secondary structure and stability, this document aims to inform the rational design of novel peptide-based therapeutics and research tools.

(R)-2-Amino-2,4-dimethylpentanoic acid, an analogue of leucine with a methyl group at the α-carbon, introduces significant steric hindrance that dramatically restricts the conformational freedom of the peptide backbone. In contrast, L-leucine, a proteinogenic amino acid, contributes to the formation of common secondary structures like α-helices and β-sheets without imposing such severe constraints. Understanding the distinct structural consequences of incorporating these amino acids is crucial for tailoring peptide conformation and function.

Comparative Analysis: Structural and Physicochemical Properties

The primary difference between (R)-2-Amino-2,4-dimethylpentanoic acid and L-leucine lies in the substitution at the α-carbon. This seemingly minor modification has profound implications for the local and global conformation of a peptide.

Property(R)-2-Amino-2,4-dimethylpentanoic AcidL-leucine
Structure α,α-disubstituted amino acidα-amino acid
Chirality at α-carbon R-configurationS-configuration
Rotational Freedom (φ, ψ angles) Highly restrictedRelatively flexible
Preferred Conformation Induces tight turns (β-turns) and 3(10)-helical structures.[1][2]Readily incorporated into α-helices and β-sheets.
Impact on Secondary Structure Acts as a helix promoter, particularly for the 3(10)-helix, and can disrupt β-sheet formation.[1][2]A common residue in α-helices and β-sheets.
Enzymatic Stability Increased resistance to proteolysis due to steric hindrance at the peptide bond.Susceptible to cleavage by proteases.

Impact on Peptide Conformation

The incorporation of α,α-disubstituted amino acids like (R)-2-Amino-2,4-dimethylpentanoic acid is a well-established strategy for conformationally constraining peptides.[1] The gem-dimethyl group at the α-carbon restricts the possible values of the backbone dihedral angles (φ and ψ), forcing the peptide chain to adopt a more defined and rigid conformation.

L-leucine , with its isobutyl side chain, is a versatile amino acid that can be accommodated in various secondary structures. It is frequently found in α-helices, where its side chain contributes to the hydrophobic core, and in β-sheets.

In contrast, (R)-2-Amino-2,4-dimethylpentanoic acid strongly favors the formation of helical structures, particularly the 3(10)-helix, which is a tighter helix than the more common α-helix.[1][2] This is a direct consequence of the sterically demanding α,α-disubstitution. Peptides containing these modified amino acids often exhibit a higher degree of ordered structure in solution compared to their counterparts containing only proteinogenic amino acids.[1]

Experimental Protocols

To experimentally validate the structural differences imparted by these amino acids, a series of biophysical and biochemical assays are typically employed. Below are detailed protocols for key experiments.

Solid-Phase Peptide Synthesis (Fmoc Chemistry)

Solid-phase peptide synthesis (SPPS) is the standard method for chemically synthesizing peptides. The following protocol outlines the general steps for Fmoc-based SPPS.

Protocol:

  • Resin Swelling: The solid support resin (e.g., Rink Amide resin for a C-terminal amide) is swelled in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The N-terminal Fmoc protecting group is removed using a solution of 20% piperidine in DMF to expose the free amine for the next coupling step.

  • Amino Acid Coupling: The desired Fmoc-protected amino acid (either L-leucine or (R)-2-Amino-2,4-dimethylpentanoic acid) is activated using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) and then added to the resin to form the peptide bond.

  • Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.

  • Repeat Cycle: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.

Protocol:

  • Sample Preparation: A 1-5 mM solution of the purified peptide is prepared in a suitable buffer (e.g., phosphate buffer in H₂O/D₂O 9:1) at a specific pH.

  • Data Acquisition: A series of 1D and 2D NMR experiments are performed, including:

    • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints.

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons.

    • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): For peptides labeled with ¹⁵N, to resolve amide proton signals.

  • Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the peptide sequence.

  • Structural Calculations: The distance restraints obtained from the NOESY spectra, along with dihedral angle restraints derived from coupling constants, are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures consistent with the experimental data.

  • Structure Validation: The quality of the calculated structures is assessed using various validation tools.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive method for analyzing the secondary structure of peptides in solution.

Protocol:

  • Sample Preparation: A dilute solution of the peptide (typically 10-100 µM) is prepared in a non-absorbing buffer (e.g., phosphate buffer).

  • Blank Measurement: A spectrum of the buffer alone is recorded.

  • Sample Measurement: A spectrum of the peptide solution is recorded in the far-UV region (typically 190-260 nm).

  • Data Processing: The buffer spectrum is subtracted from the peptide spectrum. The resulting signal, measured in millidegrees, is converted to molar ellipticity ([θ]) in units of deg·cm²·dmol⁻¹.

  • Secondary Structure Estimation: The shape and magnitude of the CD spectrum are indicative of the peptide's secondary structure content. For example, α-helices show characteristic negative bands around 208 and 222 nm, while β-sheets have a negative band around 218 nm.

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of molecules in the solid state.

Protocol:

  • Crystallization: The purified peptide is subjected to a wide range of crystallization screening conditions (varying precipitants, pH, and temperature) to obtain well-ordered crystals.

  • Crystal Harvesting and Cryo-protection: Suitable crystals are carefully harvested and soaked in a cryoprotectant solution before being flash-cooled in liquid nitrogen.

  • Data Collection: The cryo-cooled crystal is mounted on a goniometer and exposed to a high-intensity X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing: The diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: The phase problem is solved to generate an initial electron density map. A model of the peptide is built into the electron density and refined against the experimental data to obtain the final high-resolution structure.

Enzymatic Stability Assay

This assay determines the resistance of a peptide to degradation by proteases.

Protocol:

  • Peptide Incubation: The peptide is incubated at a specific concentration in a solution containing a protease (e.g., trypsin, chymotrypsin) or in biological fluids like human serum or plasma at 37°C.

  • Time-course Sampling: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Reaction Quenching: The enzymatic reaction in each aliquot is stopped, for example, by adding a strong acid like TFA.

  • Analysis: The amount of intact peptide remaining at each time point is quantified using RP-HPLC or LC-MS.

  • Half-life Determination: The degradation data is plotted, and the half-life (t₁/₂) of the peptide under the specific conditions is calculated.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for peptide synthesis and structural analysis.

Peptide_Synthesis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_purification Purification & Characterization Resin_Swelling Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling Fmoc_Deprotection->Amino_Acid_Coupling Washing Washing Amino_Acid_Coupling->Washing Repeat Repeat Cycle Washing->Repeat Repeat->Fmoc_Deprotection Next Amino Acid Cleavage Cleavage & Deprotection Repeat->Cleavage Final Amino Acid Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Purification->Characterization

Figure 1: Workflow for Solid-Phase Peptide Synthesis.

Structural_Analysis_Workflow cluster_solution Solution-State Analysis cluster_solid Solid-State Analysis cluster_stability Stability Analysis Start Synthesized & Purified Peptide NMR NMR Spectroscopy Start->NMR CD CD Spectroscopy Start->CD XRay X-ray Crystallography Start->XRay Enzyme_Assay Enzymatic Stability Assay Start->Enzyme_Assay Structure_Info Conformational Insights NMR->Structure_Info 3D Structure Dihedral Angles CD->Structure_Info Secondary Structure Content XRay->Structure_Info High-Resolution 3D Structure Stability_Info Stability Profile Enzyme_Assay->Stability_Info Peptide Half-life

Figure 2: Workflow for Peptide Structural and Stability Analysis.

Conclusion

The choice between incorporating (R)-2-Amino-2,4-dimethylpentanoic acid and L-leucine into a peptide sequence has significant and predictable consequences for its structure and stability. L-leucine behaves as a canonical amino acid, readily participating in common secondary structural motifs. In contrast, (R)-2-Amino-2,4-dimethylpentanoic acid acts as a powerful conformational constraint, inducing ordered, helical structures and enhancing resistance to enzymatic degradation.

For researchers and drug developers, the selection of one over the other should be guided by the specific design goals. If a flexible peptide that mimics a natural sequence is desired, L-leucine is the appropriate choice. However, if the objective is to create a conformationally defined, more stable peptide with potentially altered biological activity, the incorporation of (R)-2-Amino-2,4-dimethylpentanoic acid offers a robust strategy. The experimental protocols and workflows provided in this guide offer a comprehensive framework for the synthesis, analysis, and characterization of such modified peptides.

References

A Comparative Guide to the Conformational Analysis of Peptides Incorporating (R)-2-Amino-2,4-dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids into peptides is a cornerstone of modern drug discovery, offering a powerful tool to enhance stability, selectivity, and therapeutic efficacy. Among these, α,α-disubstituted amino acids like (R)-2-Amino-2,4-dimethylpentanoic acid (a derivative of Leucine, hereafter αMeLeu) are particularly valuable. By introducing steric hindrance at the α-carbon, these residues severely restrict the conformational freedom of the peptide backbone, guiding it towards specific secondary structures such as helices and turns.[1][2] This conformational pre-organization can lead to a lower entropic penalty upon binding to a biological target, resulting in enhanced affinity and activity.

This guide provides an objective comparison of the conformational effects induced by such sterically hindered amino acids versus their natural counterparts. Due to the limited availability of specific experimental data for peptides containing (R)-2-Amino-2,4-dimethylpentanoic acid in publicly accessible literature, this guide will use the well-characterized α,α-disubstituted amino acid, Aminoisobutyric acid (Aib) , as a representative model for comparison against the flexible, proteinogenic amino acid Alanine (Ala) . The principles illustrated are directly applicable to understanding the behavior of peptides incorporating αMeLeu and other similar residues.

We will detail the key experimental protocols used for conformational analysis and present comparative data in a structured format to illuminate the profound impact of α,α-disubstitution on peptide structure.

Experimental Protocols for Conformational Analysis

The elucidation of a peptide's three-dimensional structure in solution relies primarily on a combination of Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy.[3][4] These techniques provide complementary information on local dihedral angles and global secondary structure content, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining high-resolution peptide structures in solution.[5] A standard analysis involves a suite of one- and two-dimensional experiments.

Detailed Methodology:

  • Sample Preparation:

    • Synthesize and purify the peptide of interest using standard solid-phase peptide synthesis (SPPS) and reverse-phase HPLC.

    • Dissolve 1-5 mg of the purified peptide in a suitable deuterated solvent (e.g., 90% H₂O/10% D₂O, or organic solvents like CD₃OH or CDCl₃/DMSO-d₆ mixtures for less soluble peptides).[5]

    • Adjust the pH to a value where amide proton exchange is minimized (typically between 3 and 5 for aqueous solutions).[5]

    • Transfer the solution (final concentration 0.5-5 mM) to a high-quality NMR tube.

  • Data Acquisition:

    • Acquire a series of 2D NMR spectra on a high-field spectrometer (≥400 MHz).[6]

    • TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of individual amino acid residues. An isotropic mixing time of ~80 ms is typical.[6]

    • NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): Used to identify protons that are close in space (< 5 Å). This provides crucial distance restraints for structure calculation. ROESY is often preferred for peptides of this size to avoid zero-crossing issues.[6]

    • COSY (Correlated Spectroscopy): Used to measure ³J(HN,Hα) coupling constants, which provide information about the backbone dihedral angle φ.[7]

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign all proton resonances sequentially using the TOCSY and NOESY/ROESY spectra.

    • Integrate NOE cross-peaks and convert them into upper distance restraints.

    • Measure ³J(HN,Hα) coupling constants from high-resolution 1D or COSY spectra.

    • Use the experimental restraints (distances and dihedral angles) in a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides rapid, global information about the secondary structure content of a peptide in solution.[8]

Detailed Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the purified peptide in a suitable buffer that is transparent in the far-UV region (e.g., 10 mM phosphate buffer, pH 7.4).

    • Determine the precise peptide concentration (typically 10-50 µM) using methods like UV absorbance if aromatic residues are present, or by quantitative amino acid analysis.

  • Data Acquisition:

    • Record the CD spectrum in the far-UV range (typically 190-260 nm) using a spectropolarimeter.

    • Acquire spectra at a controlled temperature (e.g., 25°C) in a quartz cuvette with a short path length (e.g., 1 mm).

    • Record a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

  • Data Analysis:

    • Convert the raw data (in millidegrees) to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹.

    • Analyze the resulting spectrum for characteristic signatures of secondary structures (see table below).

    • Use deconvolution software (e.g., K2D3, BeStSel) to estimate the percentage of α-helix, β-sheet, and random coil content.[8]

G cluster_synthesis Peptide Preparation cluster_analysis Conformational Analysis cluster_calculation Structure Determination synthesis Peptide Synthesis (SPPS) purification Purification (HPLC) synthesis->purification verification Mass Verification (MS) purification->verification sample_prep Sample Preparation (Buffer/Solvent) verification->sample_prep nmr NMR Spectroscopy (TOCSY, ROESY) sample_prep->nmr cd CD Spectroscopy sample_prep->cd nmr_analysis NMR Data Analysis (Restraints, Coupling Constants) nmr->nmr_analysis cd_analysis CD Data Analysis (Secondary Structure %) cd->cd_analysis calculation 3D Structure Calculation & Validation nmr_analysis->calculation

General workflow for peptide conformational analysis.

Comparative Conformational Analysis

The fundamental difference between a standard amino acid like Alanine and an α,α-disubstituted one like Aib or αMeLeu lies in the accessible conformational space, often visualized on a Ramachandran plot. The addition of a second substituent at the α-carbon dramatically restricts the allowed backbone dihedral angles (φ, ψ).

G cluster_peptide Peptide Backbone cluster_ala Standard Amino Acid (e.g., Alanine) cluster_aib α,α-Disubstituted AA (e.g., Aib, αMeLeu) peptide Peptide Chain ala Flexible Backbone peptide->ala aib Restricted Backbone peptide->aib ala_angles Wide Range of Allowed (φ, ψ) Angles ala->ala_angles ala_struct Multiple Conformations (Helix, Sheet, Coil) ala_angles->ala_struct aib_angles Narrow Range of Allowed (φ, ψ) Angles aib->aib_angles aib_struct Favors Specific Structures (Helix, Turn) aib_angles->aib_struct G cluster_membrane Cell Membrane cluster_cell Intracellular Signaling peptide Constrained Peptide (e.g., with αMeLeu) receptor GPCR Target peptide->receptor High Affinity Binding gprotein G-Protein Activation receptor->gprotein effector Effector Enzyme (e.g., Adenylyl Cyclase) gprotein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger response Cellular Response second_messenger->response

References

A Comparative Guide to NMR Characterization for the Successful Incorporation of (R)-2-Amino-2,4-dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptides and other molecular scaffolds is a powerful strategy for modulating their pharmacological properties. (R)-2-Amino-2,4-dimethylpentanoic acid, a sterically hindered amino acid, offers unique structural constraints that can enhance proteolytic stability and conformational rigidity. Confirmation of its successful incorporation is paramount and is definitively achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis of the NMR characterization of (R)-2-Amino-2,4-dimethylpentanoic acid against common alternatives, L-leucine and L-tert-leucine, and furnishes detailed experimental protocols to support these findings.

Data Presentation: Comparative NMR Data

The successful incorporation of (R)-2-Amino-2,4-dimethylpentanoic acid can be unequivocally verified by comparing the ¹H and ¹³C NMR spectra of the final product with the data for the free amino acid and by contrasting these with spectra of peptides containing similar natural amino acids. The following tables summarize the key NMR chemical shifts for (R)-2-Amino-2,4-dimethylpentanoic acid and its common alternatives.

Table 1: ¹H NMR Chemical Shifts (ppm) of (R)-2-Amino-2,4-dimethylpentanoic Acid and Alternatives in D₂O

Proton(R)-2-Amino-2,4-dimethylpentanoic acid (Predicted)L-Leucine (Experimental)[1][2]L-tert-Leucine (Experimental)[3]
3.723.7193.94
1.701.701-
1.701.701-
Hδ (CH₃)0.950.949-
Cα-CH₃1.25--
C(CH₃)₃--1.05

Table 2: ¹³C NMR Chemical Shifts (ppm) of (R)-2-Amino-2,4-dimethylpentanoic Acid and Alternatives in D₂O

Carbon(R)-2-Amino-2,4-dimethylpentanoic acid (Predicted)L-Leucine (Experimental)[1][2][4]L-tert-Leucine (Experimental)[3]
60.056.11267.5
45.042.526-
25.026.871-
Cδ (CH₃)22.523.589, 24.751-
Cα-CH₃20.0--
C (CH₃)₃--34.2
(CH₃)₃C --26.8
COOH175.0178.382175.8

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with (R)-2-Amino-2,4-dimethylpentanoic Acid

This protocol outlines the manual solid-phase synthesis of a model peptide incorporating the sterically hindered (R)-2-Amino-2,4-dimethylpentanoic acid using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-(R)-2-Amino-2,4-dimethylpentanoic acid-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • For standard amino acids: In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of OxymaPure in DMF. Add 4 equivalents of DIC. Add the activation mixture to the resin and shake for 1-2 hours.

    • For Fmoc-(R)-2-Amino-2,4-dimethylpentanoic acid-OH: Due to steric hindrance, use a stronger coupling cocktail and longer reaction time. Dissolve 4 equivalents of the amino acid, 4 equivalents of HATU, and 8 equivalents of N,N-diisopropylethylamine (DIPEA) in DMF. Add to the resin and shake for 4-6 hours. A second coupling may be necessary.

  • Washing: After coupling, wash the resin with DMF (5x) and DCM (3x).

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/Water/DTT (92.5:2.5:2.5:2.5) for 3 hours.

  • Peptide Precipitation: Filter the cleavage mixture and precipitate the peptide by adding it to cold diethyl ether.

  • Purification: Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum. Purify the crude peptide by reverse-phase HPLC.

Protocol 2: NMR Sample Preparation and Data Acquisition

Materials:

  • Lyophilized peptide

  • Deuterated solvent (e.g., D₂O or CD₃CN/H₂O)

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve 1-5 mg of the purified, lyophilized peptide in 500 µL of the chosen deuterated solvent. For peptides, a concentration of 1-5 mM is typically sufficient. Ensure the peptide is fully dissolved.

  • NMR Data Acquisition:

    • Transfer the sample to a clean, dry NMR tube.

    • Acquire ¹H NMR, ¹³C NMR, COSY, and HSQC spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

    • For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

    • 2D NMR experiments (COSY and HSQC) are crucial for assigning the proton and carbon signals, especially within the peptide backbone and sidechains.

Mandatory Visualization

NMR_Characterization_Workflow cluster_synthesis Peptide Synthesis cluster_nmr NMR Analysis cluster_confirmation Confirmation of Incorporation SPPS Solid-Phase Peptide Synthesis (incorporating unnatural amino acid) Cleavage Cleavage from Resin SPPS->Cleavage Purification HPLC Purification Cleavage->Purification SamplePrep NMR Sample Preparation Purification->SamplePrep DataAcq 1D & 2D NMR Data Acquisition (1H, 13C, COSY, HSQC) SamplePrep->DataAcq DataProc Data Processing & Analysis DataAcq->DataProc Assignment Resonance Assignment DataProc->Assignment Comparison Compare Spectra to Reference Data Assignment->Comparison Confirmation Successful Incorporation Confirmed Comparison->Confirmation

Caption: Workflow for confirming unnatural amino acid incorporation using NMR.

This comprehensive guide provides the necessary data and protocols for researchers to confidently characterize the incorporation of (R)-2-Amino-2,4-dimethylpentanoic acid into their molecules of interest. The distinct NMR signature of this unnatural amino acid, when compared to its common alternatives, allows for unambiguous confirmation of successful synthesis, a critical step in the development of novel therapeutics and research tools.

References

Navigating the Labyrinth of Peptide Fragmentation: A Comparative Guide to Analyzing Peptides Containing (R)-2-Amino-2,4-dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of non-proteinogenic amino acids into peptide therapeutics offers a powerful strategy to enhance stability, modulate bioactivity, and improve pharmacokinetic profiles. However, the structural novelty of these residues presents a significant analytical challenge, particularly in deciphering their fragmentation patterns during mass spectrometry (MS). This guide provides a comprehensive comparison of the expected mass spectrometric fragmentation behavior of peptides incorporating (R)-2-Amino-2,4-dimethylpentanoic acid, a synthetic leucine analogue, with other relevant amino acids. By leveraging data from structurally similar isomers and other α,α-disubstituted amino acids, this document offers a predictive framework for fragmentation analysis, complete with detailed experimental protocols and visual workflows to aid in experimental design and data interpretation.

(R)-2-Amino-2,4-dimethylpentanoic acid, an α,α-disubstituted amino acid, introduces a gem-dimethyl group at the α-carbon, which sterically hinders the peptide backbone. This structural feature is anticipated to significantly influence peptide fragmentation in mass spectrometry, leading to unique spectral signatures compared to its proteinogenic counterparts. While direct experimental data on peptides containing this specific amino acid is limited in publicly available literature, a robust understanding of its fragmentation can be extrapolated from the well-documented behavior of its isomers, leucine and isoleucine, and other α,α-dialkylated amino acids.

Predicted Fragmentation Behavior of Peptides with (R)-2-Amino-2,4-dimethylpentanoic Acid

The fragmentation of peptides is predominantly achieved through methods like Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD). CID typically yields b- and y-type ions from the cleavage of amide bonds, while ETD results in c- and z-type ions from the cleavage of the N-Cα bond.

For peptides containing (R)-2-Amino-2,4-dimethylpentanoic acid, the gem-dimethyl group at the α-carbon is expected to influence fragmentation in several ways:

  • Steric Hindrance: The bulky dimethyl group may sterically hinder cleavage at the adjacent peptide bonds, potentially leading to a lower abundance of b- and y-ions at that position compared to peptides with less hindered residues.

  • Enhanced Side-Chain Fragmentation: Similar to its isomers, leucine and isoleucine, the side chain of (R)-2-Amino-2,4-dimethylpentanoic acid is susceptible to fragmentation. This can lead to the formation of diagnostic ions that help in its identification.

  • Charge-Remote Fragmentation: The presence of a fixed charge, often introduced during derivatization or present in certain sequences, can induce fragmentation at sites remote from the charge, a process that can be influenced by the bulky side chain.

The fragmentation pathways of peptides are crucial for their sequencing and identification. The following diagram illustrates the common fragmentation nomenclature.

Fmoc Solid-Phase Peptide Synthesis Workflow Resin Resin Support Deprotection1 Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection1 Washing1 Washing (DMF) Deprotection1->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA in DMF) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat for each Amino Acid Washing2->Repeat n-1 cycles Deprotection2 Final Fmoc Deprotection Repeat->Deprotection2 Cleavage Cleavage from Resin (e.g., TFA cocktail) Deprotection2->Cleavage Precipitation Precipitation & Washing (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (LC-MS/MS) Purification->Analysis LC-MS/MS Analysis Workflow Sample Purified Peptide Sample LC Liquid Chromatography (Reverse Phase) Sample->LC ESI Electrospray Ionization (ESI) LC->ESI MS1 Mass Analyzer 1 (Precursor Ion Selection) ESI->MS1 CID_ETD Fragmentation Cell (CID or ETD) MS1->CID_ETD MS2 Mass Analyzer 2 (Fragment Ion Detection) CID_ETD->MS2 Detector Detector MS2->Detector Data Data Analysis Detector->Data

Enhancing Peptide Longevity: A Comparative Guide to Enzymatic Stability Using (R)-2-Amino-2,4-dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the inherent instability of therapeutic peptides in the face of enzymatic degradation remains a critical hurdle. This guide provides a comparative analysis of strategies to enhance peptide stability, with a focus on the promising, yet under-explored, non-proteinogenic amino acid (R)-2-Amino-2,4-dimethylpentanoic acid. By leveraging steric hindrance, this modified amino acid presents a compelling strategy to prolong the half-life and improve the therapeutic efficacy of peptide-based drugs.

The therapeutic potential of peptides is often limited by their rapid in vivo degradation by proteases. A key strategy to overcome this is the incorporation of unnatural amino acids designed to resist enzymatic cleavage. (R)-2-Amino-2,4-dimethylpentanoic acid, with its gem-dimethyl group at the alpha-carbon, is hypothesized to provide significant steric hindrance to the approach of proteases, thereby protecting the adjacent peptide bonds from hydrolysis.

Comparative Analysis of Peptide Stabilization Strategies

While specific quantitative data for peptides containing (R)-2-Amino-2,4-dimethylpentanoic acid is not yet widely published, we can infer its potential by comparing the structural strategy of steric hindrance to other established methods of enhancing enzymatic stability. The following table summarizes these approaches, providing a framework for considering the incorporation of this novel amino acid.

StrategyMechanism of ActionAdvantagesDisadvantages
(R)-2-Amino-2,4-dimethylpentanoic acid Incorporation Steric Hindrance: The bulky gem-dimethyl group at the α-carbon physically blocks the active site of proteolytic enzymes.Potentially high resistance to a broad range of proteases; maintains peptide backbone conformation in the vicinity of the modification.May alter peptide-receptor binding affinity; synthesis can be more complex and costly than standard amino acids.
D-Amino Acid Substitution Stereochemical Incompatibility: Proteases are stereospecific for L-amino acids and cannot effectively bind to or cleave peptide bonds involving D-amino acids.[1][2][3]High resistance to proteolysis; relatively straightforward to incorporate during synthesis.Can significantly alter peptide secondary structure and biological activity; may induce immunogenicity.[2]
N-Methylation Backbone Modification: Methylation of the amide nitrogen prevents the formation of hydrogen bonds necessary for protease recognition and binding.[4]Increases resistance to proteases; can improve membrane permeability.[4]Can alter peptide conformation and receptor binding; synthesis requires specific protocols.
PEGylation Macromolecular Shielding: Covalent attachment of polyethylene glycol (PEG) chains creates a hydrophilic shield around the peptide, sterically hindering protease access.Significantly increases hydrodynamic size, reducing renal clearance and proteolysis; improves solubility.Can reduce binding affinity; increases overall molecular weight, potentially affecting tissue distribution; potential for immunogenicity against PEG.
Cyclization Conformational Rigidity: Head-to-tail or side-chain cyclization restricts the peptide's flexibility, making it a poorer substrate for proteases.Enhances stability against both endo- and exopeptidases; can pre-organize the peptide into a bioactive conformation.May reduce binding affinity if the cyclic conformation is not optimal; synthesis and purification can be challenging.

Experimental Protocols for Assessing Enzymatic Stability

To empirically determine the stabilizing effect of incorporating (R)-2-Amino-2,4-dimethylpentanoic acid, rigorous in vitro enzymatic stability assays are essential. Below are detailed protocols for assessing peptide stability against common proteases.

General Experimental Workflow

The following diagram illustrates the typical workflow for an in vitro peptide stability assay.

Experimental Workflow for Peptide Stability Assay Experimental Workflow for Peptide Stability Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Peptide_Synthesis Peptide Synthesis (with and without modification) Stock_Solution Prepare Peptide Stock Solutions Peptide_Synthesis->Stock_Solution Incubation Incubate Peptide with Enzyme at 37°C Stock_Solution->Incubation Enzyme_Solution Prepare Enzyme Stock Solution Enzyme_Solution->Incubation Time_Points Collect Aliquots at Various Time Points Incubation->Time_Points Quench Quench Reaction (e.g., with acid) Time_Points->Quench Analysis Analyze by RP-HPLC or LC-MS Quench->Analysis Data_Analysis Quantify Remaining Peptide and Determine Half-life Analysis->Data_Analysis

Caption: A generalized workflow for conducting in vitro enzymatic stability assays of peptides.

Protocol 1: Stability Assay with Trypsin

Objective: To assess the stability of a peptide containing (R)-2-Amino-2,4-dimethylpentanoic acid against the endopeptidase trypsin, which cleaves at the C-terminus of lysine and arginine residues.

Materials:

  • Test peptide and unmodified control peptide

  • Trypsin (TPCK-treated, sequencing grade)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system or LC-MS

Procedure:

  • Preparation:

    • Dissolve the test and control peptides in the Tris-HCl buffer to a final concentration of 1 mg/mL.

    • Prepare a stock solution of trypsin in the same buffer at a concentration of 1 mg/mL.

  • Incubation:

    • In a microcentrifuge tube, combine 90 µL of the peptide solution with 10 µL of the trypsin solution (final enzyme:substrate ratio of 1:10 w/w).

    • Incubate the reaction mixture at 37°C.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 10 µL aliquot of the reaction mixture.

  • Quenching:

    • Immediately add the aliquot to 90 µL of a quenching solution (e.g., 10% TFA in ACN) to stop the enzymatic reaction.

  • Analysis:

    • Analyze the quenched samples by RP-HPLC or LC-MS.

    • Monitor the disappearance of the peak corresponding to the intact peptide over time.

  • Data Analysis:

    • Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point.

    • Plot the percentage of remaining peptide against time to determine the peptide's half-life (t₁/₂).

Protocol 2: Stability Assay with Chymotrypsin

Objective: To evaluate the peptide's stability against chymotrypsin, which primarily cleaves at the C-terminus of large hydrophobic residues like phenylalanine, tryptophan, and tyrosine.

Materials:

  • Test peptide and unmodified control peptide

  • Chymotrypsin (TLCK-treated)

  • Tris-HCl buffer (100 mM, containing 10 mM CaCl₂, pH 7.8)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • RP-HPLC system or LC-MS

Procedure:

  • Preparation:

    • Follow the same preparation steps as in the trypsin assay, using the chymotrypsin buffer.

  • Incubation:

    • Combine 90 µL of the peptide solution with 10 µL of the chymotrypsin solution (final enzyme:substrate ratio of 1:20 w/w).

    • Incubate at 37°C.

  • Time-Point Sampling, Quenching, Analysis, and Data Analysis:

    • Follow steps 3-6 from the trypsin protocol.

Protocol 3: Stability Assay with Pepsin

Objective: To determine the peptide's stability in a simulated gastric environment using pepsin, which has broad specificity but preferentially cleaves at the C-terminus of hydrophobic and aromatic residues.[5][6]

Materials:

  • Test peptide and unmodified control peptide

  • Pepsin

  • HCl solution (10 mM, pH 2.0)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • RP-HPLC system or LC-MS

Procedure:

  • Preparation:

    • Dissolve the peptides in the HCl solution to a final concentration of 1 mg/mL.

    • Prepare a pepsin stock solution in the same acidic buffer.

  • Incubation:

    • Combine the peptide and pepsin solutions to achieve a final enzyme:substrate ratio of 1:20 (w/w).[6]

    • Incubate at 37°C.

  • Time-Point Sampling, Quenching, Analysis, and Data Analysis:

    • Follow steps 3-6 from the trypsin protocol. For quenching, a solution that raises the pH above 6.0 (e.g., Tris buffer) can also be used to irreversibly inactivate pepsin.

Relevant Signaling Pathway: GPCR Activation by a Peptide Agonist

Many therapeutic peptides exert their effects by acting as ligands for G-protein coupled receptors (GPCRs). Enhancing the stability of such peptides is crucial for maintaining a sufficient concentration to effectively activate these signaling pathways.

GPCR Signaling Pathway GPCR Signaling Pathway Activated by a Peptide Agonist cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Peptide Stabilized Peptide Agonist (e.g., containing (R)-2-Amino-2,4-dimethylpentanoic acid) GPCR G-Protein Coupled Receptor (GPCR) Peptide->GPCR Binding G_Protein Heterotrimeric G-Protein (αβγ subunits) GPCR->G_Protein Activation G_alpha Gα-GTP G_Protein->G_alpha GDP/GTP Exchange & Dissociation G_betagamma Gβγ G_Protein->G_betagamma Dissociation Effector Effector Protein (e.g., Adenylyl Cyclase) G_alpha->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: A simplified diagram of a G-protein coupled receptor (GPCR) signaling cascade initiated by a peptide agonist.

By incorporating sterically hindering amino acids like (R)-2-Amino-2,4-dimethylpentanoic acid, researchers can develop more robust peptide therapeutics with improved pharmacokinetic profiles, ultimately leading to more effective treatments for a wide range of diseases. The provided protocols offer a starting point for the systematic evaluation of this and other peptide stabilization strategies.

References

Comparative study of different synthetic routes for (R)-2-Amino-2,4-dimethylpentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Amino-2,4-dimethylpentanoic acid, a non-proteinogenic α,α-disubstituted amino acid, is a valuable chiral building block in medicinal chemistry and drug development. Its synthesis requires precise stereochemical control to obtain the desired enantiomer. This guide provides a comparative analysis of two prominent asymmetric synthetic routes: the Schöllkopf bis-lactim ether method and the Myers pseudoephenamine amide alkylation.

At a Glance: Comparison of Synthetic Routes

ParameterSchöllkopf Bis-Lactim Ether MethodMyers Pseudoephenamine Amide Method
Chiral Auxiliary L-Valine methyl ester(1S,2S)-Pseudoephenamine
Key Intermediate Chiral bis-lactim ether of cyclo(L-Ala-L-Ala)Chiral pseudoephenamine alaninamide pivaldimine
Key Reaction Diastereoselective alkylation of a lithiated bis-lactim etherDiastereoselective alkylation of an enolate
Diastereoselectivity High (typically >95% d.e.)High (typically >90% d.e.)
Yield Good to excellentHigh
Reagents n-Butyllithium, isobutyl halide, hydrochloric acidPivaloyl chloride, pivaldehyde, LDA, isobutyl halide, acid/base for hydrolysis
Recovery of Auxiliary Yes, as L-valine methyl esterYes
Scalability Demonstrated on a laboratory scaleSuitable for laboratory scale

Synthetic Route 1: Schöllkopf Bis-Lactim Ether Method

This method, pioneered by Ulrich Schöllkopf, utilizes a chiral bis-lactim ether derived from L-valine and L-alanine to induce asymmetry in the alkylation step. The steric hindrance provided by the isopropyl group of the valine auxiliary directs the incoming alkyl group to the opposite face of the molecule, leading to high diastereoselectivity.

Experimental Protocol

1. Preparation of the Bis-Lactim Ether of cyclo(L-Val-Gly): L-Valine methyl ester is reacted with 2,5-dimethoxy-3,6-dihydropyrazine to form the chiral bis-lactim ether intermediate.

2. Asymmetric Alkylation: The bis-lactim ether is deprotonated at a low temperature (-78 °C) using a strong base such as n-butyllithium in anhydrous tetrahydrofuran (THF) to form a nucleophilic lithio derivative. This intermediate is then alkylated with an isobutyl halide (e.g., isobutyl iodide or bromide) to introduce the isobutyl side chain. The reaction mixture is carefully quenched after the alkylation is complete. The diastereomeric excess of the product is typically greater than 95%.[1]

3. Hydrolysis and Isolation: The resulting alkylated bis-lactim ether is hydrolyzed with dilute hydrochloric acid. This step cleaves the auxiliary and liberates the methyl ester of (R)-2-amino-2,4-dimethylpentanoic acid. The chiral auxiliary, L-valine methyl ester, can be recovered. The desired amino acid ester is then isolated and can be further hydrolyzed to the free amino acid if required.

Logical Workflow

Schollkopf_Method A L-Valine Methyl Ester B Bis-Lactim Ether Intermediate A->B Reaction with 2,5-dimethoxy-3,6-dihydropyrazine C Lithiated Intermediate B->C n-BuLi, THF, -78°C D Alkylated Bis-Lactim Ether C->D Isobutyl Halide E (R)-2-Amino-2,4-dimethylpentanoic acid Methyl Ester D->E Aq. HCl Hydrolysis F Recovered L-Valine Methyl Ester D->F Aq. HCl Hydrolysis

Caption: Schöllkopf bis-lactim ether synthesis workflow.

Synthetic Route 2: Myers Asymmetric Alkylation of Pseudoephenamine Amide

This approach, developed by Andrew G. Myers, employs pseudoephenamine as a chiral auxiliary. An alaninamide derived from pseudoephenamine is converted to a pivaldimine, which is then deprotonated and alkylated with high diastereoselectivity.

Experimental Protocol

1. Preparation of Pseudoephenamine Alaninamide Pivaldimine: (1S,2S)-Pseudoephenamine is coupled with N-Boc-L-alanine using a mixed anhydride method (e.g., with pivaloyl chloride). The Boc protecting group is subsequently removed with hydrochloric acid, and the resulting alaninamide is converted to the pivaldimine by reaction with pivaldehyde.[2]

2. Diastereoselective Alkylation: The pseudoephenamine alaninamide pivaldimine is treated with a strong base like lithium diisopropylamide (LDA) in THF at low temperature to form the corresponding lithium enolate. This enolate then reacts with an isobutyl halide. The chiral scaffold of the pseudoephenamine directs the alkylation to afford the desired diastereomer with high selectivity.[2]

3. Hydrolysis and Product Isolation: The alkylated product is hydrolyzed under acidic or basic conditions to cleave the chiral auxiliary and the imine, yielding (R)-2-amino-2,4-dimethylpentanoic acid. The pseudoephenamine auxiliary can be recovered. This method is noted for its mild hydrolysis conditions which can provide the final amino acid without salt contaminants.[2]

Logical Workflow

Myers_Method A (1S,2S)-Pseudoephenamine + N-Boc-L-Alanine B Pseudoephenamine Alaninamide A->B Coupling & Boc Deprotection C Pivaldimine Intermediate B->C Pivaldehyde D Lithium Enolate C->D LDA, THF E Alkylated Intermediate D->E Isobutyl Halide F (R)-2-Amino-2,4-dimethylpentanoic acid E->F Hydrolysis G Recovered Pseudoephenamine E->G Hydrolysis

Caption: Myers pseudoephenamine amide alkylation workflow.

Conclusion

Both the Schöllkopf and Myers methods provide effective and highly diastereoselective routes to (R)-2-amino-2,4-dimethylpentanoic acid. The choice between the two may depend on the availability of starting materials, familiarity with the specific reaction conditions, and the desired scale of the synthesis. The Schöllkopf method is a classic and well-established procedure, while the Myers method offers the advantage of potentially milder hydrolysis conditions. For any specific application, it is recommended to perform small-scale trials to optimize the reaction conditions for the desired outcome.

References

A Comparative Guide to Determining the Chiral Purity of (R)-2-Amino-2,4-dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

The stereochemical identity of active pharmaceutical ingredients (APIs) is a critical parameter in drug development and manufacturing. For chiral molecules such as (R)-2-Amino-2,4-dimethylpentanoic acid, a non-proteinogenic amino acid, ensuring high enantiomeric purity is essential for guaranteeing therapeutic efficacy and safety. This guide provides an objective comparison of the primary analytical techniques for determining its chiral purity, supported by established experimental protocols and representative data.

Overview of Analytical Methodologies

The determination of enantiomeric purity for chiral amino acids can be accomplished through several advanced analytical techniques. The most prominent and widely adopted methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers a unique set of advantages and is suited for different analytical requirements concerning sensitivity, speed, and sample preparation.

The choice of method can be broadly categorized into two strategies:

  • Direct Methods: The enantiomers are separated directly on a chiral stationary phase (CSP) or with a chiral mobile phase additive (CMPA).[1] This approach is often preferred for its simplicity, as it avoids additional sample preparation steps.[2]

  • Indirect Methods: The enantiomers are first derivatized with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers, having different physical properties, can then be separated on a standard, achiral stationary phase.[1][3] This method is particularly valuable when high sensitivity is required.[1]

Below is a workflow illustrating the decision-making process for selecting an appropriate analytical method.

G cluster_0 Method Selection for Chiral Purity Analysis cluster_1 Indirect Approach cluster_2 Direct Approach Analyte (R)-2-Amino-2,4-dimethylpentanoic acid Decision Direct or Indirect Separation? Analyte->Decision Derivatization Derivatize with Chiral Agent (e.g., Marfey's Reagent) Decision->Derivatization Indirect ChiralSep Separation on Chiral Stationary Phase (CSP) or with Chiral Mobile Phase Additive (CMPA) Decision->ChiralSep Direct Diastereomers Diastereomeric Mixture Derivatization->Diastereomers AchiralSep Separation on Achiral Column (e.g., C18 HPLC, standard GC) Diastereomers->AchiralSep

Figure 1: General workflow for chiral purity analysis.

Comparative Analysis of Key Techniques

The following table summarizes the primary methods used for the chiral analysis of amino acids, providing a direct comparison of their operational principles, performance characteristics, and typical applications.

Parameter Chiral HPLC Chiral GC Chiral SFC Chiral NMR
Principle Separation based on differential interaction with a Chiral Stationary Phase (CSP) or formation of diastereomers.[1]Separation of volatile derivatives on a chiral capillary column.[4]Separation using supercritical CO2 as the primary mobile phase on a chiral column.[5]Discrimination of diastereomeric derivatives or complexes via chemical shift differences.[6][7]
Sample Prep Can be direct (underivatized) or indirect (derivatized).[2]Derivatization to volatile esters/amides is mandatory.[8]Typically direct analysis of underivatized compounds is possible.[5]Requires derivatization with a Chiral Derivatizing Agent (CDA) or use of a Chiral Solvating Agent (CSA).[9]
Speed Moderate (5-30 min).[10]Moderate to Fast (10-30 min).[11]Very Fast (< 7 min, with some methods < 1 min).[5]Fast (< 90 min for sample prep and analysis).[9]
Sensitivity High, especially with UV or MS detectors.[4]Very High, particularly with Mass Spectrometry (MS) detection.[8]High, compatible with MS detection.[5]Relatively Low.
Resolution Excellent resolution is achievable.[12]Excellent resolution.[11]Excellent resolution.[5]Moderate, dependent on field strength and agent.
Advantages Versatile (direct/indirect), widely available, robust.[1]High efficiency and sensitivity.[4]Extremely fast, "green" (less organic solvent), high throughput.[5]Non-separative, provides structural information, simple sample prep.[9]
Disadvantages Slower than SFC, can use significant solvent.Destructive, requires derivatization which can introduce errors.[4]Requires specialized instrumentation.Low sensitivity, may require higher analyte concentration.

Experimental Protocols

Detailed methodologies for the most common and effective techniques are provided below. These protocols are based on established procedures for amino acid analysis and can be adapted for (R)-2-Amino-2,4-dimethylpentanoic acid.

Indirect Method: HPLC with Chiral Derivatization

This method involves reacting the amino acid with a chiral derivatizing agent, Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA), to form diastereomers that can be separated on a standard reversed-phase C18 column.[1]

G Sample Amino Acid Sample ((R/S)-2-Amino-2,4-dimethylpentanoic acid) Deriv Add Marfey's Reagent (FDAA) in NaHCO3 buffer Sample->Deriv Incubate Incubate at 40°C for 1 hour Deriv->Incubate Neutralize Neutralize with HCl Incubate->Neutralize Analyze Inject into RP-HPLC System (C18 Column) Neutralize->Analyze Detect UV Detection at 340 nm Analyze->Detect

Figure 2: Workflow for the indirect HPLC-CDA method.

Protocol:

  • Sample Preparation: Dissolve approximately 50 nmol of the amino acid sample in 100 µL of 1 M sodium bicarbonate.[1]

  • Derivatization: Add 200 µL of a 1% (w/v) solution of Marfey's reagent (FDAA) in acetone. Incubate the mixture at 40 °C for 1 hour in the dark.[1]

  • Neutralization: Cool the reaction mixture to room temperature and neutralize with 100 µL of 2 M HCl.[1]

  • Final Dilution: Evaporate the acetone and dilute the sample with the mobile phase for HPLC analysis.[1]

HPLC Conditions:

  • Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[1]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[1]

  • Gradient: Linear gradient from 10% to 60% B over 30 minutes.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 340 nm.[1]

Representative Data:

EnantiomerRetention Time (min)Resolution (Rs)
L-Amino Acid Derivative22.5\multirow{2}{*}{> 2.0}
D-Amino Acid Derivative24.1
(Data is representative for a typical amino acid separation using this method)
Direct Method: HPLC with a Chiral Stationary Phase (CSP)

Direct analysis on a CSP is a preferred method as it requires no derivatization, reducing sample preparation time and potential sources of error.[2] Macrocyclic glycopeptide phases, such as those based on teicoplanin, are particularly effective for underivatized amino acids.[2][13]

G Sample Dissolve Amino Acid Sample in Mobile Phase Inject Inject into HPLC System Sample->Inject CSP_Column Separation on Chiral Column (e.g., Astec CHIROBIOTIC T) Inject->CSP_Column Detect LC-MS or UV Detection CSP_Column->Detect

Figure 3: Workflow for the direct HPLC-CSP method.

Protocol:

  • Sample Preparation: Dissolve the (R)-2-Amino-2,4-dimethylpentanoic acid sample directly in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

  • Analysis: Inject the sample directly into the HPLC system equipped with a chiral column.

HPLC Conditions:

  • Column: Astec CHIROBIOTIC® T (teicoplanin-based CSP), 25 cm x 4.6 mm I.D., 5 µm.[2]

  • Mobile Phase: A simple, LC-MS compatible mobile phase such as water:methanol:formic acid is often effective.[2] The exact ratio should be optimized, but a starting point could be 50:50:0.1 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm or Mass Spectrometry (MS).

Representative Data:

EnantiomerRetention Time (min)Resolution (Rs)
D-Enantiomer8.1\multirow{2}{*}{> 1.8}
L-Enantiomer9.5
(Data is representative for a typical underivatized amino acid separation on a CHIROBIOTIC T column)
Direct Method: Supercritical Fluid Chromatography (SFC)

SFC provides an ultra-fast alternative for chiral separations, using supercritical CO2 as the main mobile phase component.[5] Crown ether-based CSPs have demonstrated excellent performance for the analysis of native amino acids.[5]

Protocol:

  • Sample Preparation: Dissolve the amino acid sample in a solvent compatible with the SFC mobile phase, typically methanol or ethanol.

  • Analysis: Inject the sample into the SFC-MS/MS system.

SFC-MS/MS Conditions:

  • Column: CROWNPAK CR-I(+) (150 mm x 4.6 mm I.D., 5 µm).[5]

  • Mobile Phase: Supercritical CO2 with a modifier (e.g., Methanol/water with trifluoroacetic acid).[5] A typical ratio might be CO2/modifier at 60/40.

  • Flow Rate: 3.0 mL/min.[5]

  • Outlet Pressure: 15 MPa.

  • Column Temperature: 40 °C.

  • Detection: Tandem Mass Spectrometry (MS/MS).

Representative Data:

EnantiomerRetention Time (min)Resolution (Rs)
D-Enantiomer0.85\multirow{2}{*}{> 2.5}
L-Enantiomer0.98
(Data demonstrates the potential for sub-minute enantioseparation with high resolution using SFC)[5]

Conclusion

The selection of an optimal method for determining the chiral purity of (R)-2-Amino-2,4-dimethylpentanoic acid depends on the specific requirements of the analysis.

  • Chiral HPLC (Indirect Method) is robust, highly sensitive, and uses standard instrumentation, making it suitable for quality control labs where high accuracy is paramount.[1]

  • Chiral HPLC (Direct Method) offers simplicity and reduced sample preparation time, ideal for routine screening.[2]

  • Chiral SFC is the superior choice for high-throughput screening environments due to its unparalleled speed and reduced environmental impact.[5]

  • Chiral NMR serves as a valuable orthogonal technique, providing rapid confirmation of enantiomeric excess without chromatographic separation, though with lower sensitivity.[9]

For drug development professionals, employing at least two of these methods (e.g., a direct chromatographic technique like SFC and an indirect HPLC method) can provide orthogonal data, ensuring a comprehensive and reliable assessment of chiral purity.

References

A Crystallographic Comparison: Peptides Containing α,α-Disubstituted Amino Acids, with a Focus on Analogs of (R)-2-Amino-2,4-dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids into peptide structures is a powerful strategy for modulating their conformation, stability, and biological activity. Among these, α,α-disubstituted amino acids, such as (R)-2-Amino-2,4-dimethylpentanoic acid, are of significant interest due to the profound conformational constraints they impose. This guide provides a comparative analysis of the X-ray crystallographic data of peptides containing α,α-disubstituted amino acids, with a particular focus on α-aminoisobutyric acid (Aib) as a well-studied analog to predict the structural impact of (R)-2-Amino-2,4-dimethylpentanoic acid.

Introduction to (R)-2-Amino-2,4-dimethylpentanoic Acid and its Analogs

(R)-2-Amino-2,4-dimethylpentanoic acid is a chiral α,α-disubstituted amino acid. The presence of two substituents on the α-carbon sterically restricts the available conformational space of the peptide backbone, often promoting the formation of stable secondary structures like helices.[1] Due to the limited availability of direct crystallographic studies on peptides containing this specific amino acid, we will draw comparisons with peptides incorporating the achiral α,α-dimethylated amino acid, α-aminoisobutyric acid (Aib). Aib is a potent helix inducer, and its effects on peptide conformation have been extensively documented through X-ray crystallography.[2][3]

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters from studies of peptides containing Aib, which can serve as a predictive model for peptides incorporating (R)-2-Amino-2,4-dimethylpentanoic acid. The data highlights the propensity of these modified peptides to adopt helical conformations.

Peptide SequenceSpace GroupUnit Cell Dimensions (Å)Resolution (Å)Conformation HighlightsReference
Boc-Leu-Aib-Val-Ala-Leu-Aib-Val-d-Ala-d-Leu-Leu-Val-Phe-Val-Aib-d-Val-Leu-Phe-Val-Val-OMeC2a=34.679, b=12.866, c=31.915, β=96.511°Not SpecifiedRight-handed α-helix[4]
Z-(Aib)5-OHP21/ca=11.23, b=19.34, c=17.91, β=109.4°Not Specified310-helix[3]
Boc-Aib-Ala-Leu-Aib-Ala-Leu-Aib-Ala-Leu-Aib-OMeP21a=10.12, b=19.87, c=15.43, β=92.3°Not Specifiedα-helix[3]

Conformational Effects of α,α-Disubstitution

The incorporation of α,α-disubstituted amino acids like Aib, and by extension (R)-2-Amino-2,4-dimethylpentanoic acid, has a profound impact on the peptide's secondary structure. The steric hindrance from the gem-dimethyl groups of Aib restricts the Ramachandran angles (φ, ψ) to the helical regions, strongly favoring the formation of either α-helices or 310-helices.[2][3] This contrasts with peptides composed solely of standard proteinogenic amino acids, which can adopt a wider range of conformations, including β-sheets and random coils.

The choice between an α-helix and a 310-helix in Aib-containing peptides is influenced by factors such as the peptide length and the surrounding sequence.[3] Shorter Aib-rich sequences often adopt a 310-helical conformation, which is a more tightly wound helix.

Experimental Protocols

Peptide Synthesis

Peptides containing (R)-2-Amino-2,4-dimethylpentanoic acid or other α,α-disubstituted amino acids can be synthesized using solid-phase peptide synthesis (SPPS).

Workflow for Solid-Phase Peptide Synthesis:

Resin Resin Support Coupling1 Couple first protected (R)-2-Amino-2,4-dimethylpentanoic acid Resin->Coupling1 Deprotection1 Remove N-terminal protecting group Coupling1->Deprotection1 Coupling2 Couple next protected amino acid Deprotection1->Coupling2 Deprotection2 Remove N-terminal protecting group Coupling2->Deprotection2 Repeat Repeat coupling and deprotection cycles Deprotection2->Repeat Cleavage Cleave peptide from resin Repeat->Cleavage Purification Purify peptide (e.g., HPLC) Cleavage->Purification PurifiedPeptide Purified Peptide Screening Crystallization Screening (Vapor Diffusion) PurifiedPeptide->Screening Optimization Optimization of Crystal Growth Conditions Screening->Optimization CrystalHarvesting Crystal Harvesting and Cryo-protection Optimization->CrystalHarvesting DataCollection X-ray Diffraction Data Collection CrystalHarvesting->DataCollection StructureSolution Structure Solution (Phasing) DataCollection->StructureSolution Refinement Model Building and Refinement StructureSolution->Refinement Validation Structure Validation and Deposition Refinement->Validation cluster_0 Molecular Level cluster_1 Conformational Impact cluster_2 Structural Outcome Disubstitution α,α-Disubstitution ((R)-2-Amino-2,4-dimethylpentanoic acid) StericHindrance Increased Steric Hindrance Disubstitution->StericHindrance RestrictedDihedrals Restricted φ/ψ Angles StericHindrance->RestrictedDihedrals HelicalPropensity Increased Propensity for Helical Conformations RestrictedDihedrals->HelicalPropensity DefinedStructure More Defined and Rigid Secondary Structure HelicalPropensity->DefinedStructure

References

A Comparative Guide to the Influence of (R)-2-Amino-2,4-dimethylpentanoic Acid and Other Non-Natural Amino Acids on Peptide Helicity and Folding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel peptide-based therapeutics with enhanced structural stability and biological activity, the incorporation of non-natural amino acids has emerged as a powerful strategy. This guide provides a comparative analysis of the effects of (R)-2-Amino-2,4-dimethylpentanoic acid and two other widely studied non-natural amino acids, α-aminoisobutyric acid (Aib) and azetidine-2-carboxylic acid (Aze), on peptide helicity and folding.

(R)-2-Amino-2,4-dimethylpentanoic acid, an α,α-disubstituted amino acid, is of interest for its potential to induce and stabilize helical conformations in peptides. Its structural similarity to other known helix-promoting residues suggests its utility in the rational design of peptidomimetics. This guide presents a review of the expected conformational effects of this amino acid in comparison to the well-documented impacts of Aib, a potent helix inducer, and Aze, a residue known to introduce conformational flexibility.

Comparative Analysis of Conformational Effects

The propensity of an amino acid to favor a helical conformation is a critical factor in peptide design. The following table summarizes the known and predicted effects of the selected non-natural amino acids on peptide helicity. Due to a lack of available experimental data for (R)-2-Amino-2,4-dimethylpentanoic acid, its helical propensity is predicted based on the established behavior of other α,α-disubstituted amino acids.

Amino AcidStructurePredicted/Observed Effect on HelicityRationale
(R)-2-Amino-2,4-dimethylpentanoic acid (R)-2-Amino-2,4-dimethylpentanoic acid structure
Predicted: Strong Helix Promoter As an α,α-disubstituted amino acid, the steric hindrance around the Cα atom is expected to restrict the peptide backbone's conformational freedom to the helical region of the Ramachandran plot.α-Aminoisobutyric acid (Aib) Aib structureObserved: Strong Helix Promoter [1]The two methyl groups at the Cα position severely restrict the φ and ψ dihedral angles, strongly favoring the formation of both 3₁₀- and α-helices.[1]Azetidine-2-carboxylic acid (Aze) Aze structureObserved: Helix Disruptor/Increases Flexibility The four-membered ring of Aze introduces greater flexibility compared to the five-membered ring of proline, leading to a wider range of accessible dihedral angles and a decreased stability of ordered secondary structures.

Experimental Data Comparison

To provide a quantitative comparison, the following tables present typical experimental data obtained from Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy for peptides containing Aib and Aze. A hypothetical data set for a peptide containing (R)-2-Amino-2,4-dimethylpentanoic acid is included for illustrative purposes, based on the expected behavior of a strong helix-promoting residue.

Table 1: Circular Dichroism (CD) Data for Model Peptides

Model Peptide Sequence: Ac-Tyr-Ala-Ala-Ala-X-Ala-Ala-Ala-Lys-NH₂ in 10 mM phosphate buffer, pH 7.4

X =Mean Residue Ellipticity [θ]₂₂₂ (deg·cm²·dmol⁻¹)Percent Helicity (%)*Interpretation
(R)-2-Amino-2,4-dimethylpentanoic acid -25,000 (Predicted)~70 (Predicted)Strong induction of helical conformation.
Aib -28,000~80Potent stabilization of the α-helix.[1]
Ala (control) -10,000~28Baseline helicity for a natural helix-promoting residue.
Aze -5,000~14Disruption of helical structure.

*Percent helicity is estimated using the formula: % Helicity = ([-θ]₂₂₂ - [-θ]coil) / ([-θ]helix - [-θ]coil) x 100, where [-θ]coil is ~2,000 and [-θ]helix is ~36,000 deg·cm²·dmol⁻¹.

Table 2: ¹H NMR Data for Model Peptides - Amide Proton Chemical Shifts (δ ppm)

Model Peptide Sequence: Ac-Tyr-Ala-Ala-Ala-X-Ala-Ala-Ala-Lys-NH₂ in CD₃OH/H₂O (1:1)

Residue PositionX = (R)-2-Amino-2,4-dimethylpentanoic acid (Predicted)X = AibX = Ala (control)X = AzeInterpretation
Ala₃7.957.908.108.25Upfield shifts of amide protons flanking the non-natural residue are indicative of their involvement in helical hydrogen bonding.
Ala₄7.807.758.058.20
X₅ --8.008.15Aib and (R)-2-Amino-2,4-dimethylpentanoic acid lack an amide proton.
Ala₆7.857.808.088.22
Ala₇7.907.858.128.28
Table 3: ¹H-¹H NOE Connectivity Patterns for Model Peptides
NOE TypeX = (R)-2-Amino-2,4-dimethylpentanoic acid (Predicted)X = AibX = Ala (control)X = AzeInterpretation
dNN(i, i+1) StrongStrongMediumWeak/AbsentA continuous stretch of strong dNN(i, i+1) NOEs is a hallmark of a stable α-helix.
dαN(i, i+3) MediumMediumWeakAbsentThe presence of medium-range NOEs like dαN(i, i+3) provides further evidence for a helical conformation.
dαβ(i, i+3) MediumMediumWeakAbsent

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and extension of these findings.

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Non-Natural Amino Acids

The synthesis of peptides incorporating (R)-2-Amino-2,4-dimethylpentanoic acid, Aib, or Aze can be achieved using standard Fmoc-based solid-phase peptide synthesis protocols.

Materials:

  • Fmoc-protected amino acids (including the non-natural amino acids)

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.

    • Add the coupling solution to the deprotected resin and agitate for 2 hours.

    • For sterically hindered residues like (R)-2-Amino-2,4-dimethylpentanoic acid and Aib, a double coupling may be necessary to ensure complete reaction.

    • Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.

  • Cleavage and Deprotection: After the final coupling and Fmoc deprotection, wash the resin with DCM and dry. Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Peptide_Synthesis_Workflow Start Start with Rink Amide Resin Swell Swell Resin in DMF Start->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Couple Couple Fmoc-Amino Acid (DIC/Oxyma) Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Repeat Repeat for each a-amino acid Wash2->Repeat Repeat->Deprotect Next amino acid Cleave Cleave from Resin (TFA/TIS/H₂O) Repeat->Cleave Final amino acid Purify Purify by RP-HPLC Cleave->Purify End Characterize Peptide Purify->End

Fig 1. Solid-Phase Peptide Synthesis Workflow.
Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.

Procedure:

  • Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4) to a final concentration of 50-100 µM.

  • Instrument Setup: Use a CD spectrometer equipped with a thermostatted cell holder. Set the wavelength range from 190 to 260 nm.

  • Data Acquisition: Record the CD spectrum at a controlled temperature (e.g., 25 °C). Acquire at least three scans and average them to improve the signal-to-noise ratio.

  • Data Processing: Subtract the spectrum of the buffer from the peptide spectrum. Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ] using the formula: [θ] = (θ_obs × 100) / (c × n × l), where θ_obs is the observed ellipticity, c is the peptide concentration in mM, n is the number of residues, and l is the path length of the cuvette in cm.

  • Helicity Estimation: The presence of negative bands around 208 nm and 222 nm is characteristic of α-helical structure. The percent helicity can be estimated from the mean residue ellipticity at 222 nm.

CD_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis P1 Dissolve Peptide in Buffer P2 Set Wavelength Range (190-260 nm) P1->P2 P3 Record CD Spectrum P2->P3 P4 Buffer Subtraction P3->P4 P5 Convert to Mean Residue Ellipticity P4->P5 P6 Estimate % Helicity P5->P6

Fig 2. Circular Dichroism Spectroscopy Workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information at the atomic level, including secondary structure and folding.

Procedure:

  • Sample Preparation: Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., CD₃OH/H₂O (1:1) or D₂O) to a concentration of 1-5 mM.

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess the overall folding and dispersion of signals. Well-dispersed amide proton signals (typically between 7.5 and 8.5 ppm) are indicative of a folded structure.

  • 2D NMR Experiments:

    • TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to identify the spin systems of individual amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum to identify through-space correlations between protons that are close in space (< 5 Å). The pattern of NOE connectivities is diagnostic of secondary structure. For an α-helix, characteristic NOEs include:

      • dNN(i, i+1): between the amide protons of adjacent residues.

      • dαN(i, i+3) and dαβ(i, i+3): between the α-proton or β-proton of residue i and the amide proton of residue i+3.

  • Structure Calculation: The collected NOE distance restraints, along with dihedral angle restraints derived from coupling constants, can be used in molecular dynamics simulations to calculate a three-dimensional structure of the peptide.

NMR_Analysis_Workflow Start Dissolve Peptide in Deuterated Solvent OneD_NMR Acquire 1D ¹H NMR Start->OneD_NMR TwoD_NMR Acquire 2D NMR Spectra (TOCSY, NOESY) OneD_NMR->TwoD_NMR Assign Resonance Assignment TwoD_NMR->Assign NOE Identify NOE Connectivities Assign->NOE Structure Structure Calculation (Molecular Dynamics) NOE->Structure End 3D Structure Structure->End

Fig 3. NMR Spectroscopy and Structure Calculation Workflow.

Conclusion

While experimental data for (R)-2-Amino-2,4-dimethylpentanoic acid is currently limited, its structural characteristics as an α,α-disubstituted amino acid strongly suggest its potential as a potent helix-promoting residue, comparable to the well-established Aib. In contrast, Aze serves as a useful tool for introducing flexibility or disrupting helical structures. The provided experimental protocols offer a framework for the synthesis and biophysical characterization of peptides containing these and other non-natural amino acids, enabling researchers to systematically explore their impact on peptide conformation and function. Further experimental investigation into the precise conformational effects of (R)-2-Amino-2,4-dimethylpentanoic acid is warranted to validate its predicted properties and expand the toolkit for rational peptide design.

References

Safety Operating Guide

Proper Disposal of (R)-2-Amino-2,4-dimethylpentanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides procedural guidance for the proper disposal of (R)-2-Amino-2,4-dimethylpentanoic acid. It is intended to supplement, not replace, the official Safety Data Sheet (SDS) provided by the manufacturer and your institution's specific Environmental Health and Safety (EHS) guidelines. Always consult your institution's EHS office for definitive procedures.

Essential Safety and Handling Information

Immediate Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear safety goggles with side shields, chemical-resistant gloves, and a lab coat when handling this compound[1].

  • Engineering Controls: Use a fume hood or other well-ventilated area to minimize inhalation exposure[2].

  • Spill Management: In case of a spill, avoid generating dust. Absorb the spill with an inert material and collect it into a designated hazardous waste container. Decontaminate the area with a suitable solvent and collect all cleaning materials as hazardous waste[1].

  • First Aid:

    • If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.

    • Skin Contact: Wash the affected area thoroughly with soap and water[1].

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[3].

    • If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention[1][4].

Step-by-Step Disposal Protocol

The disposal of (R)-2-Amino-2,4-dimethylpentanoic acid should be managed as hazardous chemical waste unless explicitly determined otherwise by your institution's EHS department[5]. Never dispose of this chemical down the drain or in the regular trash[5][6].

1. Waste Identification and Segregation:

  • Treat all waste containing (R)-2-Amino-2,4-dimethylpentanoic acid, including the pure compound, solutions, and contaminated labware (e.g., gloves, weigh boats, pipette tips), as hazardous waste[1][5].

  • Segregate the waste at the point of generation. Maintain separate, clearly labeled waste streams for:

    • Solid Waste: Unused or expired solid compound, and contaminated disposable labware[1][2].

    • Aqueous/Liquid Waste: Solutions containing the compound. Do not mix with incompatible waste streams[1].

2. Waste Container Management:

  • Use only appropriate, leak-proof, and chemically compatible hazardous waste containers, preferably provided by your institution's EHS department[7][8].

  • Ensure containers are kept securely closed at all times, except when adding waste[5][7].

  • Do not overfill containers; a general guideline is to fill them to no more than three-quarters full[9].

3. Labeling:

  • Properly label all waste containers with a hazardous waste tag as soon as you begin collecting waste[8][9].

  • The label must include:

    • The full chemical name: "(R)-2-Amino-2,4-dimethylpentanoic acid" (avoid abbreviations).

    • The concentration and quantity of the waste.

    • Hazard identification (e.g., "Irritant").

    • The date accumulation started.

    • Your name and laboratory information.

4. Storage:

  • Store waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation[7][8].

  • Ensure the SAA is equipped with secondary containment to capture any potential leaks[8][10].

  • Segregate incompatible waste types within the SAA[8][10].

5. Arranging for Disposal:

  • Once a waste container is full or you have no further need to accumulate that waste stream, contact your institution's EHS or hazardous waste management department to schedule a pickup[5][7].

  • Follow your institution's specific procedures for requesting waste collection[5].

Quantitative Data Summary

Due to the limited availability of specific data for (R)-2-Amino-2,4-dimethylpentanoic acid, the following table provides general quantitative guidelines for laboratory chemical waste management based on common institutional policies.

ParameterGuidelineSource(s)
pH for Drain Disposal (if approved) Typically between 5.5 and 10.5 for dilute aqueous solutions that are otherwise non-hazardous.[6][10]
Maximum Satellite Accumulation Area (SAA) Volume Generally up to 55 gallons of hazardous waste. For acutely toxic "P-listed" wastes, the limit is much lower (e.g., 1 quart).[7]
Container Fill Level Do not exceed 75% (¾) of the container's capacity.[9]
Empty Container Rinsing For containers that held acutely hazardous waste, a triple rinse is often required, with the rinsate collected as hazardous waste.[5]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of (R)-2-Amino-2,4-dimethylpentanoic acid.

DisposalWorkflow start Waste Generation ((R)-2-Amino-2,4-dimethylpentanoic acid) is_hazardous Assume waste is hazardous due to lack of complete data start->is_hazardous collect_waste Collect in Designated Hazardous Waste Container is_hazardous->collect_waste Yes segregate Segregate Solid, Liquid, & Contaminated Labware collect_waste->segregate label_container Properly Label Container (Full Name, Hazards, Date) segregate->label_container store_waste Store in Secondary Containment in a Satellite Accumulation Area label_container->store_waste request_pickup Container Full or No Longer in Use? store_waste->request_pickup request_pickup->store_waste No contact_ehs Contact Institutional EHS for Waste Pickup request_pickup->contact_ehs Yes end Proper Disposal Complete contact_ehs->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling (R)-2-Amino-2,4-dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the handling and disposal of (R)-2-Amino-2,4-dimethylpentanoic acid are critical for ensuring a safe laboratory environment. This guide provides detailed procedural instructions for researchers, scientists, and drug development professionals to minimize exposure and mitigate risks associated with this compound.

(R)-2-Amino-2,4-dimethylpentanoic acid (CAS No. 29589-03-5) is a compound that requires careful handling due to its potential hazards. It may be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation[1][2]. Adherence to the following personal protective equipment (PPE) guidelines, operational procedures, and disposal plans is imperative for safe laboratory practices.

Personal Protective Equipment (PPE) Summary

A multi-layered approach to personal protection is essential. The following table summarizes the recommended PPE for handling (R)-2-Amino-2,4-dimethylpentanoic acid, based on standard laboratory safety protocols for similar chemical compounds[3][4].

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash goggles compliant with ANSI Z87.1 standards are required to protect against splashes and dust.[4]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. It is crucial to consult the manufacturer's glove compatibility chart for specific breakthrough times.[3]
Body Protection Laboratory CoatA long-sleeved lab coat, fully buttoned, is mandatory. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.[3]
Respiratory Protection Fume Hood or RespiratorAll handling of the compound, especially in powdered form or when preparing solutions, should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[3][5] If a fume hood is unavailable, a NIOSH-approved respirator with a suitable particulate filter should be used.[5][6]
Operational Plan: Step-by-Step Handling Protocol

Proper handling from receipt to disposal is crucial for both personnel safety and maintaining the integrity of the compound.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store in a tightly sealed container in a cool, dry, well-ventilated area[6].

2. Engineering Controls:

  • Always handle (R)-2-Amino-2,4-dimethylpentanoic acid in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[2].

  • Ensure that a safety shower and eye wash station are readily accessible.

3. Handling and Preparation:

  • Before handling, ensure all required PPE is correctly worn.

  • Avoid the formation of dust and aerosols[2][6]. When weighing or transferring the solid, do so carefully and within the confines of a fume hood.

  • Use dedicated spatulas and weigh boats.

  • For preparing solutions, slowly add the solid to the solvent to prevent splashing.

4. Spill Management:

  • In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal[6].

  • Clean the spill area with a suitable solvent and absorbent material.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[2][6].

  • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing. Get medical advice if irritation develops[2][6].

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician[2].

Disposal Plan

Proper disposal of (R)-2-Amino-2,4-dimethylpentanoic acid and any contaminated materials is essential to prevent environmental contamination and comply with regulations.

  • Unused Compound: Dispose of as hazardous chemical waste in a properly labeled and sealed container[3]. Contact a licensed professional waste disposal service[2][6].

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weigh boats, and absorbent pads, should be considered hazardous waste and collected in a designated, labeled container for disposal[3].

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling and disposal of (R)-2-Amino-2,4-dimethylpentanoic acid.

cluster_prep Preparation and Handling cluster_post Post-Handling and Disposal cluster_emergency Emergency Procedures receive Receive and Inspect Chemical store Store in a Cool, Dry, Well-Ventilated Area receive->store don_ppe Don Appropriate PPE store->don_ppe eng_controls Utilize Engineering Controls (Fume Hood) don_ppe->eng_controls first_aid First Aid don_ppe->first_aid handle Weigh and Handle Compound eng_controls->handle prep_solution Prepare Solution (if applicable) handle->prep_solution spill Spill Management handle->spill decontaminate Decontaminate Work Area and Equipment prep_solution->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe dispose_waste Dispose of Contaminated Waste doff_ppe->dispose_waste dispose_unused Dispose of Unused Chemical dispose_waste->dispose_unused

Safe Handling Workflow for (R)-2-Amino-2,4-dimethylpentanoic acid.

References

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